Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-methyl-2-oxo-3H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPZGJANFKCPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153605 | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-31-4 | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Key Synthetic Intermediate: A Technical Guide to Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Abstract
The 2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the history and synthesis of a key derivative, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. While not marked by a singular moment of discovery, its importance has grown in lockstep with the development of advanced therapeutics, most notably as a crucial intermediate. We will explore the strategic considerations underpinning its synthesis, from the construction of the foundational oxindole ring to the critical N-methylation step. This document serves as a comprehensive resource for researchers and professionals in drug development, providing not only detailed synthetic protocols but also the scientific rationale that drives these methodologies.
Introduction: The Significance of the 2-Oxindole Core
The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its rigid structure, combined with the presence of a lactam ring and multiple sites for functionalization, makes it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Derivatives of this core are found in a wide array of pharmaceuticals, including agents targeting neurological disorders and various cancers.[2][3]
The subject of this guide, this compound (CAS 1638764-31-4), has emerged as a particularly valuable building block.[4] Its utility is exemplified by its role as a key intermediate in the synthesis of Nintedanib, a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5] The journey to efficiently synthesize this molecule is therefore a story of enabling the production of life-saving medicines.
The Genesis of a Precursor: Synthesis of Methyl 2-oxoindoline-6-carboxylate
The history of this compound is inextricably linked to the synthesis of its immediate precursor, Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8).[6][7] The efficient construction of this foundational oxindole is paramount. Various industrial processes have been developed, often starting from substituted nitroaromatics. One common approach involves a multi-step sequence that culminates in a reductive cyclization.
Conceptual Synthetic Pathway for the Precursor
The synthesis often begins with a commercially available starting material like 4-chloro-3-nitrobenzoic acid. The key transformations involve esterification, nucleophilic aromatic substitution to introduce a malonic ester moiety, and finally, a reductive cyclization to form the oxindole ring.
Figure 2: The N-methylation reaction mechanism.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is based on established chemical literature. [8]
-
Dissolve Methyl 2-oxoindoline-6-carboxylate in anhydrous N,N-dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the reaction mixture at 0°C for approximately 10-15 minutes to ensure complete deprotonation.
-
Add iodomethane dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound as a pale yellow oil. [8]
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-oxoindoline-6-carboxylate | 1. NaH 2. Iodomethane | DMF | 0 to RT | ~1.5 | 47 | [8] |
Conclusion and Future Directions
The history of this compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may be subtle, its role as a key building block is undeniable. The synthetic routes presented here, refined through industrial process development, highlight the principles of strategic bond formation and functional group manipulation. As medicinal chemists continue to explore the chemical space around the 2-oxindole core, the demand for this and related intermediates will undoubtedly persist, driving further innovation in their synthesis.
References
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ResearchGate. (n.d.). Synthesis of 1-(morpholino (pyridine) methyl)-2-oxoindoline) amino) and thiazole derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. Retrieved from [Link]
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Chemspace. (n.d.). Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Retrieved from [Link]
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Spectroscopic Profile of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate: A Predictive Technical Guide
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this and similar molecules.
Introduction to this compound
This compound is a substituted oxindole derivative. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The substituents—a methyl group on the indole nitrogen (N1), an oxo group at the 2-position, and a methyl carboxylate at the 6-position—are expected to significantly influence its electronic and steric properties, and consequently its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.
Experimental Protocol: ¹H NMR Data Acquisition
A hypothetical standard operating procedure for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Pulse sequence: Standard single-pulse experiment (zg30)
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d, J ≈ 1.5 Hz | 1H | H-7 | Aromatic proton ortho to the ester group, expected to be deshielded. The small coupling constant is due to meta-coupling with H-5. |
| ~ 7.65 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-5 | Aromatic proton ortho to the lactam ring and meta to the ester group. It will show coupling to both H-4 and H-7. |
| ~ 7.05 | d, J ≈ 8.0 Hz | 1H | H-4 | Aromatic proton ortho to the methylene group, coupled to H-5. |
| ~ 3.90 | s | 3H | -COOCH₃ | Methyl ester protons are typically in this region and appear as a sharp singlet.[1][2][3] |
| ~ 3.60 | s | 2H | C₃-H₂ | Methylene protons of the oxindole ring, appearing as a singlet due to the absence of adjacent protons. |
| ~ 3.25 | s | 3H | N-CH₃ | N-methyl protons on the lactam ring, appearing as a singlet. |
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Analysis.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-2048 (due to the low natural abundance of ¹³C)
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175.0 | C=O (Lactam) | The carbonyl carbon of a five-membered lactam (γ-lactam) is typically found in this region.[4][5] |
| ~ 166.0 | C=O (Ester) | The carbonyl carbon of a methyl ester generally appears in this range.[6][7][8] |
| ~ 145.0 | C-7a | Aromatic quaternary carbon attached to the nitrogen. |
| ~ 132.0 | C-6 | Aromatic quaternary carbon bearing the ester group. |
| ~ 128.0 | C-5 | Aromatic CH carbon. |
| ~ 125.0 | C-3a | Aromatic quaternary carbon adjacent to the methylene group. |
| ~ 123.0 | C-7 | Aromatic CH carbon. |
| ~ 109.0 | C-4 | Aromatic CH carbon. |
| ~ 52.0 | -COOCH₃ | The methyl carbon of the ester group.[9] |
| ~ 36.0 | C-3 | The methylene carbon of the oxindole ring. |
| ~ 26.0 | N-CH₃ | The N-methyl carbon. |
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR Analysis.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1745 | Strong | C=O stretch (Ester) | The carbonyl stretch of a saturated ester typically appears in this region.[10][11] |
| ~ 1710 | Strong | C=O stretch (Lactam) | The carbonyl stretch of a five-membered lactam is expected around this frequency.[12][13] |
| ~ 1610, 1480 | Medium | C=C stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |
| ~ 1250 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester is a prominent feature.[11] |
Workflow for IR Spectroscopy Analysis
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An In-depth Technical Guide to the Solubility Profile of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and professionals in the drug development sector. It will delve into the theoretical underpinnings of solubility, present a robust experimental framework for determining the solubility of the title compound in a diverse range of solvents, and offer insights into the interpretation of the resulting data. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play between the solute and solvent molecules.[1][2][3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The key factors influencing this energetic balance are polarity and the capacity for hydrogen bonding.
The Role of Polarity
Polarity arises from an uneven distribution of electron density within a molecule, creating a dipole moment.[4][5] Polar solvents possess significant dipole moments and are effective at dissolving other polar or ionic compounds.[4] Conversely, nonpolar solvents have a more uniform electron distribution and are better suited for dissolving nonpolar solutes.[1] The dielectric constant of a solvent is a quantitative measure of its polarity; a higher dielectric constant generally indicates greater polarity.[5]
Hydrogen Bonding: A Key Intermolecular Force
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen.[6][7] Solvents that can act as hydrogen bond donors (protic solvents) or acceptors are particularly effective at dissolving solutes that also possess these capabilities.[4][7] The ability of a compound to form hydrogen bonds significantly impacts its solubility in protic solvents like water and alcohols.[4][6]
Structural Analysis of this compound
To predict the solubility behavior of this compound, a structural analysis is essential. The molecule possesses several key functional groups that will dictate its interactions with various solvents:
-
An Amide Group: The cyclic amide (lactam) within the oxindole ring system is polar. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
An Ester Group: The methyl carboxylate group is also polar, with the carbonyl oxygen and the ester oxygen capable of acting as hydrogen bond acceptors.
-
An Aromatic Ring: The benzene ring is largely nonpolar.
-
N-Methyl Group: The methyl group on the nitrogen atom at position 1 prevents this nitrogen from acting as a hydrogen bond donor.
Overall, the presence of two carbonyl groups and an ester oxygen suggests that this compound has a moderate to high degree of polarity and can act as a hydrogen bond acceptor. However, the lack of a hydrogen bond donor on the ring nitrogen and the presence of the nonpolar aromatic ring and methyl groups will also influence its solubility. It is therefore expected to exhibit preferential solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (analytical grade)
-
A diverse range of solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.
-
Accurately dispense a known volume of each selected solvent into the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to validate the chosen incubation time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a high speed to further pellet the undissolved compound.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent to construct a calibration curve.
-
Accurately dilute the filtered supernatant.
-
Analyze the diluted samples and the standard solutions using a validated HPLC method.
-
Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Perform each measurement in triplicate to assess the reproducibility of the results.
-
Solvent Selection and Predicted Solubility Profile
A diverse set of solvents should be selected to probe the solubility of this compound across a range of polarities and hydrogen bonding capabilities. The table below presents a proposed list of solvents and their relevant properties.
| Solvent | Type | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |
| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |
| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |
| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Donor & Acceptor |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |
| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | Weak Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Acceptor |
| Toluene | Nonpolar | 2.4 | 2.4 | None |
| Hexane | Nonpolar | 0.1 | 1.9 | None |
Note: Polarity index and dielectric constant values are approximate and can vary slightly depending on the source.
The following diagram illustrates the predicted relationship between solvent type and the solubility of this compound.
Caption: Predicted solubility based on solvent type.
Discussion and Interpretation of Results
The experimentally determined solubility data should be tabulated and analyzed in the context of the theoretical principles outlined earlier. It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents such as DMSO and acetonitrile. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions, and their ability to act as hydrogen bond acceptors will accommodate the carbonyl and ester oxygens.
In polar protic solvents like water, methanol, and ethanol, the solubility is expected to be moderate. While these solvents can form hydrogen bonds with the solute, the energy required to disrupt the strong hydrogen-bonding network of the solvent itself may limit the extent of dissolution.
The solubility in nonpolar solvents such as toluene and hexane is predicted to be low. The significant mismatch in polarity between the solute and these solvents will result in weak solute-solvent interactions that are insufficient to overcome the solute-solute and solvent-solvent forces.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical principles with a detailed and robust experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is critical for guiding formulation development, predicting in vivo behavior, and ultimately advancing promising drug candidates through the development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.
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ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
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An In-Depth Technical Guide to Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS Number: 1638764-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, identified by the CAS number 1638764-31-4, is a heterocyclic organic compound with a core oxindole structure. This molecule has garnered attention in the pharmaceutical industry primarily as a known impurity of Indobufen, a platelet aggregation inhibitor. Furthermore, its structural precursor, methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers and idiopathic pulmonary fibrosis. Understanding the properties, synthesis, and analytical characterization of this compound is therefore of significant importance for quality control in drug manufacturing and for researchers exploring the structure-activity relationships of oxindole derivatives.
This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical structure, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its known associations within the pharmaceutical landscape.
Chemical Structure and Physicochemical Properties
The structural framework of this compound features a bicyclic system composed of a benzene ring fused to a five-membered lactam ring, which is characteristic of an oxindole. The nitrogen atom of the lactam is methylated, and a methyl carboxylate group is attached at the 6-position of the indole core.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Methyl 1-methyl-2-oxoindoline-6-carboxylate, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester | |
| CAS Number | 1638764-31-4 | |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |
| Precursor Melting Point | 184-190 °C (for methyl 2-oxoindoline-6-carboxylate) |
Synthesis and Mechanistic Insights
While a specific, published synthetic protocol for this compound is not readily found, a logical and experimentally feasible approach involves the N-methylation of its immediate precursor, methyl 2-oxoindoline-6-carboxylate. This precursor is a known intermediate in the synthesis of the pharmaceutical agent Nintedanib.[1][2]
The proposed synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the oxindole acts as a nucleophile, attacking an electrophilic methyl source, typically iodomethane. The reaction is generally carried out in the presence of a base to deprotonate the weakly acidic N-H of the lactam, thereby increasing its nucleophilicity.
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Whitepaper: A Senior Scientist's Guide to the Initial Characterization of Novel Oxindole Compounds
Abstract
The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in natural products and its versatile biological activity.[1][2][3] The journey from a newly synthesized oxindole derivative to a viable drug candidate is a rigorous process, beginning with a comprehensive initial characterization. This guide provides an in-depth, field-proven framework for researchers and drug development professionals to conduct this critical first-pass analysis. We will move beyond rote protocols to explore the causality behind each experimental choice, ensuring a self-validating data package that establishes the compound's identity, purity, fundamental properties, and preliminary biological potential.
The Strategic Importance of the Oxindole Core
The oxindole, or 2-indolinone, is a bicyclic aromatic heterocycle first isolated from plants of the Uncaria genus.[1][4] Its rigid structure provides a stable framework that can be chemically modified at several positions, allowing for the precise orientation of functional groups to interact with biological targets.[2] This structural versatility is why oxindole derivatives have been successfully developed as kinase inhibitors, anticancer agents, antimicrobials, and anti-inflammatory drugs, among a plethora of other therapeutic applications.[1][2][4][5] A robust initial characterization is therefore not merely a procedural step; it is the foundation upon which all subsequent, more resource-intensive development efforts are built.
Foundational Analysis: Synthesis, Purification, and Structural Elucidation
The axiom "garbage in, garbage out" is acutely relevant in drug discovery. An impure or misidentified compound will yield misleading biological data, wasting significant time and resources. Therefore, the initial phase of characterization is dedicated to unequivocally confirming the structural identity and purity of the novel oxindole compound.
Synthesis and Purification Rationale
While numerous synthetic strategies exist for the oxindole core, such as the Brunner or Stolle syntheses, the final product of any reaction is rarely pure.[6] Common impurities include starting materials, reagents, and side-products.
Causality: High-performance liquid chromatography (HPLC) is the gold standard for both analysis and purification. An analytical HPLC run with a broad gradient (e.g., 5-95% acetonitrile in water) provides a quantitative assessment of purity. For characterization, a compound should be >95% pure by HPLC analysis. Preparative HPLC is then used to isolate the compound of interest to this purity standard. The choice of a C18 (octadecylsilyl) column is logical for most oxindole derivatives due to their moderate polarity.[7]
The Spectroscopic Triad: Confirming the Molecular Blueprint
No single technique can definitively confirm a structure. We rely on a triad of spectroscopic methods—NMR, Mass Spectrometry, and IR—that provide orthogonal and complementary information.
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Confirms the presence and electronic environment of all protons. For an oxindole, we expect to see characteristic signals for aromatic protons, any aliphatic protons on substituents, and a key singlet for the N-H proton, which is typically deshielded by the adjacent carbonyl group and appears downfield.[4]
-
¹³C NMR: Provides a count of unique carbon atoms and identifies their nature (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon (C=O) of the oxindole lactam is a key diagnostic signal, typically appearing around 170-180 ppm.
MS provides the molecular weight of the compound, offering a crucial check on its elemental composition.
Causality: Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the primary molecular weight easy to identify.[7][8] Critically, High-Resolution Mass Spectrometry (HRMS) must be performed. This provides an exact mass measurement to four or five decimal places, allowing for the unambiguous determination of the molecular formula. This level of certainty is a prerequisite for publication and patent filings.
IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality: For oxindoles, the two most important diagnostic peaks are the N-H stretch (typically a sharp peak around 3200-3300 cm⁻¹) and the C=O lactam stretch (a strong, sharp peak around 1700-1720 cm⁻¹).[9] The presence and position of these peaks provide rapid, confirmatory evidence of the core oxindole scaffold.
Workflow for Structural Elucidation
The following diagram outlines the logical flow for purifying a newly synthesized compound and confirming its structure using the spectroscopic triad.
Caption: Step-by-step workflow for the MTT cell viability assay.
Data Integration and Path Forward
The initial characterization phase culminates in the synthesis of all collected data into a comprehensive report. This document should include the confirmed structure, purity, key physicochemical properties, and preliminary biological activity (e.g., IC₅₀ value). This self-validating data package allows for an informed decision:
-
Proceed: The compound shows promising activity and drug-like properties, warranting further investigation into its mechanism of action, selectivity, and in vivo efficacy.
-
Optimize: The compound shows a hint of activity but has poor properties (e.g., low solubility). The data can inform the next round of medicinal chemistry efforts to create improved analogs.
-
Terminate: The compound is inactive or displays undesirable properties (e.g., broad cytotoxicity at low concentrations), making it a poor candidate for further development.
This rigorous, logic-driven approach to initial characterization ensures that only the most promising and well-understood novel oxindole compounds are advanced, maximizing the efficiency and success rate of the entire drug discovery pipeline.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Substituted Oxindoles
Introduction: The Oxindole Scaffold as a Privileged Structure in Kinase Inhibition
The oxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatility in targeting a range of biological macromolecules.[1][2] Substituted oxindole derivatives, in particular, have emerged as a highly successful class of compounds, with several gaining FDA approval as therapies for various cancers.[2][3] A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][5] The success of these drugs stems from their ability to selectively inhibit protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2]
This guide provides a comprehensive overview of the experimental strategies and methodologies employed to investigate the mechanism of action of substituted oxindoles, with a focus on their role as tyrosine kinase inhibitors. We will delve into the core signaling pathways affected, provide detailed protocols for key validation assays, and offer insights into the causal logic behind experimental design.
Core Mechanisms: Targeting Receptor Tyrosine Kinases
Many biologically active substituted oxindoles function by inhibiting receptor tyrosine kinases (RTKs).[6] These cell surface receptors play a pivotal role in regulating fundamental cellular processes such as proliferation, survival, migration, and angiogenesis.[7] Over-activation or mutation of RTKs is a common driver of tumorigenesis. The primary targets for many therapeutic oxindoles include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][8]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[4][9][10]
-
Fibroblast Growth Factor Receptors (FGFRs): Regulate cell proliferation, differentiation, and migration.[11][12]
By inhibiting these RTKs, substituted oxindoles can disrupt the signaling cascades that promote tumor growth and survival.[4][5] Sunitinib, for instance, potently inhibits VEGFRs and PDGFRs, leading to reduced tumor vascularization and cancer cell apoptosis.[4]
Visualizing Key Signaling Pathways
To understand the impact of substituted oxindoles, it is essential to visualize the signaling pathways they disrupt. The following diagrams illustrate the canonical signaling cascades initiated by VEGFR-2, PDGFR, and FGFR.
Caption: PDGFR Signaling Pathway and Inhibition by Substituted Oxindoles.
Caption: FGFR Signaling Pathway and Inhibition by Substituted Oxindoles.
Experimental Workflow for Mechanistic Elucidation
A hierarchical and iterative approach is crucial for definitively characterizing the mechanism of action of a novel substituted oxindole. The following workflow ensures a logical progression from broad cellular effects to specific molecular interactions.
Caption: Logical workflow for mechanism of action studies.
Phase 1: Assessing Cellular Effects
The initial step is to determine the compound's impact on cancer cell viability and its ability to induce programmed cell death (apoptosis).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [13]Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. [14] Protocol: MTT Assay for Cell Viability [15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the substituted oxindole compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. 4. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [15]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
To determine if the observed decrease in cell viability is due to apoptosis, the activity of key executioner caspases, caspase-3 and caspase-7, can be measured. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose. [17][18] Protocol: Caspase-Glo® 3/7 Assay [17][19]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Phase 2: Identifying Molecular Targets
Once cellular activity is confirmed, the next crucial step is to identify the specific molecular targets of the compound.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. [20][21]They are essential for determining the potency and selectivity of the inhibitor.
Protocol: In Vitro Kinase Assay [20][22][23]
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., VEGFR-2, PDGFR-β), a specific substrate peptide, and the substituted oxindole at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method). [21]3. Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate is often used in an ELISA-like format.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
| Kinase Target | Example Oxindole Inhibitor | Typical IC50 Range (nM) |
| VEGFR-2 | Sunitinib | 9 |
| PDGFR-β | Sunitinib | 8 |
| c-Kit | Sunitinib | - |
| VEGFR-2 | Semaxanib (SU5416) | 1230 |
| PDGFR-β | Semaxanib (SU5416) | >20,000 |
Data compiled from multiple sources.[24][25]
Phase 3: Confirming Cellular Target Engagement
Demonstrating that the compound inhibits the intended target within a cellular context is a critical validation step.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of a target protein in cells treated with the inhibitor. A decrease in the phosphorylated form of the target kinase indicates successful target engagement. [26] Protocol: Western Blot for Phospho-RTK Analysis [26][27]
-
Cell Lysis: Treat cells with the substituted oxindole for a short period (e.g., 1-2 hours) after stimulating with the appropriate growth factor (e.g., VEGF for VEGFR-2). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [28]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay. [29]3. SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. [26]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state. [30]
Conclusion: A Rigorous Path to Mechanistic Understanding
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An In-depth Technical Guide to 1-Methyl-2-Oxoindoline Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects
Abstract
The 1-methyl-2-oxoindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of 1-methyl-2-oxoindoline derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for accessing this core structure and its analogs, elucidate the key signaling pathways modulated by these compounds, and provide detailed experimental protocols for their synthesis and evaluation. This guide aims to be a comprehensive resource, blending established knowledge with recent advancements to facilitate further research and development in this promising area of therapeutic discovery.
Introduction: The Significance of the 1-Methyl-2-Oxoindoline Core
The 2-oxindole core is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities. The methylation at the N-1 position to form the 1-methyl-2-oxoindoline scaffold significantly influences the physicochemical and pharmacological properties of the resulting derivatives. This modification can enhance metabolic stability, modulate receptor binding affinity, and improve cell permeability, making it a key strategic element in drug design.
Derivatives of 1-methyl-2-oxoindoline have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1] Their mechanism of action often involves the inhibition of critical cellular signaling pathways implicated in various diseases. This guide will focus on the synthesis of these derivatives and their interactions with key biological targets.
Synthetic Strategies for 1-Methyl-2-Oxoindoline Derivatives
The synthesis of 1-methyl-2-oxoindoline derivatives can be broadly categorized into two main approaches: direct N-methylation of a pre-existing oxindole core and the de novo construction of the methylated heterocyclic system. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring and at the C3 position.
N-Methylation of Substituted Isatins
A common and straightforward method for the synthesis of 1-methyl-2-oxoindoline derivatives is the N-methylation of commercially available or synthesized isatins (indoline-2,3-diones). This approach is particularly useful for creating a library of derivatives with diverse substitutions on the aromatic ring.
This protocol describes the synthesis of 5-bromo-1-methylindoline-2,3-dione via the N-methylation of 5-bromoisatin.[2]
Materials:
-
5-Bromoisatin
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromoisatin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield the desired product.
Multi-component Reactions for Spiro-Oxindole Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like spiro-oxindole derivatives in a single step. These reactions are highly valuable for generating molecular diversity.
This protocol outlines the synthesis of a spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative.[3][4]
Materials:
-
Isatin (or a substituted derivative)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Meldrum's acid
-
Wet cyanuric chloride (catalyst)
Procedure:
-
A mixture of isatin (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), Meldrum's acid (1 mmol), and wet cyanuric chloride (10 mol%) is heated under solvent-free conditions at 100-110 °C for the appropriate time as monitored by TLC.[5]
-
After completion of the reaction, the mixture is cooled to room temperature.[5]
-
The solid product is washed with water and then purified by recrystallization from ethanol to afford the desired spiro compound.[5]
Biological Activities and Key Signaling Pathways
1-Methyl-2-oxoindoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of Receptor Tyrosine Kinase Signaling: The c-MET Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[6] Aberrant activation of the HGF/c-MET signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target.[7] Several 2-oxindole derivatives have been developed as potent c-MET inhibitors.[8][9]
Upon HGF binding, c-MET dimerizes and autophosphorylates key tyrosine residues in its kinase domain, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[10] 1-Methyl-2-oxoindoline derivatives can competitively bind to the ATP-binding pocket of the c-MET kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: The c-MET signaling pathway and its inhibition by 1-methyl-2-oxoindoline derivatives.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of stem cells and tissue homeostasis in adults.[11][12] Dysregulation of this pathway can lead to developmental abnormalities and is a driving force in several types of cancer.[11]
In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), a G protein-coupled receptor-like protein.[13][14] This leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms. Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved, leading to the accumulation of the full-length, activator forms of GLI proteins, which then translocate to the nucleus and activate the transcription of target genes.[13][14] Certain 1-methyl-2-oxoindoline derivatives have been investigated as modulators of this pathway.
Sources
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate: An Application Note and Protocol
Introduction
The oxindole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, making its efficient and reliable preparation a topic of significant interest to the drug discovery and development community.[3][4]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The synthetic strategy involves a two-step sequence: first, the preparation of the core intermediate, Methyl 2-oxoindoline-6-carboxylate, followed by its selective N-methylation. The causality behind experimental choices and best practices for ensuring a self-validating and reproducible protocol are emphasized throughout.
Synthetic Overview
The synthesis of this compound is achieved through a two-step process, beginning with the synthesis of the key intermediate, Methyl 2-oxoindoline-6-carboxylate. This is followed by N-methylation to yield the final product.
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tdcommons.org [tdcommons.org]
- 4. chemimpex.com [chemimpex.com]
Application Note & Protocol: Quantitative Analysis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This compound and its parent structures, oxindole carboxylates, are significant intermediates in pharmaceutical synthesis. Accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies. This guide presents two robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the rationale behind methodological choices and adherence to validation principles.
Introduction
This compound (CAS 1638764-31-4) belongs to the oxindole class of heterocyclic compounds[1][2]. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The parent compound, Methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in cancer therapy[3][4][5]. Given the importance of this structural class, the development of reliable and validated analytical methods for precise quantification is paramount for ensuring product quality and consistency in research and development.
This application note details validated methods to achieve this, emphasizing scientific integrity and providing step-by-step protocols that are both reproducible and robust.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Methyl 1-methyl-2-oxoindoline-6-carboxylate | [1] |
| CAS Number | 1638764-31-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₃ | N/A |
| Molecular Weight | 205.21 g/mol | N/A |
| Structure | ![]() | N/A |
Recommended Method 1: HPLC with UV/DAD Detection
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a widely accessible, robust, and reliable technique for the quantification of chromophoric compounds like oxindole derivatives[6][7]. This method is ideal for analyzing the purity of synthetic batches, in-process control samples, and formulation assays where analyte concentrations are relatively high.
Principle
The method utilizes reversed-phase chromatography to separate the analyte from impurities on a C18 stationary phase. An isocratic mobile phase provides consistent elution and stable baselines. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength (λmax) and comparing the peak area to a calibration curve constructed from standards of known concentration.
Instrumentation and Materials
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD or Variable Wavelength UV Detector.
-
Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Standard: this compound, reference standard (>98% purity).
Experimental Protocol
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
The recommended mobile phase composition is an isocratic mixture of 40% Mobile Phase A and 60% Mobile Phase B .
-
Degas the mobile phase using sonication or an inline degasser before use.
-
Scientist's Note: Formic acid is added to control the pH of the mobile phase, ensuring the analyte (a neutral compound) remains in a single, un-ionized form, which results in sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good separation efficiency for moderately polar compounds like oxindoles[6].
-
Step 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent (50:50 Acetonitrile/Water) to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 40% (0.1% Formic Acid in Water) : 60% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax determined by DAD scan) |
| Run Time | 10 minutes |
-
Scientist's Note: A detection wavelength of 280 nm is a good starting point for indole-containing compounds[8][9]. A DAD detector is recommended to confirm the analyte's identity by comparing its UV spectrum with that of the reference standard and to assess peak purity.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Advanced Method 2: LC-MS/MS for High Sensitivity
For applications requiring lower detection limits, such as bioanalysis (e.g., in plasma or urine) or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity are achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode[10][11].
Principle
The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and detected by a tandem mass spectrometer. The first quadrupole (Q1) isolates the analyte's parent ion (precursor ion). This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific fragment ion (product ion). This specific MRM transition provides high selectivity, minimizing interference from matrix components[12].
Instrumentation and Materials
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatography Column: C18, 50 mm x 2.1 mm, 1.8 µm (UPLC column for faster analysis).
-
Reagents: As in HPLC method, but ensure all are LC-MS grade.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related compound with similar chromatographic behavior (e.g., Methyl 2-oxoindoline-6-carboxylate) can be used.
Experimental Protocol
Step 1: MS Parameter Optimization
-
Infuse a dilute solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and to identify the precursor ion ([M+H]⁺ or [M-H]⁻). For this compound, ESI positive mode is predicted to be effective, yielding a precursor ion at m/z 206.2.
-
Perform a product ion scan on the precursor ion to identify stable, high-intensity product ions for MRM. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).
Step 2: Sample Preparation (Protein Precipitation for Plasma)
-
To 50 µL of plasma sample, add 150 µL of ice-cold Acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
Scientist's Note: Protein precipitation is a rapid and effective method for cleaning up biological samples. Using 3 parts organic solvent to 1 part plasma ensures efficient protein removal.
-
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 3 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; re-equilibrate for 0.9 min. |
Tandem Mass Spectrometry
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | m/z 206.2 |
| Product Ions (Q3) | To be determined experimentally (e.g., m/z 147.1, 119.1) |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation
Any analytical method intended for routine use must be validated to ensure it is fit for its purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1)[13][14][15][16].
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank and placebo samples.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision: The agreement among a series of measurements.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature).
Summary of Expected Validation Results
| Parameter | HPLC-UV Specification | LC-MS/MS Specification |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
| LOQ | ~0.5 µg/mL | ~0.1 ng/mL |
Conclusion
This application note provides two validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control and process monitoring, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications and trace-level analysis. The detailed protocols and validation guidelines ensure that researchers can confidently implement these methods to obtain accurate and reproducible results.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation (ICH). Quality Guidelines.
- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Scribd. ICH Q2(R1) Analytical Method Validation.
- MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- Lee, J., et al. (2016). Rapid determination of oxindole alkaloids in Cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. ResearchGate.
- PubMed. (2016). Rapid Determination of Oxindole Alkaloids in Cat's Claw by HPLC Using Ionic Liquid-Based Microwave-Assisted Extraction and Silica Monolithic Column.
- ResearchGate. Recovery of the HPLC method for the determination of oxindole alkaloids.
- Oxford Academic. (2021). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry.
- Chem-Impex. Methyl oxindole-6-carboxylate.
- ResearchGate. Conditions for LC-MS/MS analysis of indole species.
- LookChem. Cas 14192-26-8, Methyl 2-oxoindole-6-carboxylate.
- PubMed Central. (2023). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells.
- PubChem. 2-Oxindole-6-carboxylic acid methyl ester.
- ResearchGate. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- PubMed Central. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation.
- ResearchGate. (2025). LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli.
- ChemicalBook. Methyl 2-oxoindole-6-carboxylate.
- ZaiQi Bio-Tech. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.
- ChemicalBook. This compound Chemical Properties.
- Sigma-Aldrich. This compound.
- Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
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- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. scribd.com [scribd.com]
A Robust, Validated HPLC Method for Purity Determination of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
An Application Note from a Senior Application Scientist
Abstract
This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, making the accurate determination of its purity and impurity profile essential for quality control.[1][2][3] The developed gradient method utilizes a C18 stationary phase with a UV-photodiode array (PDA) detector, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Introduction and Rationale
This compound is a key building block in medicinal chemistry.[1] Ensuring the purity of such intermediates is paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from closely related process impurities and degradation products.[6][7]
The primary objective of this work was to develop a stability-indicating HPLC method. This requires a method that is not only precise and accurate for quantifying the main peak but is also specific enough to resolve it from any potential degradants that may form under stress conditions. The use of a Photodiode Array (PDA) detector is integral to this objective, as it provides spectral data across each peak, enabling the assessment of peak purity and aiding in the identification of co-eluting impurities.[8][9][10][11]
Analyte Characterization and Initial Considerations
A foundational understanding of the analyte's physicochemical properties is the logical first step in method development.
-
Compound: this compound
-
CAS Number: 1638764-31-4[12]
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
Structure:
Based on its structure—a substituted indole ring—the molecule possesses a moderate polarity and contains a strong chromophore, making it an ideal candidate for reversed-phase HPLC with UV detection. The oxindole core suggests good retention on a nonpolar stationary phase like C18, while the methyl ester and N-methyl groups contribute to its hydrophobicity.
HPLC Method Development Strategy
Our approach was systematic, beginning with initial screening of chromatographic parameters and progressing to fine-tuning for optimal performance. The overall workflow is depicted below.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development and validation.
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH). Water was purified using a Milli-Q system.
-
Reagents: Formic acid (≥98%), trifluoroacetic acid (TFA), ammonium acetate, and phosphate buffers.
Initial Parameter Selection: The "Why"
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and was chosen for its hydrophobic stationary phase, which is well-suited for retaining moderately polar organic molecules like our target analyte.[13][14] A column with dimensions of 150 mm x 4.6 mm and a 3.5 µm or 5 µm particle size provides a good balance between efficiency and backpressure for standard HPLC systems.[15][16]
-
Mobile Phase Selection: A combination of water and an organic modifier is standard for RP-HPLC.[17][18]
-
Organic Solvent: Acetonitrile (ACN) was chosen over methanol as it typically provides better peak shape for heterocyclic compounds, lower viscosity (leading to higher efficiency), and a lower UV cutoff.[19]
-
Aqueous Phase: To ensure consistent ionization and improve peak shape, the aqueous phase should be acidified. A low concentration of an acid like formic acid (0.1%) is preferred as it is volatile and mass spectrometry (MS) compatible, should the method ever be transferred to an LC-MS system.
-
-
Detection Wavelength: A PDA detector was used to scan the analyte from 190 to 400 nm. The maximum absorbance (λmax) was observed at approximately 254 nm, which was selected for quantification to ensure high sensitivity. The ability to monitor multiple wavelengths and check spectral purity across the peak is a key advantage of PDA detectors.[7][11]
Method Optimization Protocol
The goal of optimization is to achieve a baseline resolution of the main analyte peak from all known and potential impurities within a reasonable runtime.
Protocol 1: Gradient Optimization
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Prepare Sample: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Initial Scouting Gradient: Run a fast, broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte and any impurities.
-
Refine the Gradient: Based on the scouting run, design a shallower gradient around the elution window of interest. This enhances the separation of closely eluting peaks. For example, if the main peak elutes at 60% B, a new gradient could be 40-70% B over 15 minutes.
-
Further Optimization: Adjust the column temperature (e.g., test at 25°C, 30°C, and 35°C) to fine-tune selectivity. A higher temperature lowers mobile phase viscosity, reducing backpressure and potentially sharpening peaks, but can also alter elution order. A flow rate of 1.0 mL/min is a standard starting point.
After systematic optimization, the final chromatographic conditions were established.
| Parameter | Optimized Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient | 0-2 min (40% B), 2-15 min (40-75% B), 15-18 min (75% B), 18-18.1 min (75-40% B), 18.1-22 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | PDA at 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Table 1: Optimized HPLC Method Parameters |
Method Validation Protocol (ICH Q2(R1))
The optimized method was validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[4][5][20][21]
Caption: The hierarchical relationship of validation parameters as per ICH Q2(R1).
Specificity (Forced Degradation)
Protocol 2: Forced Degradation Study
-
Prepare five separate samples of the analyte at 1 mg/mL.
-
Acid Stress: Add 1 mL of 1 M HCl and heat at 60°C for 4 hours. Neutralize with 1 M NaOH.
-
Base Stress: Add 1 mL of 1 M NaOH and heat at 60°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Stress: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid sample at 105°C for 48 hours.
-
Photolytic Stress: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
-
Evaluation: Check for resolution between the main analyte peak and any degradation peaks. Use the PDA detector to assess peak purity of the analyte peak in each condition. The method is specific if the main peak is spectrally pure and well-resolved from all degradants.
Linearity
Protocol 3: Linearity Assessment
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 750 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is ≥ 0.999.
| Parameter | Result | Acceptance Criteria |
| Range | 0.5 - 750 µg/mL | - |
| Regression Equation | y = 45210x + 150 | - |
| Correlation Coeff. (R²) | 0.9995 | ≥ 0.999 |
| Table 2: Linearity Study Results |
Accuracy (% Recovery)
Protocol 4: Accuracy Assessment
-
Prepare a bulk sample solution of the analyte.
-
Spike the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and inject.
-
Calculate the percent recovery for each sample.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 400 | 398.2 | 99.6% | 0.5% |
| 100% | 500 | 502.5 | 100.5% | 0.3% |
| 120% | 600 | 595.8 | 99.3% | 0.6% |
| Table 3: Accuracy Study Results (Acceptance Criteria: 98.0-102.0% Recovery, RSD ≤ 2.0%)[22][23][24] |
Precision
Protocol 5: Precision Assessment
-
Repeatability (Intra-day): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst. Calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument. Compare the results between the two sets and calculate the cumulative %RSD.
| Precision Type | n | Mean Peak Area | % RSD |
| Repeatability | 6 | 25,110,500 | 0.45% |
| Intermediate Precision | 12 | 25,095,800 | 0.78% |
| Table 4: Precision Study Results (Acceptance Criteria: RSD ≤ 2.0%) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines, S = the slope of the calibration curve.
-
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
| Table 5: LOD and LOQ Results |
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the optimized parameters.
Protocol 6: Robustness Assessment
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase pH (Aqueous): ± 0.2 units.
-
-
Inject a standard solution and evaluate system suitability parameters (e.g., retention time, tailing factor, resolution). The method is robust if the system suitability criteria are met under all varied conditions.
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The gradient method, utilizing a C18 column and PDA detection, is stability-indicating and suitable for routine quality control in a regulated environment. The systematic approach outlined in this note provides a clear and scientifically sound framework that can be adapted for the purity analysis of other pharmaceutical intermediates.
References
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Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 Source: Pharmacia URL: [Link]
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Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL: [Link]
-
Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL: [Link]
-
Title: Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 Source: Pharmacia URL: [Link]
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Title: Methyl 2,3-dihydro-2-oxo-1H-indole-5-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
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Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]
-
Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]
-
Title: Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses) Source: ResearchGate URL: [Link]
-
Title: How Do I Choose? A guide to HPLC column selection Source: Agilent Technologies URL: [Link]
-
Title: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Source: ResearchGate URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Peak Purity Algorithms using Diode Array Detectors Source: LCGC International URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Picking the Perfect HPLC Column Source: Biocompare URL: [Link]
-
Title: Methyl 2-oxoindoline-6-carboxylate Source: Pharmaffiliates URL: [Link]
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-
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The Strategic Utility of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in Synthetic Chemistry: Application Notes and Protocols
For Immediate Release
A comprehensive guide detailing the application of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as a pivotal synthetic intermediate is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of its synthetic utility, particularly focusing on the preparation of complex heterocyclic scaffolds relevant to medicinal chemistry.
Introduction: A Versatile Building Block
This compound, also known as Methyl 1-methyl-2-oxoindoline-6-carboxylate, is a derivative of the oxindole heterocyclic system. The oxindole core is a prominent scaffold in numerous natural products and synthetic pharmaceuticals, valued for its diverse biological activities.[1][2] The presence of a methyl group on the indole nitrogen and a carboxylate at the 6-position imparts specific reactivity and solubility characteristics, making it a valuable intermediate for the synthesis of targeted molecular architectures. Its structural similarity to key intermediates in the synthesis of the tyrosine kinase inhibitor Nintedanib underscores its significance in the development of pharmacologically active agents.[3][4]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The properties of the related compound, Methyl 2-oxoindoline-6-carboxylate, are well-documented and provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| CAS Number | 1638764-31-4 | - |
Core Synthetic Applications: Gateway to Complex Molecules
The strategic importance of this compound lies in the reactivity of its oxindole core, particularly the methylene group at the C3 position. This position is susceptible to a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of spirocyclic systems. The N-methylation influences the electronic properties and steric environment of the molecule, which can be leveraged to achieve specific synthetic outcomes.
Knoevenagel Condensation: A Key C-C Bond Forming Reaction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group.[5] While the oxindole C3-methylene is not a classic "active methylene" group in the same vein as malonates, its protons are sufficiently acidic to be removed under basic conditions, allowing it to participate in condensation reactions with aldehydes and ketones. This reaction is pivotal in the synthesis of many oxindole-based therapeutic agents.
The N-methyl group in our title compound can influence the reactivity of the C3-methylene protons and the stability of the resulting enolate, potentially offering advantages in terms of reaction control and yield.
Conceptual Workflow for Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Detailed Protocol: Synthesis of a 3-Substituted Oxindole Derivative (Hypothetical Protocol based on established methods)
This protocol is a representative example based on established procedures for Knoevenagel condensation with similar oxindole substrates. Researchers should optimize conditions for their specific aldehyde or ketone.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Causality Behind Experimental Choices:
-
Base Catalyst (Piperidine): A mild organic base is used to deprotonate the C3-methylene group without causing self-condensation of the aldehyde or hydrolysis of the ester.
-
Solvent (Ethanol): Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Excess Aldehyde: A slight excess of the aldehyde is used to ensure complete conversion of the oxindole starting material.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Further Synthetic Transformations
The versatility of the oxindole scaffold extends beyond the Knoevenagel condensation. The double bond introduced at the C3 position can be further functionalized, and the ester group at the C6 position can be hydrolyzed or converted to other functional groups, opening up a wide array of synthetic possibilities.
Potential Reaction Pathways
Caption: Potential synthetic transformations.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in organic synthesis. Its strategic application, particularly in reactions that functionalize the C3 position, provides a direct route to complex molecular architectures of interest in drug discovery and medicinal chemistry. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore the full synthetic potential of this important building block. Further research into the development of novel synthetic methodologies starting from this intermediate is highly encouraged and is expected to lead to the discovery of new and potent bioactive molecules.
References
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Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
- Romo, P. E., Insuasty, B., Quiroga, J., & Abonia, R. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214.
-
Chem-Impex. Methyl oxindole-6-carboxylate.
- MDPI. (2021).
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Rui ming Pharmaceutical. Methyl 2-oxoindole-6-carboxylate.
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-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
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-
Wikipedia. Knoevenagel condensation.
- Hungarian Journal of Industry and Chemistry. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
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- ResearchGate. (2018). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
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The Versatile Scaffold: Application Notes for Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in Medicinal Chemistry
Introduction: The Privileged 2-Oxoindoline Core
The 2-oxoindoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, heterocyclic structure provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. This guide focuses on a specific, yet highly promising derivative: Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate . The strategic placement of a methyl group at the N1 position and a methyl carboxylate at the C6 position offers unique opportunities for drug design and development, particularly in the realm of oncology and kinase inhibition.
The N1-methylation is a critical modification that can significantly impact the compound's physicochemical properties and biological activity. It can enhance metabolic stability, modulate solubility, and influence the orientation of substituents at the C3 position, which is often a key interaction point with target proteins.[1] The C6-carboxylate group provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key building block in modern medicinal chemistry.
Application in Medicinal Chemistry: A Focus on Kinase Inhibition
The 2-oxoindoline scaffold is famously embodied in several clinically approved kinase inhibitors, such as Sunitinib and Nintedanib, underscoring its profound impact on cancer therapy.[2] These drugs primarily function by targeting receptor tyrosine kinases (RTKs) that play pivotal roles in tumor angiogenesis, proliferation, and metastasis. This compound serves as an ideal starting point for the development of novel kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Targeting the VEGFR Signaling Pathway in Cancer
The VEGF family of growth factors and their corresponding receptors (VEGFRs) are central regulators of angiogenesis, the formation of new blood vessels.[3] In the context of cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth and dissemination.[4] VEGFR-2 is a key mediator of the angiogenic signal, and its inhibition is a clinically validated strategy for cancer treatment.[3][5]
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events through pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[6][7]
Derivatives of this compound can be designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent downstream signaling. The N1-methyl group can provide crucial hydrophobic interactions within the binding site, while the C6-carboxylate offers a point for the attachment of side chains that can further enhance binding affinity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from the commercially available Methyl 2-oxoindoline-6-carboxylate.
Step 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate
This precursor can be synthesized via the reductive cyclization of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[8]
-
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
-
Concentrated Acetic Acid
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas
-
Tert-butyl methyl ether
-
-
Procedure:
-
Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) in concentrated acetic acid (800 mL).
-
Add 10% Pd/C (5.0 g) to the solution.
-
Hydrogenate the mixture in a hydrogen atmosphere at 50 °C and 50 psi for 2.5 hours.
-
After the reaction is complete (monitored by TLC), filter the catalyst.
-
Concentrate the filtrate to dryness.
-
Dissolve the residue in tert-butyl methyl ether (150 mL), filter, and dry under vacuum to yield Methyl 2-oxoindoline-6-carboxylate.[8]
-
-
Expected Outcome: A white to off-white solid. Yield: ~98%. Melting point: 208-211 °C.[8]
Step 2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate
This procedure is adapted from a similar N-methylation of an indoline derivative.[9]
-
Materials:
-
Methyl 2-oxoindoline-6-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Cyclohexane
-
-
Procedure:
-
Dissolve Methyl 2-oxoindoline-6-carboxylate (1.13 mmol) in DMF (3 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.24 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Add iodomethane (1.24 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by diluting with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (0-50% ethyl acetate in cyclohexane) to obtain this compound.[9]
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal and the appearance of a new N-CH₃ signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 using a luminescence-based assay.[10][11][12]
-
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compound (dissolved in DMSO)
-
White 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a white 96-well plate, add the kinase buffer, the test compound dilutions, and the recombinant VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
-
Self-Validation: Include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. A known VEGFR-2 inhibitor should also be tested as a reference compound.
Quantitative Data and Structure-Activity Relationship (SAR)
| Compound/Derivative | Target(s) | Reported Activity (IC₅₀) | Reference |
| Nintedanib | VEGFR, FGFR, PDGFR | VEGFR-2: 13 nM | [2] |
| Sunitinib | VEGFR, PDGFR, c-KIT | VEGFR-2: 9 nM | [14] |
| N'- (1-butyl-2-oxoindolin-3-ylidene) derivative | MCF-7 cells | 8.38 µM | [15] |
Structure-Activity Relationship Insights:
-
N1-Substitution: The introduction of small alkyl groups, such as methyl, at the N1 position is generally well-tolerated and can enhance the compound's lipophilicity, potentially improving cell permeability.[1] The N1-substituent can also influence the conformation of the C3-substituent, which is crucial for kinase binding.
-
C6-Carboxylate: The methyl carboxylate at the C6 position serves as a valuable point for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diverse side chains. This allows for the fine-tuning of the compound's properties to optimize its interaction with the target kinase and improve its drug-like characteristics. The increased activity of some derivatives with a methoxy group suggests that the oxygen atom can act as a hydrogen bond acceptor with the target kinase.[16]
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and the strategic positioning of its functional groups make it an ideal starting point for the design of potent and selective kinase inhibitors. The provided protocols offer a solid foundation for researchers to synthesize this key intermediate and evaluate its derivatives in relevant biological assays.
Future research should focus on the synthesis of a library of derivatives based on this scaffold, exploring a variety of substituents at the C3 and C6 positions. A thorough investigation of the structure-activity relationships of these new compounds will be crucial for the identification of lead candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the 2-oxoindoline scaffold, with a focus on strategic modifications like N1-methylation, holds immense promise for the discovery of the next generation of targeted therapies.
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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- Meadows, K. L., & Hurwitz, H. I. (2012). The VEGF pathway in cancer and disease: responses, resistance, and the path forward. Journal of Clinical Oncology, 30(27), 3280–3283.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Singh, S., Gajulapati, V., Kumar, D., Kumar, V., & Singh, P. (2016). Structure-activity relationship study of a series of novel oxazolidinone derivatives as IL-6 signaling blockers. Bioorganic & medicinal chemistry letters, 26(4), 1314-1319.
- Uemura, A., Ohta, T., & Yagishita, Y. (2023). Signaling pathways activated by VEGF isoforms that promote angiogenesis. International Journal of Molecular Sciences, 24(13), 10986.
- Mattar, A. A., Al-Olayan, E. M., Al-Rashood, S. T., & Abdel-Aziz, H. A. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 735.
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Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as a building block for complex molecules
Application Notes & Protocols
Topic: Methyl 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as a Building Block for Complex Molecules
Abstract
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal starting point for designing potent and selective enzyme inhibitors. This application note focuses on a key derivative, This compound , a versatile building block for constructing complex molecular architectures. We provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, and strategic application in the synthesis of potent kinase inhibitors. The protocols herein are designed to be self-validating, with clear explanations of the underlying chemical principles and experimental choices, enabling seamless integration into drug discovery workflows.
Introduction: The Strategic Value of the 1-Methyl-2-oxoindole Scaffold
The indolin-2-one (oxindole) framework is central to a number of highly successful therapeutic agents, most notably in the field of oncology. Drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®) are potent multi-kinase inhibitors that feature a 3-substituted oxindole core.[3][4] Their mechanism of action often involves competitive binding at the ATP pocket of receptor tyrosine kinases (RTKs), disrupting signal transduction pathways essential for tumor growth and angiogenesis.[5][6]
The subject of this guide, this compound, offers several strategic advantages for synthetic and medicinal chemists:
-
N1-Methylation: The methyl group at the N1 position prevents the formation of alternative tautomers and removes the hydrogen bond donor capability of the parent NH group, which can be crucial for modulating solubility and target engagement.
-
C6-Carboxylate Group: The methyl ester at the C6 position serves as a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling, allowing the introduction of solubilizing groups or additional pharmacophores to explore structure-activity relationships (SAR).[7]
-
Activated C3-Methylene: The methylene group at the C3 position is flanked by a carbonyl and an aromatic ring, making it highly reactive and the primary site for derivatization. This position is pivotal for installing the side chains that confer potency and selectivity against specific kinase targets.
This document provides detailed, field-tested protocols for the synthesis of this building block and its subsequent elaboration into a core structure common to many kinase inhibitors.
Physicochemical Properties & Characterization
A thorough understanding of the building block's properties is essential before its use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Synonyms | Methyl 1-methyl-2-oxoindoline-6-carboxylate | [8] |
| CAS Number | 1638764-31-4 | [8] |
| Molecular Formula | C₁₁H₁₁NO₃ | Inferred from Name |
| Molecular Weight | 205.21 g/mol | Inferred from Formula |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the aromatic ring are expected in the δ 7.0-8.0 ppm range. The C3 methylene protons should appear as a singlet around δ 3.5-3.7 ppm. The N-methyl and ester-methyl groups will be sharp singlets, typically around δ 3.2 ppm and δ 3.9 ppm, respectively.
-
¹³C NMR: The carbonyl carbon (C2) is expected around δ 175 ppm, and the ester carbonyl around δ 166 ppm. Aromatic carbons will resonate in the δ 110-150 ppm range. The C3 methylene, N-methyl, and ester-methyl carbons will appear in the aliphatic region (δ 35-55 ppm).
-
Mass Spectrometry (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 206.2.
Protocol 1: Synthesis of the Core Building Block
This protocol details the synthesis of the title compound via N-methylation of its commercially available precursor, methyl 2-oxoindoline-6-carboxylate.
Rationale: The reaction proceeds via deprotonation of the relatively acidic N-H of the oxindole (pKa ≈ 18) using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion acts as a potent nucleophile, readily attacking the electrophilic methyl iodide in an Sₙ2 reaction to form the N-methylated product.[9] N,N-Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.
Figure 1: Workflow for the N-methylation of methyl 2-oxoindoline-6-carboxylate.
Experimental Protocol
| Reagents & Materials |
| Methyl 2-oxoindoline-6-carboxylate |
| Sodium hydride (NaH), 60% dispersion in mineral oil |
| Methyl iodide (CH₃I) |
| Anhydrous N,N-Dimethylformamide (DMF) |
| Ethyl acetate (EtOAc) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Brine (Saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Silica gel for column chromatography |
| Standard laboratory glassware, magnetic stirrer, ice bath |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-oxoindoline-6-carboxylate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.3 M solution).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
Stirring: Stir the resulting mixture at 0 °C for 20-30 minutes. The solution may become a thick slurry.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Application in Kinase Inhibitor Synthesis via Knoevenagel Condensation
The most powerful application of this building block is its use in constructing 3-substituted indolin-2-ones, a core motif of many kinase inhibitors.[5] The key transformation is a base-catalyzed Knoevenagel condensation between the activated C3-methylene of the oxindole and an aromatic or heteroaromatic aldehyde.
Mechanism Rationale: The reaction is typically catalyzed by a weak base, such as piperidine. The base abstracts a proton from the C3 position to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water), driven by the formation of a highly conjugated system, to yield the final (Z)-alkene product. The (Z)-isomer is generally favored thermodynamically due to steric interactions.
Figure 2: Simplified mechanism of the Knoevenagel condensation at the C3 position.
Protocol 2: Synthesis of a Model 3-Ylidenemethyl-2-oxoindole Core
This protocol describes a general procedure for the condensation of the title building block with a representative aldehyde.
| Reagents & Materials |
| This compound |
| Aromatic aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) |
| Piperidine (catalyst) |
| Ethanol (EtOH) or Toluene |
| Standard laboratory glassware, reflux condenser |
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC. A brightly colored precipitate often forms as the product is generated.
-
Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the solid product under vacuum to obtain the purified 3-substituted product, which is often pure enough for subsequent steps.
Advanced Synthetic Strategies: Diversification of the Scaffold
The true power of this compound lies in its potential for multi-point diversification, enabling the rapid generation of compound libraries for SAR studies.
C6-Ester Hydrolysis: The methyl ester at the C6 position can be readily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid. This introduces a crucial attachment point for amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt). This strategy is frequently employed in late-stage functionalization to append side chains that can improve pharmacokinetic properties like solubility or metabolic stability.[10]
Figure 3: Diversification strategy for generating complex molecules from the core scaffold.
Conclusion
This compound is a high-value, strategically functionalized building block for modern drug discovery. Its straightforward synthesis and predictable reactivity at the C3 position make it an ideal starting material for constructing libraries of 3-substituted indolin-2-ones. The protocols and scientific rationale provided in this guide equip researchers with the necessary tools to leverage this scaffold effectively, accelerating the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor research.
References
-
Global Substance Registration System. 2,3-DIHYDRO-3-(((4-(METHYL(2-(1-PIPERAZINYL)ACETYL)AMINO)PHENYL)AMINO)PHENYLMETHYLENE)-2-OXO-1H-INDOLE-6-CARBOXYLATE. Available from: [Link].
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Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available from: [Link].
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Al-Ostath, A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8072. Available from: [Link].
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Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 887-1031. Available from: [Link].
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Ciaffaglione, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(21), 7268. Available from: [Link].
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Rui ming Pharmaceutical. Methyl 2-oxoindole-6-carboxylate. Available from: [Link].
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PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Available from: [Link].
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available from: [Link].
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available from: [Link].
-
El-Damasy, A.K., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Ovarian Research, 16(1), 143. Available from: [Link].
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Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available from: [Link].
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Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link].
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Molbase. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Available from: [Link].
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PubChem. 2-Oxindole-6-carboxylic acid methyl ester. Available from: [Link].
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Falgueyret, J.P., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408-7416. Available from: [Link].
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de la Torre, M.C., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214. Available from: [Link].
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Lee, H., et al. (2025). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. ACS Chemical Biology. Available from: [Link].
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Singh, M. & Mmatli, E. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. ACS Omega, 2(6), 2822-2831. Available from: [Link].
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Al-Huniti, M.H. & Al-Qawasmeh, R.A. (2022). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. Hungarian Journal of Industry and Chemistry, 50(1), 1-4. Available from: [Link].
-
Rossi, M.A., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. Chemical Science, 12(3), 1139-1150. Available from: [Link].
-
de Oliveira, A.B., et al. (2009). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2506. Available from: [Link].
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Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3494-3519. Available from: [Link].
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Application Note: Synthesis and Functionalization of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate for Drug Discovery Scaffolds
Introduction
The oxindole core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure has led to the development of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] A particularly important derivative is Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a close analog to key intermediates used in the synthesis of potent tyrosine kinase inhibitors like Nintedanib.[2][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent functionalization of this valuable compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles and provide integrated self-validation checkpoints, ensuring robust and reproducible experimental outcomes. The protocols detailed herein cover the synthesis of the core precursor, its N-methylation, and a general method for diversification at the reactive C3 position, a common strategy for library development in medicinal chemistry.
Section 1: Synthesis of the Core Precursor: Methyl 2-oxoindoline-6-carboxylate
The foundational step is the synthesis of the N-unsubstituted oxindole, Methyl 2-oxoindoline-6-carboxylate. This intermediate is the direct precursor for the target compound.[6] The following protocol is an efficient multi-step process involving a nucleophilic aromatic substitution followed by a reductive cyclization.[5]
Workflow for Precursor Synthesis
Sources
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- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
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- 6. chemimpex.com [chemimpex.com]
Derivatization of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate for biological screening
Application Note & Protocols
Derivatization of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate for Biological Screening
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This application note provides a comprehensive guide for the chemical derivatization of a specific, highly versatile oxindole building block—this compound. We present detailed, field-proven protocols for strategic modifications at two key reactive sites: the C6-ester handle and the C3-methylene position. Furthermore, we outline robust, step-by-step protocols for the preliminary biological evaluation of the resulting compound library, focusing on anticancer and antimicrobial screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Oxindole Scaffold as a Platform for Drug Discovery
The isatin and oxindole (1,3-dihydro-2H-indol-2-one) core is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities.[2][3] Derivatives have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5][6] The versatility of this heterocyclic system stems from its multiple reactive sites, which allow for the systematic generation of diverse chemical libraries.[3][7]
The subject of this guide, this compound, offers a strategic starting point for library synthesis. Its key structural features include:
-
An N-methylated Lactam: This modification blocks N-H reactivity and can enhance metabolic stability and cell permeability.
-
A C6-Methyl Ester: This group serves as a versatile chemical handle, readily converted into a carboxylic acid, which can then be coupled with a vast array of amines to form amides.
-
A Reactive C3-Methylene: The protons at the C3 position are acidic, enabling facile condensation reactions with various electrophiles, particularly aldehydes, to introduce significant molecular complexity.
This document details two primary derivatization strategies to exploit these features, followed by standardized protocols for assessing the biological potential of the synthesized analogs.
Part I: Chemical Derivatization Strategies and Protocols
The following protocols are designed to be robust and adaptable, providing a foundation for creating a structurally diverse compound library. The overall synthetic strategy is depicted below.
Caption: Derivatization pathways from the starting material.
Protocol 2.1: Saponification of the C6-Ester
Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step for creating amide libraries. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides a clean and efficient method for this hydrolysis without affecting the lactam ring.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and MeOH (approx. 0.1 M concentration).
-
Add an aqueous solution of LiOH·H₂O (2.0 eq in water) to the reaction mixture.
-
Stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which can be used in the next step without further purification.
Protocol 2.2: Amide Coupling via HATU
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for generating libraries from a diverse set of primary and secondary amines.
Materials:
-
1-Methyl-2-oxoindoline-6-carboxylic acid (from Protocol 2.1)
-
A diverse library of primary and secondary amines (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide derivative by flash column chromatography on silica gel.
Protocol 2.3: C3-Methylene Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a classical and highly effective method for C-C bond formation at the C3 position of oxindoles.[8] Using a base catalyst like piperidine, the C3-methylene group is deprotonated and attacks an aromatic aldehyde, followed by dehydration to yield a stable C3-arylidene derivative. This reaction introduces significant structural diversity and rigidity.
Materials:
-
This compound
-
A diverse library of aromatic aldehydes (Ar-CHO)
-
Ethanol (EtOH)
-
Piperidine
Procedure:
-
Dissolve the starting oxindole (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.
-
Reflux the mixture for 4-8 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified C3-arylidene product under vacuum.
Part II: Biological Screening Workflows and Protocols
After synthesis and purification, the new derivatives should be evaluated for biological activity. The following are standardized, high-throughput screening protocols for initial anticancer and antimicrobial assessment.
Workflow for In Vitro Biological Screening
Caption: Experimental workflow for biological screening.
Protocol 3.1: Anticancer Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9][10] It is a robust and widely used primary screen to determine a compound's cytotoxic potential and calculate its half-maximal inhibitory concentration (IC₅₀).[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Derivative compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include a vehicle control (DMSO concentration matched to the highest test concentration) and a no-cell blank control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]
Data Presentation Template:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Control | ||
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Derivatives | ||
| Derivative 1 | MCF-7 | Experimental Value |
| Derivative 2 | MCF-7 | Experimental Value |
| Derivative 1 | A549 | Experimental Value |
| Derivative 2 | A549 | Experimental Value |
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[12][13] This assay is crucial for identifying compounds with potential antibacterial or antifungal activity.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Derivative compounds dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin, Vancomycin)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9][13]
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a 2x concentrated stock of your compound and add 50 µL to the first column. Perform two-fold serial dilutions across the plate by transferring 50 µL from each well to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum with no compound), a negative/sterility control (broth only), and a positive antibiotic control.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[13]
Data Presentation Template:
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) |
| Control | |||
| Ciprofloxacin | E. coli | Negative | ≤ 1 |
| Vancomycin | S. aureus | Positive | ≤ 2 |
| Derivatives | |||
| Derivative 1 | E. coli | Negative | Experimental Value |
| Derivative 2 | S. aureus | Positive | Experimental Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and preliminary biological evaluation of novel derivatives based on the this compound scaffold. By systematically exploring chemical space through modifications at the C6-ester and C3-methylene positions, researchers can efficiently generate libraries with high potential for discovering new anticancer and antimicrobial lead compounds. The subsequent screening workflows ensure reliable and reproducible data, enabling the confident identification of hits for further optimization and development.
References
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da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]
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Vine, K. L., Matesic, L., & Locke, J. M. (2009). Isatin derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Medvedev, A., Buneeva, O., & Glover, V. (2016). Biological targets for isatin and its analogues: Implications for therapy. Neuroscience & Biobehavioral Reviews. [Link]
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Al-Shabib, N. A., Khan, J. M., & Khan, M. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
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Kamal, A., & Husain, A. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Anuchapreeda, S., & Tima, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Al-Hussain, S. A., & Al-Mugdadi, S. F. H. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry. [Link]
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GNF. (2015). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics. [Link]
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Wang, L., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences. [Link]
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Kumar, V., & Singh, P. (2019). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Medicinal Chemistry Communication. [Link]
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Boum-Rachedi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
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Kumar, P., & Singh, R. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
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Ukr Khim Zh. (2009). Features of the reaction of isatin derivatives with ortho-phenylenediamine. Ukrainian Chemical Journal. [Link]
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Singh, A. K., et al. (2020). Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. Current Organic Synthesis. [Link]
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Clase, K. L., & Lines, T. M. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. Antibiotics. [Link]
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Kumar, R., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
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Cha, J. Y., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
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Iannelli, P., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
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Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. [Link]
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Al-Juburi, A. A. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research. [Link]
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Al-Jubouri, M. F., & Al-Masoudi, W. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
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In vitro assay protocols using Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
An Application Guide for the In Vitro Biological Evaluation of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale
The 2-oxindole (or indolin-2-one) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This heterocyclic motif is notably present in several approved drugs and clinical candidates, particularly those designed as kinase inhibitors.[3]
A prominent example is Nintedanib, a potent triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[4] The key synthetic intermediate for Nintedanib is Methyl 2-oxoindoline-6-carboxylate, a close structural analog of the topic compound, differing only by the absence of a methyl group at the N1 position.[4][5]
This structural similarity provides a strong rationale for hypothesizing that This compound (hereafter referred to as "MOC-N1-Me") may exhibit activity as a kinase inhibitor, particularly within the angiogenesis-related pathways targeted by Nintedanib and other oxindole-based drugs like Sunitinib.[6]
This guide provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of MOC-N1-Me. The protocols are designed not merely as procedural steps but as a logical framework for discovery, moving from broad-based screening to specific, mechanism-of-action studies. We will prioritize the investigation of its potential as a kinase inhibitor while also providing protocols to explore other known activities of the oxindole scaffold, such as anti-inflammatory effects.[7]
Compound Handling and Stock Solution Preparation
Accurate and consistent compound handling is foundational to reproducible results.
1. Materials:
- This compound (MOC-N1-Me)
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile, amber microcentrifuge tubes or vials
2. Protocol:
- Weighing: Carefully weigh out a precise amount of MOC-N1-Me powder in a suitable container. Perform this in a chemical fume hood.
- Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration primary stock solution (e.g., 10 mM or 20 mM). For example, to make 1 mL of a 10 mM stock of a compound with a molecular weight of 205.21 g/mol , dissolve 2.052 mg of the compound in 1 mL of DMSO.
- Vortexing & Sonication: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
- Aliquoting & Storage: Aliquot the primary stock into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
- Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Crucial Note: Ensure the final concentration of DMSO in the assay well is consistent across all conditions (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.
Tier 1: Primary Screening for Bioactivity
The initial goal is to determine if MOC-N1-Me possesses cytotoxic or antiproliferative properties and to gain an unbiased view of its potential kinase targets.
Workflow for Initial Compound Characterization
Caption: A tiered approach for characterizing MOC-N1-Me.
Protocol 1: Cell Viability/Antiproliferative Assay (MTT Method)
This assay determines the compound's effect on cell metabolic activity, serving as a proxy for cytotoxicity and anti-proliferative effects.
1. Rationale: The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
- Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer, HT-29 for colon cancer).
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
- 96-well flat-bottom cell culture plates.
- MOC-N1-Me working solutions.
- MTT reagent (5 mg/mL in sterile PBS).
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
- Plate reader capable of measuring absorbance at 570 nm.
3. Step-by-Step Methodology:
- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of MOC-N1-Me in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blanks.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.
- Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipettor to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance at 570 nm.
4. Data Analysis:
- Subtract the average absorbance of the "no-cell" blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
- Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Tier 2: Target Validation and Mechanistic Studies
If Tier 1 results suggest antiproliferative activity, the next step is to validate the predicted kinase targets. Based on the structural rationale, we will focus on VEGFR-2.
VEGF Signaling Pathway: A Primary Target
Caption: Simplified VEGFR-2 signaling pathway and the hypothesized point of inhibition.
Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a direct method to determine the IC₅₀ of an inhibitor against a purified, recombinant enzyme.
1. Rationale: The ADP-Glo™ system is a luminescent assay that measures ADP production in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a light signal proportional to the initial ADP concentration. Lower light output indicates kinase inhibition.
2. Materials:
- Recombinant human VEGFR-2 kinase (and others identified from the panel screen).
- Suitable substrate for VEGFR-2 (e.g., Poly(Glu,Tyr) 4:1).
- ADP-Glo™ Kinase Assay Kit (Promega).
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP at the Kₘ concentration for VEGFR-2.
- White, opaque 96-well or 384-well assay plates.
- Luminometer.
3. Step-by-Step Methodology:
- Prepare Reagents: Prepare serial dilutions of MOC-N1-Me in kinase buffer.
- Set up Kinase Reaction: Add the following to each well of a white assay plate:
- 1 µL of MOC-N1-Me dilution or vehicle (DMSO).
- 2 µL of kinase/substrate mix.
- 2 µL of ATP solution to start the reaction.
- Include "no enzyme" and "no inhibitor" controls.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
- Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (high activity) and "no enzyme" (background) controls.
- Plot percent inhibition vs. log concentration and perform non-linear regression to determine the IC₅₀ value.
| Component | Volume | Purpose |
| MOC-N1-Me / Vehicle | 1 µL | Test inhibitor |
| Kinase + Substrate Mix | 2 µL | Enzyme and its target |
| ATP Solution | 2 µL | Initiates reaction |
| Total Reaction Volume | 5 µL | |
| ADP-Glo™ Reagent | 5 µL | Stops reaction, depletes ATP |
| Kinase Detection Reagent | 10 µL | Converts ADP to light signal |
| Table 1: Example reaction setup for an ADP-Glo™ assay. |
Protocol 3: Endothelial Cell Tube Formation Assay
This is a functional, cell-based assay that models a key step in angiogenesis in vitro. It assesses the ability of endothelial cells to form capillary-like structures.
1. Rationale: When plated on a basement membrane extract like Matrigel®, endothelial cells (like HUVECs) will rapidly align and form hollow, tube-like structures. Anti-angiogenic compounds inhibit this process. This assay provides functional validation of biochemical kinase inhibition.
2. Materials:
- Human Umbilical Vein Endothelial Cells (HUVECs).
- Endothelial Cell Growth Medium (EGM-2).
- Matrigel® Basement Membrane Matrix.
- Pre-chilled, sterile 96-well plates.
- Fluorescence microscope and live-cell imaging dye (e.g., Calcein-AM).
3. Workflow & Methodology:
Sources
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- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Role of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in the synthesis of Nintedanib
Application Note & Protocol
Topic: The Strategic Role of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate in the Convergent Synthesis of Nintedanib
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain non-small-cell lung cancers.[1] Its molecular architecture features a central indolinone scaffold, the construction of which is a critical aspect of its chemical synthesis. This application note provides a detailed examination of the pivotal role of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (also known as Methyl 2-oxoindoline-6-carboxylate), a key starting material that constitutes the core of the Nintedanib molecule. We will elucidate the strategic importance of this intermediate, detail the protocols for its activation, and describe its subsequent condensation to form the final drug substance. This guide is intended to provide both the theoretical underpinnings and practical, field-tested methodologies for chemists in pharmaceutical research and development.
The Strategic Importance of the Indolinone Core
The synthesis of Nintedanib is a prime example of a convergent synthesis strategy, where two complex molecular fragments are prepared separately before being joined in a final, crucial step. The indolinone ring system is not merely a structural anchor but is fundamentally involved in the molecule's biological activity, specifically its binding to the ATP pocket of tyrosine kinase receptors.[2]
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is the designated precursor for Fragment A. Its strategic value lies in several key features:
-
Pre-installed Functionality: It provides the core bicyclic indolinone ring system with a carboxylate group at the C6 position, which is present in the final Nintedanib molecule.
-
Reactive C3 Position: The methylene group at the C3 position of the oxindole ring is activated by the adjacent carbonyl group. This position is the site of the key bond-forming reaction—a Knoevenagel-type condensation—that links the two primary fragments of the synthesis.
-
Synthetic Accessibility: This intermediate can be reliably synthesized on a large scale from commercially available starting materials like 4-chloro-3-nitrobenzoic acid.[3][4]
The overall synthetic pathway hinges on the successful preparation and activation of this indolinone core before its condensation with the aniline-containing side chain (Fragment B).
Overview of the Nintedanib Synthetic Pathway
The synthesis can be visualized as the convergence of two key intermediates. The pathway below illustrates the central role of the indolinone core.
Caption: Fig 1. Convergent synthesis of Nintedanib.
Protocol 1: Synthesis of the Key Intermediate
The preparation of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a well-established multi-step process, often starting from 4-chloro-3-nitrobenzoate.[2][4]
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution: 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base (e.g., sodium methoxide) in a solvent like 1-Methyl-2-pyrrolidone (NMP). This displaces the chloride to form dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.[4]
-
Causality: The electron-withdrawing nitro and ester groups activate the aromatic ring for nucleophilic substitution at the C4 position.
-
-
Reductive Cyclization: The resulting compound undergoes catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) or chemical reduction in an acidic medium like acetic acid.[2][4] The nitro group is reduced to an amine, which spontaneously attacks one of the adjacent malonate ester groups.
-
Decarboxylation: Upon heating, the intermediate undergoes cyclization and decarboxylation to yield the stable Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate.
-
Isolation: The product is typically isolated by cooling the reaction mixture, precipitation with water, filtration, and drying.[4]
Protocol 2: Activation and Condensation to Synthesize Nintedanib
This phase is the core of the Nintedanib synthesis, where the activated indolinone intermediate is coupled with the aniline side chain.
Part A: Activation of the Indolinone Intermediate
-
Reaction Setup: To a reaction vessel, add Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 eq), a suitable solvent such as xylene or N,N-dimethylformamide (DMF), acetic anhydride (approx. 3.0-4.0 eq), and triethyl orthobenzoate (approx. 3.0 eq).[5]
-
Heating: Heat the mixture to 110-120 °C and maintain for 4-6 hours.[5]
-
Causality: Acetic anhydride acetylates the nitrogen of the indolinone ring, increasing its reactivity. The triethyl orthobenzoate reacts with the C3-methylene group to form the enol ether, which is the key activated intermediate, often isolated as (Z)-methyl 1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.[6] This step creates a good leaving group (ethoxy) and sets up the molecule for nucleophilic attack.
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with a non-polar solvent (like hexane or cold toluene), and dried under vacuum.[5]
Part B: Final Condensation Step
-
Reaction Setup: Suspend the activated indolinone intermediate (from Part A, 1.0 eq) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Fragment B, approx. 1.0 eq) in a solvent system, typically a mixture of methanol and DMF.[7]
-
Heating to Reflux: Heat the suspension to reflux (typically 65-85 °C depending on the solvent system) for 7-8 hours. The reaction progress should be monitored by HPLC or TLC.[7]
-
Causality: The primary amine of Fragment B acts as a nucleophile, attacking the C3 position of the activated indolinone. This leads to the displacement of the methoxy/ethoxy group and the formation of the characteristic Z-isomer enamine linkage of Nintedanib.
-
-
Product Isolation and Purification: Upon completion, cool the reaction mixture (e.g., to 0-10 °C) to induce crystallization of the Nintedanib free base.[7] The solid product is collected by filtration, washed with cold methanol, and dried. The resulting bright yellow solid is typically of high purity.[7]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction data found in the literature for the key synthetic steps.
| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| Activation of Indolinone | Acetic Anhydride, Triethyl Orthobenzoate | Xylene, DMF | 110-120 | 4 | 78-81 | >99% | [5] |
| Final Condensation | Activated Indolinone, Aniline Fragment B | Methanol/DMF | Reflux | 7-8 | 88-90 | >99% | [7] |
Experimental Workflow Visualization
The workflow for the crucial condensation step can be visualized as follows.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tdcommons.org [tdcommons.org]
- 3. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 4. CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline - Google Patents [patents.google.com]
- 5. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 6. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
- 7. NINTEDANIB – All About Drugs [allfordrugs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate, notably a key precursor for pharmaceuticals such as Nintedanib.[1] We will address common challenges encountered during its synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Synthetic Strategy Overview
The most reliable and common laboratory-scale synthesis of the target molecule is a two-stage process. It begins with the formation of the core oxindole structure, Methyl 2-oxoindoline-6-carboxylate, followed by a selective N-methylation. Understanding the nuances of each stage is critical for achieving high yield and purity.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below. The initial stage involves a multi-step, one-pot reductive cyclization to form the oxindole precursor, which is then isolated and subjected to N-methylation.
Caption: High-level two-stage synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate
This step, while conceptually simple, is prone to issues related to reactivity, selectivity, and product isolation.
Question: My N-methylation reaction is sluggish, showing low conversion even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common challenge often attributable to several factors related to the reaction conditions and reagents.
-
Cause 1: Insufficiently Strong Base. The N-H proton of the oxindole is acidic, but deprotonation is required to generate the nucleophilic anion for the reaction to proceed. Weaker bases like potassium carbonate (K₂CO₃) may not achieve complete deprotonation, leading to an equilibrium that disfavors the product.
-
Solution: Employ a stronger, non-nucleophilic base such as sodium hydride (NaH).[2] NaH irreversibly deprotonates the oxindole, driving the reaction to completion. It is critical to use anhydrous solvents, as NaH reacts violently with water.
-
-
Cause 2: Inactive Methylating Agent. Iodomethane (methyl iodide) is light-sensitive and can degrade over time, appearing yellow or brown due to the formation of iodine. Dimethyl sulfate is another excellent option but is highly toxic and must be handled with extreme care.
-
Solution: Always use a fresh, colorless bottle of iodomethane. Store it in a dark, cool place. If degradation is suspected, it can be washed with a dilute solution of sodium thiosulfate, dried, and redistilled, though using a new bottle is preferable.
-
-
Cause 3: Suboptimal Temperature. While many N-alkylations proceed at room temperature, the nucleophilicity of the oxindole anion can be modest.
-
Solution: After the initial deprotonation at 0 °C, allowing the reaction to warm to room temperature is standard.[2] If the reaction is still slow, gentle heating to 40-50 °C can significantly increase the rate. However, be aware that excessive heat can promote side reactions.
-
Question: My reaction produces a major byproduct that is difficult to separate from the desired N-methylated product. What is this impurity and how can I suppress its formation?
Answer: The most probable byproduct is the O-methylated isomer, Methyl 2-methoxy-1H-indole-6-carboxylate . Its formation is a classic example of the reactivity of an ambident nucleophile.
-
Mechanism of Side Product Formation: The deprotonated oxindole is a resonance-stabilized anion with negative charge density on both the nitrogen and the oxygen atoms. Alkylation can therefore occur at either site.
Caption: N- vs. O-alkylation pathways.
-
Controlling Selectivity: The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
-
Solvent Choice: This is the most critical factor. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to solvate the cation (e.g., Na⁺) effectively, leaving the anion "bare" and more reactive. In these solvents, the site with the highest electron density (nitrogen) preferentially reacts, leading to N-methylation.[3]
-
Counter-ion: The nature of the cation from the base can influence the reaction, although this is a secondary effect compared to the solvent.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, but can also lead to less selectivity. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Question: After aqueous workup and solvent evaporation, my product is a persistent oil or gummy solid that refuses to crystallize. How should I approach purification?
Answer: This is a very common issue, almost always caused by residual high-boiling point solvents used in the reaction.
-
Cause: Residual Solvent. DMF (boiling point: 153 °C) is notoriously difficult to remove completely under standard rotary evaporation. Even trace amounts can prevent crystallization.[3]
-
Solution 1: Azeotropic Removal. After the initial concentration, add a solvent like toluene to the crude oil and evaporate again under reduced pressure. Repeating this process 2-3 times helps to azeotropically remove the residual DMF.
-
Solution 2: Column Chromatography. This is the most robust method for obtaining a pure product. For this compound, silica gel chromatography is effective. A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in cyclohexane or hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate), will effectively separate the product from non-polar impurities and any highly polar baseline material.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, lab-scale synthetic route to the precursor, Methyl 2-oxoindoline-6-carboxylate?
A1: An efficient and well-documented process starts from methyl 4-chloro-3-nitrobenzoate.[1] This involves a reaction with dimethyl malonate in the presence of a base like potassium tert-butoxide, followed by a one-pot reductive cyclization using a reducing agent like sodium dithionite ("hydrose") in acetic acid. This method avoids the potential isomeric mixtures that can arise from other classical indole syntheses like the Sandmeyer isatin synthesis when using 3-substituted anilines.[1][4]
Q2: What analytical methods are recommended for monitoring the N-methylation reaction?
A2: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. The N-methylated product is less polar than the starting oxindole due to the loss of the acidic N-H proton. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value. A typical eluent system would be 30-50% ethyl acetate in hexanes. The reaction can be considered complete when the starting material spot is no longer visible by TLC. For final product characterization, ¹H NMR, ¹³C NMR, and LC-MS are essential to confirm the structure and purity.[2][3]
Q3: What are the key safety precautions for the N-methylation step?
A3:
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) in an anhydrous solvent. Always add the reagent slowly and ensure the reaction vessel is equipped with proper ventilation.
-
Methylating Agents: Iodomethane and dimethyl sulfate are toxic and potential carcinogens. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: DMF and DMSO are skin-absorbent. Avoid contact with skin.
Detailed Experimental Protocols
Protocol 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate[2]
| Reagent/Parameter | Molar Eq. | Amount (for 1.13 mmol scale) | Notes |
| Methyl 2-oxoindoline-6-carboxylate | 1.0 | 200 mg (1.13 mmol) | Starting material |
| Sodium Hydride (60% in mineral oil) | 1.1 | 50 mg (1.24 mmol) | Use under N₂ atmosphere |
| Anhydrous DMF | - | 3 mL | Solvent |
| Iodomethane | 1.1 | 0.08 mL (1.24 mmol) | Add dropwise |
| Temperature | - | 0 °C to Room Temp | Control addition temperature |
| Reaction Time | - | ~1 hour | Monitor by TLC |
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2-oxoindoline-6-carboxylate (200 mg, 1.13 mmol).
-
Add anhydrous DMF (3 mL) and stir to dissolve.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (50 mg of a 60% dispersion in mineral oil, 1.24 mmol) portion-wise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 15-20 minutes until the gas evolution ceases.
-
Add iodomethane (0.08 mL, 1.24 mmol) dropwise via syringe, keeping the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1 hour, monitoring the reaction's progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting oil/solid by silica gel column chromatography (0-50% ethyl acetate in cyclohexane) to afford the pure product.
References
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
Singh, R., & Geetanjali. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(93), 90151-90181. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring a deep understanding of the chemical transformations involved.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent and industrially relevant approach involves a two-step process:
-
Synthesis of the precursor, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: This is often achieved through a reductive cyclization of a substituted nitrophenyl derivative. A common starting material is methyl 4-chloro-3-nitrobenzoate, which is reacted with dimethyl malonate, followed by reduction of the nitro group and subsequent cyclization.[1] This intermediate is a key component in the synthesis of the drug Nintedanib.[1][2][3]
-
N-methylation of the oxindole core: The precursor is then methylated at the nitrogen atom to yield the final product. This is typically accomplished using a methylating agent in the presence of a base.
Q2: What are the key challenges in the synthesis of the precursor, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate?
The primary challenges in synthesizing the precursor often revolve around yield and purity. Early synthetic methods sometimes involved harsh reaction conditions, such as the use of large excesses of acetic anhydride at high temperatures, which can lead to side reactions and lower yields.[4][5] More recent and optimized procedures focus on milder conditions and improved workups to enhance both yield and purity.[1][6][7]
Q3: What are the options for the N-methylation step, and what are their pros and cons?
Several methylating agents can be employed for the N-methylation of the oxindole precursor. The choice of reagent can significantly impact the reaction's efficiency, safety, and environmental footprint.
| Methylating Agent | Base | Solvent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | NaH, KOH, NaOH | DMF, DMSO | High reactivity, well-established | Highly toxic, low boiling point, potential for over-methylation |
| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | DMF | High reactivity, cost-effective | Highly toxic and carcinogenic |
| Dimethyl Carbonate (DMC) | K₂CO₃, Zeolites | DMF | Environmentally friendly, low toxicity, high selectivity | May require higher temperatures and longer reaction times |
| Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃ | Toluene | Safe, non-toxic, monoselective | May require higher temperatures and longer reaction times |
Dimethyl carbonate (DMC) is an increasingly popular choice due to its "green" characteristics and high selectivity for N-methylation.[8][9] Phenyl trimethylammonium iodide offers a safe and highly monoselective alternative.[10][11][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the N-methylation Step
Possible Causes:
-
Incomplete deprotonation of the oxindole nitrogen: The nitrogen atom of the oxindole is weakly acidic and requires a sufficiently strong base for deprotonation to facilitate nucleophilic attack on the methylating agent.
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to degradation of the starting material or product.
-
Poor quality of reagents or solvent: Impurities in the starting material, methylating agent, base, or solvent can interfere with the reaction.
-
Presence of water: Water can quench the base and hydrolyze the methylating agent, reducing the reaction efficiency.
Solutions:
-
Base Selection and Handling:
-
For methyl iodide, stronger bases like sodium hydride (NaH) are effective. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by moisture and air.
-
For dimethyl carbonate, potassium carbonate (K₂CO₃) is a common and effective base. Ensure it is finely powdered and dried before use to maximize its surface area and reactivity.
-
-
Temperature Optimization:
-
When using methyl iodide with NaH, the reaction can often be initiated at 0°C and then allowed to warm to room temperature.
-
Reactions with dimethyl carbonate typically require heating to reflux (around 130°C in DMF) for several hours.[8]
-
-
Reagent and Solvent Purity:
-
Use freshly distilled or high-purity solvents. Anhydrous solvents are crucial, especially when using moisture-sensitive bases like NaH.
-
Verify the purity of your Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate starting material by techniques like NMR or melting point analysis.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Problem 2: Formation of Side Products (e.g., O-methylation or C-methylation)
Possible Causes:
-
Ambident nature of the oxindole anion: The deprotonated oxindole is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
-
Reaction conditions favoring O-alkylation: The choice of solvent and counter-ion can influence the site of alkylation. Polar aprotic solvents like DMF can favor N-alkylation, while other conditions might promote O-alkylation.
-
Harsh methylating agents: Highly reactive methylating agents like methyl iodide can sometimes lead to less selective reactions.
Solutions:
-
Choice of Methylating Agent:
-
Solvent Selection:
-
Polar aprotic solvents such as DMF or DMSO are generally preferred for N-alkylation of indoles as they solvate the cation, leaving the anion more available for nucleophilic attack.
-
-
Controlled Addition of Reagents:
-
Slow, dropwise addition of the methylating agent to the solution of the deprotonated oxindole can help to control the reaction and minimize side product formation.
-
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Incomplete reaction: The presence of unreacted starting material can complicate purification.
-
Formation of closely related side products: Side products with similar polarities to the desired product can be challenging to separate by column chromatography.
-
Residual base or salts: Inorganic salts from the reaction workup can co-elute with the product.
Solutions:
-
Reaction Workup:
-
After the reaction is complete, quench the reaction mixture carefully. For reactions with NaH, this can be done by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
-
Perform an aqueous workup to remove inorganic salts. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
-
Purification Technique:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product, starting material, and any side products. A common eluent system is a gradient of ethyl acetate in hexanes or cyclohexane.
-
Silica Gel: Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an effective final purification step to obtain highly pure material.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
This protocol is a general representation based on common literature procedures.[1][7]
Step 1: Synthesis of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
To a solution of dimethyl malonate in a suitable solvent like DMSO, add a base such as potassium tert-butoxide at room temperature.
-
After stirring, slowly add a solution of methyl 4-chloro-3-nitrobenzoate.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent like methyl tert-butyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Reductive Cyclization
-
Dissolve the crude product from Step 1 in acetic acid.
-
Add a reducing agent, such as sodium dithionite (hydrose), and water.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a base like ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate.
Protocol 2: N-methylation using Dimethyl Carbonate (DMC)
This protocol is adapted from established methods for N-methylation of indoles.[8]
-
In a round-bottom flask, combine Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, potassium carbonate (2-3 equivalents), and DMF.
-
Add dimethyl carbonate (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product or to prepare for extraction.
-
If a precipitate forms, filter the solid, wash with water, and dry.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
References
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An improved process for the synthesis of nintedanib esylate. (2017). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
An Improved Process for the Synthesis of Nintedanib Esylate. (2020). Figshare. Retrieved January 19, 2026, from [Link]
- Synthesis of 2-indolinone derivatives. (2021). Google Patents.
- Preparation method of nintedanib intermediate. (2021). Google Patents.
-
Synthesis of 2-indolinone derivatives. (2020). Justia Patents. Retrieved January 19, 2026, from [Link]
- A synthetic method of Nintedanib and an intermediate of Nintedanib. (2016). Google Patents.
-
A kind of preparation method of nintedanib intermediate. (2021). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. Retrieved January 19, 2026, from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Methylation of indole compounds using dimethy carbonate. (2001). Google Patents.
- Indolinone derivatives and process for their manufacture. (2009). Google Patents.
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 5. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1638764-31-4). This resource is tailored for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity for this oxindole derivative is critical, as it is structurally related to key intermediates in pharmaceutical synthesis, such as those for Nintedanib.[1] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate common purification challenges.
Part 1: Understanding the Purification Challenge
The primary challenge in purifying this compound lies in removing structurally similar impurities. The most common impurity is often the unreacted starting material, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, which lacks the N-methyl group. The presence of the N-H group in the starting material makes it significantly more polar than the desired N-methylated product. This polarity difference is the cornerstone of a successful separation. Other potential impurities can include residual reagents from the synthesis (e.g., methylating agents, base) and any side-products.
Workflow for Purification Strategy Selection
The choice of purification technique depends on the impurity profile, the scale of the reaction, and the required final purity. The following decision tree illustrates a logical approach to selecting the appropriate method.
Caption: Decision tree for selecting a purification method.
Part 2: Core Purification Protocols
Method 1: Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for purifying indole derivatives on a laboratory scale.[2] It excels at separating compounds with different polarities.
Principle: The stationary phase (silica gel) is highly polar. The mobile phase (an organic solvent mixture) is less polar. Non-polar compounds travel through the column faster, while polar compounds are retained longer. Since the starting material (N-H) is more polar than the product (N-Me), the product will elute from the column first.
Detailed Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (Hexanes or Cyclohexane) and a polar solvent (Ethyl Acetate). Aim for an Rf value of ~0.3 for the product spot.
-
Expert Tip: A good starting point is a gradient of 0-50% ethyl acetate in cyclohexane, as demonstrated in related syntheses.[3]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution. A gradient is often more effective for separating the product from highly polar impurities.
-
Apply gentle air pressure to achieve a steady flow rate.[4]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound, which should be a pale yellow oil or solid.[3]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography, providing good resolution.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate or Cyclohexane/Ethyl Acetate | Offers good selectivity for many indole derivatives.[3][6] |
| Elution Mode | Gradient (e.g., 0% to 50% Ethyl Acetate) | Ensures that less polar byproducts elute first, followed by the desired product, and finally the more polar starting material. |
| Visualization | UV light (254 nm) and/or a p-anisaldehyde stain | The indole ring is UV active. Staining helps visualize non-UV active impurities.[5] |
Method 2: Recrystallization
If the crude product is largely pure (>85%) and solid, recrystallization can be an efficient and scalable method to achieve high purity.[2]
Principle: This technique relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures.
Detailed Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "solvent" in which the compound is soluble (e.g., methanol) and an "anti-solvent" in which it is not (e.g., water).[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.
Method 3: Preparative HPLC
For applications demanding the highest purity (>99.5%), such as the preparation of analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]
Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified components from a mixture.[9] It offers the highest resolution of all purification techniques.
Workflow:
-
Analytical Method Development: Develop a separation method on an analytical HPLC system, often using a C18 (reverse-phase) column. Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients) to achieve good separation between the product and all impurities.[8]
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[10]
-
Fraction Collection: Use an automated fraction collector to isolate the peak corresponding to the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Part 3: Troubleshooting and FAQs
Q1: My column separation is poor; the product and a major impurity are co-eluting.
A1: This is a common issue when impurities are structurally very similar to the product.
-
Cause: The chosen solvent system lacks the selectivity to differentiate between the two compounds.
-
Solution 1 (Optimize Mobile Phase): A shallower gradient or switching to isocratic elution with a finely tuned solvent ratio can increase resolution. If using Hexane/EtOAc, try switching to Toluene/Acetone or adding a third solvent like dichloromethane, which can alter the selectivity.
-
Solution 2 (Change Stationary Phase): While less common for routine purification, switching to a different stationary phase like alumina or using reverse-phase (C18) flash chromatography can be effective if the co-eluting impurity has different interaction properties.
Q2: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solute comes out of solution above its melting point, often due to the presence of impurities depressing the melting point.
-
Cause: The solution is supersaturated at a temperature where the product is still a liquid.
-
Solution 1 (Adjust Solvent): Use a larger volume of solvent or a solvent system with a lower boiling point.
-
Solution 2 (Slow Cooling): Ensure cooling is very gradual. You can insulate the flask to slow heat loss.
-
Solution 3 (Seeding): If you have a small crystal of pure product, add it to the supersaturated solution to induce crystallization.
-
Solution 4 (Scratching): Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q3: My yield after purification is very low. How can I improve it?
A3: Low recovery can happen with any technique and requires careful optimization.
-
For Chromatography: Ensure you are not using too strong of a solvent system initially, which could cause your product to elute too quickly with other impurities. Also, check that your compound is not irreversibly adsorbing to the silica (streaking on TLC can be an indicator). If so, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.[11]
-
For Recrystallization: The most common cause is using too much solvent for dissolution. Use the absolute minimum amount of hot solvent. Also, ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques.
-
Primary Methods: ¹H NMR spectroscopy will show the characteristic peaks of the product and reveal the presence of any proton-bearing impurities. LCMS (Liquid Chromatography-Mass Spectrometry) will provide both a retention time and a mass-to-charge ratio, confirming the identity and assessing purity by peak area.
-
Secondary Method: TLC is a quick and easy way to get a qualitative sense of purity. A single spot in multiple solvent systems is a good indicator of high purity.
References
-
Supporting Information for Eur. J. Org. Chem. 2006. (2006). WILEY-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link][4]
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link][10]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link][11]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link][7]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link][8]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link][1]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link][12]
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link][6]
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(9), 2845. Retrieved from [Link][13]
-
PubChem. (n.d.). Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Retrieved from [Link][14]
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- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
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- 14. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Identification and Removal of Impurities in Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. As a crucial intermediate in various pharmaceutical syntheses, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the N-alkylation of a precursor, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This precursor itself can be synthesized through various routes, each with its own set of potential impurities. A common synthetic approach is outlined below, highlighting potential impurity insertion points.
Caption: A simplified workflow illustrating the synthesis of the target compound and common sources of impurities.
Frequently Asked Questions (FAQs)
Q1: My final product has a pinkish or yellowish tint. What is the likely cause?
A1: Pure indole derivatives are typically white to off-white crystalline solids. A pinkish or yellowish discoloration is often indicative of oxidation. The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities such as isatin or other oxidative degradation products.[1][2] To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged storage or heating.
Q2: I am observing a second spot on my TLC with a similar Rf value to my product. What could it be?
A2: A closely running spot on a Thin-Layer Chromatography (TLC) plate often suggests an impurity with a polarity similar to your target compound. In the context of the N-methylation of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, this could be due to several factors:
-
Unreacted Starting Material: Incomplete methylation will result in the presence of the starting material, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate.
-
C-alkylation Byproduct: While N-alkylation is generally favored, some degree of C-alkylation at the C3 position can occur, leading to a constitutional isomer.
-
Di-methylation: Under certain conditions, di-methylation could occur, although this is less common for the oxindole nitrogen.
To differentiate these, co-spotting your reaction mixture with the starting material on the TLC plate is a good first step. Further characterization by LC-MS or NMR will be necessary for definitive identification.
Q3: My NMR spectrum shows unexpected peaks in the aromatic region. How can I identify the impurity?
A3: Unidentified aromatic peaks can arise from various sources. Here's a systematic approach to their identification:
-
Compare with Starting Material: Obtain an NMR spectrum of your starting material (Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate) and compare it with your product's spectrum. This will help you identify any unreacted precursor.
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents. Resources like the "NMR Chemical Shifts of Trace Impurities" by Gottlieb, Kotlyar, and Nudelman are invaluable for this purpose.[3][4]
-
Analyze Coupling Patterns: The coupling patterns (e.g., doublets, triplets) and integration of the unknown signals can provide clues about the structure of the impurity. For instance, a change in the substitution pattern on the benzene ring of the indole core will alter the expected splitting patterns.[5]
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Q4: I'm struggling to remove a stubborn impurity by column chromatography. What are my options?
A4: If an impurity co-elutes with your product during column chromatography, it indicates that they have very similar polarities.[6] Here are some strategies to improve separation:
-
Optimize the Solvent System: A shallow gradient elution can often resolve closely eluting compounds. Experiment with different solvent systems. For indole derivatives, mixtures of hexanes/ethyl acetate or dichloromethane/methanol are common.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or a reverse-phase C18 silica.
-
Recrystallization: This is an excellent technique for purifying crystalline solids. The key is to find a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Preparative HPLC: For high-purity requirements, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds.[7]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Side reactions; Product degradation. | Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure the use of an inert atmosphere if the product is sensitive to oxidation. |
| Colored Product (Pink/Yellow/Brown) | Oxidation of the indole ring. | Handle the compound under an inert atmosphere. Use degassed solvents. Store the final product under nitrogen or argon at low temperatures and protected from light.[1] |
| Multiple Spots on TLC | Unreacted starting material; Formation of byproducts (e.g., C-alkylation, over-alkylation). | Co-spot with starting material to confirm its presence. Adjust the stoichiometry of the methylating agent and base. Optimize reaction temperature to favor N-alkylation. |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities; Aggregation of the compound. | Filter the NMR sample through a small plug of silica or celite to remove paramagnetic species. Try a different NMR solvent or adjust the concentration. |
| Inconsistent Melting Point | Presence of impurities. | Purify the compound further using recrystallization or preparative HPLC. Ensure the sample is completely dry. |
| Poor Separation in Column Chromatography | Inappropriate solvent system or stationary phase. | Perform small-scale TLC experiments with various solvent systems to find the optimal mobile phase for separation. Consider using a different adsorbent (e.g., alumina, C18).[6] |
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude product (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
2. Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
3. Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Collect fractions in test tubes and monitor the elution by TLC.
4. Fraction Analysis and Product Isolation:
-
Spot each fraction (or every few fractions) on a TLC plate alongside a sample of the crude material.
-
Visualize the spots under UV light and/or by staining.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product by HPLC and NMR.
Caption: A step-by-step workflow for purification by column chromatography.
References
-
Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
- Romo, P. E., Insuasty, B., Quiroga, J., & Abonia, R. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214.
-
ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved from [Link]
- Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
- Google Patents. (n.d.). US5973165A - Process for preparing 2-oxindole.
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
PubMed. (n.d.). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
PubMed Central. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Der Pharma Chemica. (2010). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
ACP. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
-
ResearchGate. (2023, May 24). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Rui ming Pharmaceutical. (n.d.). Methyl 2-oxoindole-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
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- 5. youtube.com [youtube.com]
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- 7. mdpi.com [mdpi.com]
Optimizing reaction conditions for the N-methylation of 2-oxoindoline-6-carboxylates
Technical Support Center: Optimizing N-Methylation of 2-oxoindoline-6-carboxylates
Welcome to the technical support center for the N-methylation of 2-oxoindoline-6-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. As a key structural modification in the synthesis of many pharmaceutical agents, including Nintedanib, mastering this reaction is essential.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the N-methylation of the 2-oxoindoline scaffold.
Q1: What are the primary methods for the N-methylation of 2-oxoindoline-6-carboxylates?
The N-methylation of the 2-oxoindoline core is typically achieved via nucleophilic substitution (SN2) where the deprotonated indoline nitrogen acts as the nucleophile. The choice of method depends on scale, safety requirements, and functional group tolerance.
-
Classical Methods: These involve strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) to deprotonate the N-H bond, followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).[3][4] While effective, these methylating agents are highly toxic and volatile, posing significant safety risks, particularly on a large scale.[5][6]
-
"Green" Methylation: Using dimethyl carbonate (DMC) has become a popular, environmentally safer alternative.[3][6] This reaction is typically run at higher temperatures with a base like potassium carbonate (K₂CO₃) and provides high yields with excellent selectivity for N-methylation.[3][7]
-
Mild, Modern Methods: For substrates with sensitive functional groups, milder and highly selective methods have been developed. One such method uses phenyl trimethylammonium iodide (PhMe₃NI) with a mild base like cesium carbonate (Cs₂CO₃) in a non-polar solvent like toluene.[5][8] This approach offers excellent monoselectivity and avoids the overalkylation issues common with more reactive agents.[5][9]
Q2: How do I choose the right methylating agent?
The selection of a methylating agent is a critical decision that balances reactivity, safety, and cost. The "magic methyl" effect in medicinal chemistry underscores the importance of this functional group, but the reagents to install it vary significantly.[5]
| Methylating Agent | Formula | Key Advantages | Key Disadvantages | Typical Base/Solvent |
| Methyl Iodide | CH₃I | Highly reactive, fast reaction times. | Highly toxic, volatile (B.P. 42°C), suspected carcinogen, risk of over-methylation.[3][5] | NaH, KOH, K₂CO₃ / DMF, DMSO, THF |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, cost-effective. | Highly toxic and carcinogenic.[5][6] | NaH, K₂CO₃ / DMF, Acetone |
| Dimethyl Carbonate | (CH₃)₂CO₃ | "Green" reagent, low toxicity, biodegradable, cost-effective.[6][7] | Lower reactivity, requires higher temperatures (>120°C).[3][10] | K₂CO₃, DBU / DMF, NMP |
| Phenyl Trimethylammonium Iodide | PhN(CH₃)₃I | Safe, non-toxic, easy to handle, excellent monoselectivity.[5][8] | Higher molecular weight, potentially higher cost. | Cs₂CO₃ / Toluene |
Q3: How do I select an appropriate base and solvent?
The base's role is to deprotonate the N-H of the oxindole (pKa ≈ 17-18 in DMSO), generating the nucleophilic anion. The solvent must be compatible with the chosen base and reagents and capable of reaching the required reaction temperature.
| Base | Strength | Advantages | Considerations | Common Solvents |
| Sodium Hydride (NaH) | Strong | Irreversible deprotonation, drives reaction to completion. | Highly flammable, moisture-sensitive, requires inert atmosphere. Ineffective in some oxindole alkylations.[11] | Anhydrous DMF, THF, Dioxane |
| Potassium Carbonate (K₂CO₃) | Moderate | Inexpensive, easy to handle, effective for many substrates.[11] | Heterogeneous, requires efficient stirring. Can react with DMF at high temperatures.[12] | DMF, Acetonitrile, Acetone |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Higher solubility in organic solvents, often gives higher yields for difficult alkylations.[5] | More expensive than K₂CO₃. | Toluene, Acetonitrile, DMF |
| Potassium Hydroxide (KOH) | Strong | Inexpensive, readily available. | Can introduce water, potentially hydrolyzing the ester. Requires careful drying or use of powdered form. | DMSO, DMF, Toluene (with phase transfer catalyst) |
Solvent Choice:
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent for SN2 reactions as they solvate the cation of the base, leaving the anion highly reactive. However, be aware that DMF can decompose at temperatures above 150°C to produce dimethylamine, which can act as a competing nucleophile.[12] High boiling points are advantageous for reactions requiring significant heat, such as those using DMC.[10][13]
-
Toluene: A good choice for reactions with milder reagents like PhMe₃NI, especially when paired with a soluble base like Cs₂CO₃.[5]
-
Acetonitrile (MeCN): A lower-boiling polar aprotic solvent. While effective, reactions may require sealed vessels or higher pressures to reach desired temperatures.[11][13]
Q4: What is the general mechanism for the N-methylation of 2-oxoindoline-6-carboxylate?
The reaction proceeds through a standard SN2 pathway. The process involves two main steps: deprotonation and nucleophilic attack.
-
Deprotonation: A base removes the acidic proton from the nitrogen of the 2-oxoindoline ring, creating a resonance-stabilized indolinide anion.
-
Nucleophilic Attack: The anionic nitrogen then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This displaces the leaving group (e.g., I⁻, (CH₃)SO₄⁻) and forms the N-methylated product.
Caption: General SN2 mechanism for N-methylation.
Q5: How can I effectively monitor the reaction progress?
Regular monitoring is crucial to prevent the formation of byproducts and ensure complete conversion.
-
Thin-Layer Chromatography (TLC): The most common method. The N-methylated product is typically less polar than the starting material and will have a higher Rf value. Use a suitable eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the disappearance of the starting material and the appearance of a peak with the correct mass-to-charge ratio (m/z) for the desired product. This is also invaluable for identifying potential side-products.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What's going wrong?
Plausible Causes:
-
Ineffective Deprotonation: The base may be too weak for the substrate, or it may be old/inactive (e.g., NaH that has been exposed to air). The N-H of the oxindole is only weakly acidic.
-
Insufficient Temperature: Some methylating agents, particularly dimethyl carbonate (DMC), require high temperatures (often reflux in DMF, ~130°C) to be effective.[3][10]
-
Reagent Purity/Moisture: Water in the solvent or on glassware can quench strong bases like NaH and hydrolyze reagents. Impurities in the starting material can also inhibit the reaction.[14]
-
Poor Mixing: In heterogeneous reactions (e.g., with K₂CO₃), inefficient stirring can prevent the base from interacting with the substrate, leading to poor reaction rates.[14]
Recommended Solutions:
-
Step-by-Step Troubleshooting Protocol:
-
Verify Base Activity: Use a fresh bottle of base. If using NaH, ensure it is handled under a strict inert atmosphere (Nitrogen or Argon).[14]
-
Increase Temperature: If using a less reactive agent like DMC, ensure the reaction temperature is adequate. A typical condition is refluxing in DMF for 2-6 hours.[3]
-
Switch to a Stronger Base/Solvent System: Consider switching from K₂CO₃ to Cs₂CO₃ or, if the substrate is robust, to NaH in anhydrous DMF.[5][11]
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, especially when working with moisture-sensitive reagents.
-
Increase Stirring Rate: For heterogeneous mixtures, ensure vigorous stirring to maximize surface contact between the reactants.
-
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction is messy, showing multiple spots on TLC/LC-MS. What are the likely side products?
Plausible Causes:
-
Over-methylation: Highly reactive agents like methyl iodide can react with the newly formed N-methylated product to form a quaternary ammonium salt, especially if an excess of the methylating agent is used or the reaction is run for too long. This is a known issue with related nitrogen heterocycles.[4]
-
C3-Alkylation: The 2-oxoindoline ring has an enolizable C3 position which is also nucleophilic. Under certain conditions, competitive C-alkylation can occur. Strategically blocking the C3 position is a known method to ensure N-1 alkylation.[11]
-
O-Alkylation: The amide oxygen can also be alkylated, although this is generally less favorable than N-alkylation. More commonly, the methyl ester at the C6 position could be susceptible to transesterification if using an alcohol as a solvent or if methoxide is generated in situ.
-
Solvent Decomposition: As mentioned, DMF can decompose at high temperatures, and the resulting dimethylamine can react with the substrate or reagents.[12]
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the methylating agent, but avoid large excesses. Add the agent slowly or portion-wise to maintain a low instantaneous concentration.
-
Use a Milder Methylating Agent: Switch from MeI or DMS to DMC or PhMe₃NI, which are known to be more selective and less prone to over-alkylation.[5][8][9]
-
Optimize Temperature and Time: Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed to minimize the formation of subsequent products.
-
Consider a C3 Protecting Group: If C3-alkylation is a persistent issue, consider a strategy involving the protection of the C3 position, for example, by condensation with an aldehyde, followed by N-alkylation and subsequent deprotection.[11]
Q3: My product is difficult to purify. What are some effective purification strategies?
Plausible Causes:
-
Similar Polarity of Products: Side products like the C3-alkylated isomer may have very similar polarity to the desired N-methylated product, making chromatographic separation difficult.
-
Baseline Streaking on Silica Gel: The basic nitrogen of the oxindole can interact strongly with the acidic silica gel, leading to poor separation.
-
Removal of High-Boiling Solvents: Residual DMF or DMSO can be difficult to remove completely.
Recommended Solutions:
-
Workup Procedure:
-
After the reaction is complete, cool the mixture and pour it into cold water or ice.[3][10] This will precipitate the organic product and dissolve inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO. Multiple washes may be necessary.
-
-
Chromatography:
-
Neutralize Silica: To prevent streaking, you can add a small amount of a volatile base like triethylamine (~1%) to the eluent.
-
Gradient Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. This often provides better separation than an isocratic system.
-
-
Crystallization: The N-methylated product is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification, especially on a larger scale.
References
-
Shankaraiah, N., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]
-
N-methylation and O-methylation of indole and phenol respectively using... | Download Table. ResearchGate. Available at: [Link]
-
A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]
- Indolinone derivatives and process for their manufacture. Google Patents.
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. Available at: [Link]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Available at: [Link]
- Methylation of indole compounds using dimethy carbonate. Google Patents.
-
Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
-
Mild methylation conditions. Reddit. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
synthesis of 2-indolinone derivatives. Justia Patents. Available at: [Link]
-
methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech. ZaiQi Bio-Tech. Available at: [Link]
- Synthesis of 2-indolinone derivatives. Google Patents.
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]
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Troubleshooting guide for the crystallization of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Welcome to the technical support center for the crystallization of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable oxindole derivative. Our aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Challenge of Crystallizing an N-Methylated Oxindole
This compound is a key intermediate in various synthetic pathways.[1][2][3][4] However, its purification via crystallization presents a common hurdle. The N-methylation of the oxindole core, while synthetically useful, can significantly alter the molecule's intermolecular forces, often leading to a lower melting point and a tendency to remain as an oil. In fact, literature synthesis of the target compound reports the final product as a pale yellow oil after chromatographic purification, which underscores the difficulty in obtaining a crystalline solid.
This guide will address the most frequently encountered issues during the crystallization of this compound, providing both theoretical explanations and practical, field-tested solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may encounter.
Q1: My product has "oiled out" and is not forming crystals. What is happening and how can I fix it?
A1: Understanding "Oiling Out"
"Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This occurs when the supersaturated solution's temperature is above the melting point of the solute. For compounds with low melting points, like many N-alkylated derivatives, this is a significant risk. The formation of this second liquid phase is a form of liquid-liquid phase separation (LLPS).[6]
Causality:
-
Low Melting Point: The N-methyl group can disrupt the efficient crystal packing that might be present in the parent, non-methylated oxindole. This disruption often leads to a lower melting point.
-
High Solute Concentration: Too high a concentration of the solute in the hot solvent can lead to a rapid and uncontrolled separation upon cooling.
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the disordered liquid state.
Troubleshooting Protocol:
-
Re-dissolution and Dilution: Gently reheat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration. An ideal crystallization should show some crystal formation in about 5 minutes and continue over 20 minutes.[7]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
Solvent System Modification:
-
Increase Solvent Polarity: If using a nonpolar solvent, try a slightly more polar solvent system. Polar solvents can sometimes better solvate the polar functional groups of the oxindole, leading to a more controlled desolvation process during crystallization.[8]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Workflow for Overcoming Oiling Out:
Caption: Decision workflow for addressing "oiling out" during crystallization.
Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?
A2: Inducing Nucleation
The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that there is a kinetic barrier to nucleation.[9][10][11]
Causality:
-
Insufficient Supersaturation: The concentration of the solute may be too low.
-
High Purity: Very pure compounds sometimes lack the heterogeneous nucleation sites (like dust particles or micro-impurities) that can initiate crystal growth.
-
Inhibition by Impurities: Certain impurities can adsorb to the surface of small crystal nuclei and prevent their growth.[12]
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The micro-scratches on the glass surface can provide nucleation sites.
-
Seeding: If you have a small amount of the crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[13]
-
Reduce Solvent Volume: If the above methods fail, it is likely that the solution is not sufficiently concentrated. Gently heat the solution and evaporate a portion of the solvent. Then, allow it to cool again.
-
Low-Temperature Crystallization: Cool the solution in an ice bath or refrigerator. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
Q3: The crystallization yield is very low. How can I improve it?
A3: Maximizing Product Recovery
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
Causality:
-
Excess Solvent: Using too much solvent will result in a substantial portion of the compound remaining in solution even at low temperatures.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even when cold.
-
Premature Filtration: Filtering the crystals before the crystallization is complete.
Troubleshooting Protocol:
-
Concentrate the Mother Liquor: Collect the filtrate (mother liquor) and reduce its volume by evaporation. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold. A good solvent will have a steep solubility curve with respect to temperature.
Solvent Selection Guide for Oxindole Derivatives:
Based on the polarity of the oxindole core and data from related compounds, the following solvents are good starting points for screening.
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Good dissolving power when hot, may retain too much in solution when cold. |
| Esters | Ethyl Acetate | Often a good balance of solubility properties for moderately polar compounds. |
| Ketones | Acetone | Good solvent, but its low boiling point can be a drawback.[14] |
| Ethers | Diethyl Ether, MTBE | Generally used as an anti-solvent due to lower dissolving power. |
| Hydrocarbons | Hexane, Heptane | Primarily used as anti-solvents. |
| Chlorinated | Dichloromethane | Good dissolving power, but low boiling point can make controlled crystallization difficult. |
Q4: How does the N-methyl group specifically impact the crystallization of this oxindole?
A4: The Steric and Electronic Effects of N-Methylation
The introduction of a methyl group on the nitrogen atom of the oxindole ring has profound effects on its physicochemical properties, which in turn affect its crystallization behavior.
Mechanistic Explanation:
-
Disruption of Hydrogen Bonding: In the parent compound, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, the N-H group can act as a hydrogen bond donor. This facilitates the formation of strong intermolecular hydrogen bonds, which are crucial for building a stable crystal lattice. The N-methyl group eliminates this hydrogen bond donor capability, weakening the intermolecular forces and making it more difficult for the molecules to pack into an ordered crystalline structure.[15]
-
Increased Lipophilicity: The methyl group increases the lipophilicity (non-polarity) of the molecule. This can alter its solubility profile, making it more soluble in less polar solvents.
-
Conformational Changes: The presence of the N-substituent can induce conformational changes in the molecule, which may lead to different packing arrangements in the solid state.[15] This can result in polymorphism, where the same compound can exist in different crystalline forms.
Experimental Workflow for Crystallization of the Target Compound:
Caption: A step-by-step experimental workflow for the crystallization of this compound.
Concluding Remarks
The crystallization of this compound is a challenging yet achievable task. Success often lies in a systematic approach to solvent selection and a patient, controlled cooling process. Given its tendency to exist as an oil, techniques such as the use of solvent/anti-solvent systems and induced nucleation are particularly valuable. Should crystallization prove intractable, alternative purification methods such as Kugelrohr distillation for low-melting solids or oils may be considered.[16][17]
We trust this guide will serve as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Experiment 4 – Crystallization. (n.d.). Retrieved from [Link]
- Gao, Y., et al. (2018). Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism. Molecules, 23(12), 3179.
- Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- Al-Obaidi, A., et al. (2025). Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines and development of new polymorph of tosylbis(2-(tosyloxy)ethyl)amine: Synthesis, DFT, photophysical, cytotoxic property.
- Zhang, L., et al. (2018).
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Hinderhofer, A., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7245-7252.
- Paul, S., et al. (2020). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Medicinal Chemistry, 11(10), 1162-1175.
- Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93.
- Ogi, K., et al. (2021). Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. Crystal Growth & Design, 21(11), 6436-6444.
- Gunawardana, C., & Chyall, L. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Pharmaceutics, 16(2), 241.
- Jelfs, K. E., et al. (2013). Effect of [n]-Helicene Length on Crystal Packing. Crystal Growth & Design, 13(4), 1715-1721.
- Vekilov, P. G. (2010). The two-step mechanism of nucleation of crystals in solution. Nanoscale, 2(11), 2346-2357.
- Reddit. (2013). crystallization of organic vs organometallic compounds. r/chemistry.
- Reddit. (2019). Trying a recrystallization of a crude product in lab and keep getting an oil?. r/chemistry.
- Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15643-15682.
- Tiekink, E. R. T., & Zukerman-Schpector, J. (2012). The influence of crystal packing effects upon the molecular structures of Ph3Sn(CH2)nSnPh3, n = 1 to 8, as determined by X-ray crystallography and DFT molecular orbital calculations. Supramolecular aggregation patterns sustained by C–H⋯π interactions. Dalton Transactions, 41(1), 256-267.
- Baghernejad, B., & Zakariayi, A. (2022). One-Pot synthesis of oxindoles derivatives as effective antimicrobial agents by Nano-Magnesium aluminate as an effective aatalyst.
- Dai, J., et al. (2023). Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. Molecules, 28(24), 8031.
- Cundy, C. S., & Cox, P. A. (2003). The hydrothermal synthesis of zeolites: history and “state of the art”. Chemical Reviews, 103(3), 663-701.
- How It Comes Together. (2025).
- Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2190-2213.
- Al-Ostoot, F. H., et al. (2021). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules, 26(16), 4991.
- Ruiz-Agudo, E., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors.
- Yang, Y., et al. (2020).
- Kim, J., & Kim, J. (2021). Crystallization and Polymorphism under Nanoconfinement.
Sources
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- 2. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Preventing side reactions in the synthesis of substituted oxindoles
A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for the synthesis of substituted oxindoles. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into navigating the complexities of oxindole synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and functionalization of oxindoles.
Q1: My Gassman oxindole synthesis is failing with an electron-rich aniline (e.g., p-anisidine). What is happening and how can I fix it?
A: This is a known limitation of the Gassman synthesis. The initial step involves N-chlorination of the aniline with a reagent like tert-butyl hypochlorite (tBuOCl). With electron-rich anilines, the resulting N-chloroaniline is often unstable and can undergo undesired side reactions, such as electrophilic chlorination of the activated aromatic ring, leading to a complex mixture of products and low yield of the desired oxindole. The electron-donating group makes the nitrogen less nucleophilic and the ring more susceptible to electrophilic attack.
Troubleshooting Action:
-
Modify the Aniline: If possible, consider using a related aniline with less electron-donating character.
-
Alternative Synthesis: For highly electron-rich systems, alternative synthetic routes that do not rely on N-chlorination, such as the Heck cyclization or transition metal-catalyzed α-arylation of amides, are recommended.
Q2: I'm observing significant amounts of a homocoupled dimer of my organostannane reagent in a Stille C3-arylation of an oxindole. What causes this and how can I prevent it?
A: Homocoupling is a common side reaction in Stille couplings, where two molecules of the organostannane reagent couple with each other. This is often promoted by the palladium catalyst, especially at higher temperatures or when the desired cross-coupling reaction is slow. The mechanism can involve the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.
Troubleshooting Action:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Use Additives: The addition of a co-catalytic amount of copper(I) iodide (CuI) can significantly accelerate the rate of the desired Stille coupling, thereby outcompeting the homocoupling side reaction.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway.
Q3: During the C3-alkylation of my oxindole, I'm getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation, or di-alkylation, at the C3 position is a frequent issue, especially with reactive alkylating agents and strong bases. After the first alkylation, the resulting 3-substituted oxindole can still be deprotonated at the C3 position, leading to a second alkylation.
Troubleshooting Action:
-
Choice of Base: Use a less reactive base or a sterically hindered base. For example, switching from n-butyllithium (n-BuLi) to lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can improve selectivity.
-
Control Stoichiometry: Carefully control the stoichiometry of the base and the alkylating agent. Using just over one equivalent of the base and one equivalent of the alkylating agent is a good starting point.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.
-
Protecting Group: In some cases, introducing a bulky protecting group on the nitrogen can sterically hinder the approach of the second equivalent of the alkylating agent.
Q4: I'm struggling with removing the tosyl protecting group from my oxindole without degrading the rest of the molecule. What are my options?
A: The tosyl group is a robust protecting group, and its removal often requires harsh conditions that may not be compatible with other sensitive functional groups in your molecule.
Troubleshooting Action:
-
Alternative Deprotection Reagents: Instead of strong acids or bases, consider milder deprotection methods. Reductive cleavage using reagents like sodium amalgam or samarium(II) iodide can be effective. Magnesium in methanol has also been reported for the cleavage of N-sulfonyl groups.
-
Plan Ahead: If you anticipate that the tosyl group will be difficult to remove, consider using a more labile protecting group from the outset, such as a tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific and challenging side reactions.
Guide 1: Controlling C- vs. N-Arylation in Unprotected Oxindoles
A common challenge in the functionalization of unprotected oxindoles is controlling the regioselectivity of arylation between the C3 position and the nitrogen atom. The outcome is highly dependent on the choice of catalyst system.
Issue: Unpredictable mixture of C3- and N-arylated products.
Root Cause: The oxindole anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 carbon. The choice of metal catalyst (and its ligands) dictates the site of arylation.
Troubleshooting Protocol:
-
For Selective C3-Arylation (Palladium-Catalyzed):
-
Catalyst System: Use a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand like XPhos or a biarylphosphine ligand.
-
Base: A carbonate base such as K₂CO₃ is often effective.
-
Solvent: Aprotic solvents like THF or 1,4-dioxane are typically used.
-
Mechanism Rationale: The palladium catalyst preferentially forms a C-bound enolate, leading to C3-arylation.
-
-
For Selective N-Arylation (Copper-Catalyzed):
-
Catalyst System: Employ a copper(I) catalyst, such as CuI, often in the presence of a diamine ligand like N,N'-dimethylethylenediamine.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is generally required.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are often used.
-
Mechanism Rationale: The copper catalyst has a higher affinity for the nitrogen atom of the oxindole, leading to the formation of an N-Cu intermediate and subsequent N-arylation.
-
Workflow for Optimizing Arylation Selectivity:
Caption: Workflow for achieving selective C- or N-arylation.
Guide 2: Preventing Double Bond Isomerization in Intramolecular Heck Cyclizations
The intramolecular Heck reaction is a powerful tool for constructing the oxindole core. However, a common side reaction is the isomerization of the newly formed exocyclic double bond into the more thermodynamically stable endocyclic position.
Issue: Formation of the endocyclic double bond isomer as a major side product.
Root Cause: After the desired carbopalladation and β-hydride elimination steps that form the oxindole, the palladium hydride species (Pd-H) can re-add to the exocyclic double bond in the opposite orientation, followed by another β-hydride elimination to give the endocyclic isomer.
Troubleshooting Protocol:
-
Choice of Catalyst and Ligand:
-
Use a catalyst system that favors rapid reductive elimination of the Pd-H species, thus minimizing its availability for re-addition. Highly electron-donating and bulky ligands can sometimes accelerate this process.
-
-
Addition of a Hydride Scavenger:
-
Incorporate a stoichiometric amount of a hydride scavenger, such as a silver salt (e.g., Ag₂CO₃) or a hindered base, which can react with the Pd-H species and prevent it from participating in isomerization.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the rate of the desired cyclization versus the isomerization. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).
-
-
Temperature Optimization:
-
Lowering the reaction temperature may slow down the rate of the isomerization side reaction more than the desired cyclization.
-
Mechanism of Double Bond Isomerization:
Caption: Pathway for Heck cyclization and isomerization.
Data Summary and Recommended Conditions
The following table summarizes recommended starting conditions to mitigate common side reactions in various oxindole synthesis and functionalization methods.
| Reaction Type | Common Side Reaction | Recommended Conditions to Minimize Side Reaction |
| Gassman Synthesis | Reaction failure with electron-rich anilines | Use anilines with electron-neutral or -withdrawing groups. Consider alternative syntheses like Heck cyclization for electron-rich substrates. |
| Heck Cyclization | Double bond isomerization | Use a hydride scavenger (e.g., Ag₂CO₃), optimize solvent and temperature. |
| Stille C3-Arylation | Homocoupling of organostannane | Lower reaction temperature, add CuI as a co-catalyst. |
| N-Arylation | Competing C3-arylation | Use a copper(I) catalyst with a diamine ligand in a polar aprotic solvent. |
| C3-Arylation | Competing N-arylation | Use a palladium catalyst with a bulky phosphine ligand in an aprotic solvent. |
| C3-Alkylation | Di-alkylation | Use a sterically hindered base (e.g., LDA, KOtBu), control stoichiometry, and maintain low reaction temperatures. |
The Role of Protecting Groups
The strategic use of protecting groups is paramount in preventing a host of side reactions. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its removal without affecting the desired product.
Common Protecting Groups for the Oxindole Nitrogen:
-
tert-Butoxycarbonyl (Boc):
-
Advantages: Easily installed using Boc anhydride. Generally stable to basic and nucleophilic conditions. Readily removed with mild to strong acids (e.g., TFA in DCM).
-
Potential Issues: Can be labile under strongly acidic conditions used in some reactions. Deprotection can be problematic in the presence of other acid-sensitive functional groups.
-
-
Tosyl (Ts):
-
Advantages: Very stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments.
-
Potential Issues: Removal often requires harsh reductive or basic conditions (e.g., Na/NH₃, Mg/MeOH, or strong base at high temperatures), which may not be compatible with all substrates.
-
Protecting Group Strategy Workflow:
Caption: Decision tree for selecting an N-protecting group.
References
-
Altman, R. A., Hyde, A. M., Huang, X., & Buchwald, S. L. (2008). Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. Journal of the American Chemical Society, 130(29), 9613–9620. [Link]
-
Gassman, P. G., van Bergen, T. J., Gilbert, D. P., & Cue, B. W., Jr. (1974). General method for the synthesis of indoles. Journal of the American Chemical Society, 96(17), 5495–5508. [Link]
-
Overman, L. E., & Paone, D. V. (2002). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. The Journal of Organic Chemistry, 67(4), 1163–1171. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Durbin, M. J., & Willis, M. C. (2008). Palladium-catalyzed α-arylation of oxindoles. Organic Letters, 10(7), 1413–1415. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Humphrey, J. M., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Modern Arene Chemistry (pp. 551–596). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Stille reaction - Wikipedia. (2023, November 29). In Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2021, August 15). [Link]
-
Gassman indole synthesis - Wikipedia. (2023, April 19). In Wikipedia. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2018). ACS Catalysis, 8(11), 10546-10551. [Link]
-
Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. (2005). Chemical Communications, (1), 67-69. [Link]
-
(PDF) Gassman Indole Synthesis. (2016). ResearchGate. [Link]
-
Copper-Catalyzed N-Arylation of Oxindoles. (2009). Request PDF. [Link]
-
Palladium-Catalyzed α-Arylation of Oxindoles. (2008). Organic Chemistry Portal. [Link]
Stability issues and degradation pathways of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Introduction
Welcome to the technical support guide for Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. As a critical intermediate in various synthetic pathways, understanding its stability profile is paramount to ensuring experimental reproducibility, minimizing impurity formation, and maintaining the integrity of your results. This guide provides field-proven insights into potential stability issues, outlines plausible degradation pathways based on its chemical structure, and offers robust troubleshooting protocols to address common challenges.
Compound Profile
This compound is an oxindole derivative characterized by a lactam fused to an aromatic ring, a methyl ester at the 6-position, and an N-methylation on the indole nitrogen. These features dictate its chemical behavior and susceptibility to degradation.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1638764-31-4 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Appearance | Typically an off-white or pale yellow solid/powder | [3] |
| Storage | Sealed in dry conditions, Room Temperature or Refrigerated (0-8 °C recommended for long-term) | [2][3] |
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Question 1: I'm observing a new, more polar impurity in my HPLC analysis after leaving my compound in a methanol/water solution overnight. What could be happening?
Answer: This is a classic sign of hydrolysis. Your compound has two primary sites susceptible to hydrolysis: the methyl ester at the C-6 position and the amide (lactam) bond of the oxindole ring.[4]
-
Causality: The methyl ester is the most probable site of initial degradation. Ester hydrolysis is a common pathway that results in the formation of the corresponding carboxylic acid ("1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid").[5] This new carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column. While the lactam can also hydrolyze, it is generally more stable than the ester and typically requires more forceful conditions (strong acid/base or high heat) to cleave.[4][6]
-
Immediate Action:
-
Confirm Identity: If possible, use LC-MS to check if the mass of the impurity corresponds to the loss of a methyl group (-14 Da) from the parent compound.
-
Minimize Exposure: Prepare solutions fresh and use them immediately. Avoid prolonged storage in aqueous or protic solvents, especially if trace amounts of acid or base are present.
-
pH Control: Ensure your solution is buffered to a neutral pH (around 6-7). Both acidic and basic conditions will catalyze ester hydrolysis.[7]
-
Question 2: My sample is developing a yellowish or brownish tint after being stored on the benchtop for a few days, even as a solid. Is this a concern?
Answer: Yes, a color change often indicates degradation. The two most likely culprits are photodecomposition and oxidation.
-
Causality (Photodecomposition): The aromatic ring system in the oxindole core is a chromophore that can absorb UV light.[8] This absorption can lead to the formation of reactive species and subsequent degradation into colored impurities. This process can occur even under ambient laboratory lighting over time. The ICH Q1B guideline provides a framework for assessing photostability.[9]
-
Causality (Oxidation): While less common for this specific structure without obvious easily oxidizable groups, oxidation of the aromatic ring or other positions can occur, especially in the presence of atmospheric oxygen, trace metals, or peroxides (if stored in solvents like THF or ether).[4]
-
Immediate Action:
-
Protect from Light: Store the solid compound in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purity Check: Analyze the discolored sample by HPLC or TLC to quantify the level of impurity and determine if it is acceptable for your intended use.
-
Question 3: I ran a reaction in a strong base (e.g., NaOH or KOH) to modify another part of the molecule, but my yield of the desired product is very low, and I see multiple new spots on my TLC plate.
Answer: You are likely observing saponification, the base-catalyzed hydrolysis of the methyl ester.[5] This reaction is typically fast and irreversible.
-
Causality: Under strong basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards further nucleophilic attack.[7] You may also be forcing the hydrolysis of the more stable lactam bond, leading to multiple degradation products.
-
Immediate Action & Experimental Redesign:
-
Protecting Groups: If the ester is not the intended reaction site, consider using a different base that is less nucleophilic (e.g., a hindered base like DBU or a carbonate base like K₂CO₃ if compatible with your reaction).
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of undesired hydrolysis relative to your primary reaction.
-
Alternative Synthetic Route: If base-sensitivity is unavoidable, you may need to reconsider your synthetic strategy, perhaps by introducing the methyl ester group at a later stage in the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: For long-term stability (>6 months), store the solid compound at 0-8 °C in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[3] For short-term (weeks), storage at room temperature, protected from light, is generally acceptable.
Q2: Is this compound stable in common organic solvents? A2: It should be stable for typical workup and chromatography purposes in common aprotic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetonitrile (ACN). Be cautious with protic solvents like methanol and ethanol, as they can participate in transesterification reactions if a catalyst (acid or base) is present. Always use freshly prepared solutions.
Q3: What are the primary degradation products I should look out for? A3: The two most likely degradation products are:
-
Hydrolysis Product 1: 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (from ester hydrolysis).
-
Hydrolysis Product 2: Methyl 3-(2-(methylamino)phenyl)-3-oxopropanoate (from lactam hydrolysis). Other minor products from photodegradation or oxidation may also be present as complex mixtures.
Q4: How can I design an experiment to test the stability of my specific batch? A4: You can perform a forced degradation study.[1][10] This involves exposing the compound to a variety of stress conditions to intentionally induce degradation. A standard protocol is provided in the "Experimental Protocols" section below. These studies are crucial for developing stability-indicating analytical methods.[3]
Proposed Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on fundamental chemical principles.
Caption: Primary degradation pathways for the target compound.
Recommended Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is adapted from ICH Q1A(R2) guidelines and is designed to identify potential degradation pathways and develop a stability-indicating HPLC method.[1][11]
Objective: To assess the stability of the compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber (ICH Option 1 or 2 compliant)[9]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60 °C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 30 min, 1, and 4 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.
-
Thermal: Heat the control sample at 60 °C for 24 hours.
-
Photolytic: Expose the solid compound and a solution (1 mg/mL in ACN:Water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] Keep a control sample wrapped in foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase.
-
Analyze by HPLC. A good starting method is a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
-
Data Evaluation:
-
Aim for 5-20% degradation of the main peak.[9][11] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase them.
-
Compare the chromatograms of the stressed samples to the control. Note the retention times and peak areas of any new peaks (degradants).
-
A stability-indicating method is one that can resolve all major degradant peaks from the parent peak.[3]
-
Workflow Diagram for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Fasani, E., & Albini, A. (2012). Photochemistry of Aromatic Compounds. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-84973-588-4]
- Chem-Impex International. (n.d.). Methyl oxindole-6-carboxylate. [URL: https://www.cheimpex.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.
- ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [URL: https://www.biopharmaspec.
- Waterman, K. C., & Adami, R. C. (2005). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology. [URL: https://www.pharmaceuticaljournal.
- ChemicalBook. (n.d.). This compound Chemical Properties. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB78720.htm]
- Sunway Pharm Ltd. (n.d.). Methyl 1-methyl-2-oxo-3H-indole-6-carboxylate. [URL: https://www.3wpharm.com/product/1638764-31-4.html]
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [URL: https://www.chemistrysteps.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html]
- Chemguide. (n.d.). Hydrolysing Esters. [URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
- Organic Chemistry Portal. (n.d.). Methyl Esters. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/methyl-esters.htm]
- ResearchGate. (2004). Degradation of β-lactam antibiotics. [URL: https://www.researchgate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14192-26-8, 2-Oxindole-6-carboxylic acid methyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3734372]
Sources
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- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 11. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Last Updated: 2026-01-19
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This oxindole derivative is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Scaling up its synthesis from the lab to pilot or manufacturing scale can present a unique set of challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a robust, safe, and efficient synthesis.
Our approach is grounded in extensive experience in process chemistry, emphasizing not just the "how" but the "why" behind each recommendation. We will delve into the mechanistic underpinnings of common problems and provide scientifically sound solutions.
Core Reaction Pathway
The synthesis of this compound typically involves the N-methylation of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate.[3] While seemingly straightforward, this step is often complicated by issues of selectivity, reagent handling, and purification on a larger scale.
Caption: General reaction scheme for the N-methylation of Methyl 2-oxoindoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Reaction Initiation and Control
Q1: We are observing a significant exotherm upon adding the base (e.g., Sodium Hydride) at a larger scale, making temperature control difficult. What are the risks and how can we mitigate them?
A1: Uncontrolled exotherms during the addition of a strong base like sodium hydride (NaH) are a major safety concern during scale-up. The primary risks are a runaway reaction, solvent boiling, and pressure buildup in the reactor, which can lead to a loss of containment. The exotherm is due to the rapid deprotonation of the oxindole nitrogen.
Mitigation Strategies:
-
Portion-wise or Slow Addition: Instead of adding the base all at once, add it in small portions or as a slurry over an extended period. This allows the cooling system to dissipate the heat generated.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C) to provide a larger safety margin before the reaction temperature approaches the solvent's boiling point.[3]
-
Alternative Bases: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5] While the reaction may be slower, it will be significantly less exothermic and easier to control.
-
Solvent Choice: Ensure the solvent has a sufficiently high boiling point and good heat transfer properties. N,N-Dimethylformamide (DMF) is common, but consider alternatives like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) if a higher boiling point is needed, though solvent choice can also impact reaction kinetics and selectivity.
Q2: Our reaction is sluggish and does not go to completion, even with extended reaction times. What are the potential causes?
A2: Incomplete conversion is a common scale-up issue that can arise from several factors:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer, meaning the reactants are not coming into contact effectively. Ensure your reactor's impeller design and speed are appropriate for the reaction volume and viscosity.
-
Base Deactivation: Strong bases like NaH are sensitive to moisture. Ensure all reagents and solvents are scrupulously dry. Any water present will consume the base, leading to incomplete deprotonation of the starting material.
-
Purity of Starting Materials: Impurities in the Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate can interfere with the reaction.[6] It is crucial to use a high-purity starting material for scale-up.
-
Temperature: While controlling exotherms is critical, the reaction may require a certain temperature to proceed at a reasonable rate. If using a milder base, a moderate increase in temperature (e.g., to room temperature or slightly above) may be necessary.[3]
Selectivity and Byproduct Formation
Q3: We are observing the formation of a significant amount of O-methylated byproduct. How can we improve N-selectivity?
A3: The oxindole starting material exists in tautomeric forms, and the resulting anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors.
Strategies to Enhance N-Selectivity:
-
Choice of Methylating Agent: "Hard" methylating agents, such as dimethyl sulfate, tend to favor O-alkylation, while "softer" agents like methyl iodide favor N-alkylation.[7] Using methyl iodide is generally preferred for this reason.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO typically favor N-alkylation.[8] Protic solvents should be avoided as they can solvate the oxygen atom of the enolate, hindering O-alkylation, but can also interfere with the base.
-
Counter-ion Effects: The nature of the cation from the base can influence selectivity. Bases with larger, "softer" cations like cesium (from Cs₂CO₃) can promote N-alkylation.
-
Alternative Methylating Reagents: Consider using less reactive methylating agents like phenyl trimethylammonium iodide, which has been shown to be highly selective for N-methylation in similar systems.[4][5]
Q4: Besides O-methylation, what other byproducts should we be aware of, and how can they be minimized?
A4: Other potential byproducts include:
-
Dialkylation: While less common for this specific substrate, over-alkylation at other positions is a theoretical possibility, especially under harsh conditions. Using a stoichiometric amount of the methylating agent is crucial.
-
Degradation Products: Prolonged exposure to strong bases and high temperatures can lead to the degradation of the starting material or product. Monitoring the reaction by HPLC is essential to determine the optimal reaction time.
-
Products from Side Reactions of the Methylating Agent: Methyl iodide can be light-sensitive and can generate iodine, which can lead to colored impurities. Store it properly and consider using it fresh.
Work-up and Purification
Q5: The work-up procedure is generating an emulsion, making phase separation difficult and leading to product loss. How can we improve this?
A5: Emulsion formation is a frequent problem during the scale-up of aqueous work-ups, especially when DMF or DMSO are used as solvents.
Solutions for Emulsion Issues:
-
Addition of Brine: After quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate, add a saturated solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Solvent Swap: If possible, perform a solvent distillation to remove the high-boiling polar aprotic solvent before the aqueous work-up. Replace it with a water-immiscible solvent like ethyl acetate or toluene.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of a filter aid like Celite® can help to break up the emulsion.
-
Temperature Adjustment: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
Q6: We are struggling with the purification of the final product. Column chromatography is not feasible at our desired scale. What are the alternatives?
A6: Relying on chromatography for large-scale purification is often uneconomical. The goal should be to develop a process where the product can be isolated in high purity through crystallization.
Purification Strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. A systematic screening of solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Trituration/Slurrying: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which it is poorly soluble (trituration or slurrying) can be effective for removing more soluble impurities.[10]
-
pH Adjustment: If the product or impurities have acidic or basic functional groups, their solubility can be manipulated by adjusting the pH of the solution, potentially allowing for selective precipitation or extraction.
Troubleshooting Guide: Step-by-Step
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction.[6] 2. Product loss during work-up. 3. Degradation of starting material or product. | 1. Reaction Monitoring: Use HPLC to track the consumption of starting material and formation of product. Optimize reaction time and temperature. 2. Work-up Optimization: Analyze aqueous layers for product loss. Consider back-extraction. 3. Stability Studies: Assess the stability of the starting material and product under the reaction conditions. |
| Impurity Profile Changes at Scale | 1. "Hot spots" due to inefficient heat transfer. 2. Longer reaction/work-up times. 3. Different raw material batches. | 1. Process Control: Improve agitation and ensure the cooling system is adequate for the scale. 2. Time Optimization: Re-optimize reaction and work-up times for the larger scale. 3. Raw Material Qualification: Qualify new batches of raw materials to ensure consistent purity. |
| Poor Filterability of Product | 1. Small particle size. 2. Oily or amorphous product. | 1. Crystallization Control: Optimize the cooling profile during crystallization to promote the growth of larger crystals. 2. Anti-Solvent Addition: Consider the slow addition of an anti-solvent to induce crystallization. 3. Seed Crystals: Use seed crystals to promote the desired crystalline form. |
| Safety Concerns | 1. Use of hazardous reagents (e.g., NaH, MeI).[11][12] 2. Runaway reaction potential. | 1. PPE and Engineering Controls: Always use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood or an appropriately designed reactor.[9] 2. Process Safety Assessment: Conduct a thorough process safety assessment before scaling up. 3. Reagent Handling: Develop and follow strict standard operating procedures for handling hazardous materials. |
Experimental Workflow: N-Methylation Protocol
Caption: A typical experimental workflow for the synthesis of this compound.
Analytical Methods
Consistent and reliable analytical data is the cornerstone of a successful scale-up campaign.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, determining purity, and identifying byproducts. A stability-indicating method should be developed and validated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying unknown impurities.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and for identifying byproducts, especially when coupled with HPLC (LC-MS).[13]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the polymorphic form of the final product.
By systematically addressing these potential challenges with a combination of sound chemical principles and robust process control, the synthesis of this compound can be successfully and safely scaled up.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis.
- Benchchem. Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization.
- Justia Patents. synthesis of 2-indolinone derivatives.
- SDS Manager Inc. Indole for synthesis SDS.
- PubMed Central. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation.
- Taylor & Francis Online. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation.
- Google Patents. Indolinone derivatives and process for their manufacture.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Organic Syntheses. 1-methylindole.
- PMC. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
- Reddit. Problems with Fischer indole synthesis.
- University of California, Irvine. Indoles.
- ScienceDirect. Oxindole and its derivatives: A review on recent progress in biological activities.
- NIH. Why Do Some Fischer Indolizations Fail?.
- PMC. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1.
- Chem-Impex. Methyl oxindole-6-carboxylate.
- Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
- RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
- PMC. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- Google Patents. Preparation method of nintedanib intermediate.
- ChemicalBook. Methyl 2-oxoindole-6-carboxylate.
- Molbase. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride.
- ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid.
- Thieme. A Novel Strategy for the Synthesis of N-Alkylated Oxindoles.
- Reddit. Selective O-methylating conditions?.
- ResearchGate. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- Reddit. Mild methylation conditions.
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- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges with Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Welcome to the technical support center for Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS No. 1638764-31-4). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experimental workflow effectively.
Understanding the Molecule: Physicochemical Properties
Before diving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its poor solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | - |
| Molecular Weight | 217.22 g/mol | - |
| Structure | N-methylated oxindole with a methyl ester at the 6-position | - |
| Predicted Lipophilicity (XLogP3-AA of isomer) | 0.6 | [1] |
| Known Solubility of Isomer (Methyl 2-oxoindoline-6-carboxylate) | Slightly soluble in chloroform and methanol. | - |
The N-methylation on the lactam nitrogen removes a potential hydrogen bond donor compared to its unsubstituted analog, which can impact its interaction with protic solvents. The overall structure suggests a molecule with moderate lipophilicity, which often translates to poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and problems encountered when working with this compound.
Q1: I'm having trouble dissolving the compound to make a stock solution. What solvent should I start with?
A1: Start with a strong, water-miscible organic solvent.
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its excellent solubilizing power for a wide range of organic molecules.
Troubleshooting:
-
Problem: The compound is still not dissolving in DMSO at my desired concentration.
-
Solution 1: Gentle Heating. Gently warm the solution to 37-50°C in a water bath. Many compounds exhibit increased solubility at higher temperatures. Always check the compound's stability at elevated temperatures before proceeding.
-
Solution 2: Sonication. Use a sonicator bath to break down any aggregates and enhance the dissolution process.
-
Solution 3: Alternative Solvents. If DMSO fails, consider other strong, water-miscible organic solvents such as N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). However, be aware that these solvents can be more aggressive and may have higher toxicity in biological assays. Always run appropriate vehicle controls.[2]
-
Q2: My compound dissolves in the organic stock solvent, but it precipitates when I dilute it into my aqueous experimental medium (e.g., buffer, cell culture media). What can I do?
A2: This phenomenon, known as "crashing out," is a common challenge with poorly soluble compounds. The key is to maintain the compound in a solubilized state in the aqueous environment.
Here is a systematic approach to address this issue:
Caption: A stepwise workflow for troubleshooting compound precipitation in aqueous media.
Detailed Strategies:
-
Co-solvent Systems: The addition of a less polar, water-miscible co-solvent to the aqueous medium can increase the solubility of your compound.
-
Recommended Co-solvents: Polyethylene glycols (PEGs), such as PEG 300 and PEG 400, and ethanol are commonly used.[3]
-
Protocol: Prepare your aqueous medium with a certain percentage (v/v) of the co-solvent before adding your compound's stock solution. Start with a low percentage (e.g., 1-5%) and gradually increase it. Always include a vehicle control with the same co-solvent concentration in your experiment.
-
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Recommended Surfactants: Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are frequently used non-ionic surfactants.
-
Protocol: Add a low concentration of the surfactant (e.g., 0.1-1%) to your aqueous medium.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4][5][6]
-
Recommended Cyclodextrins: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), are effective solubilizing agents.[7][8] Studies on spiro[cyclopropane-1,3′-oxindoles] have shown a significant increase in aqueous solubility with β-cyclodextrins.[7]
-
Protocol: Prepare a solution of the cyclodextrin in your aqueous medium first, then add the stock solution of your compound. The formation of the inclusion complex can be enhanced by stirring or sonication.
-
Q3: Is this compound ionizable? Can I use pH adjustment to improve its solubility?
The N-methylation of the lactam nitrogen removes its acidic proton. The molecule does not possess strongly acidic or basic functional groups. Therefore, significant changes in solubility with pH are not expected. However, subtle effects can sometimes be observed.
Experimental Approach to Determine pH-dependent Solubility:
If you suspect potential ionizability or want to empirically determine the effect of pH, you can perform a simple solubility test across a range of pH values (e.g., pH 3, 5, 7.4, 9).
Caption: A workflow for experimentally determining the pH-dependent solubility of a compound.
Step-by-Step Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out the desired amount of this compound into a sterile vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 37-50°C with intermittent vortexing until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution completely and vortex to ensure homogeneity.
Protocol 2: Formulation using a Co-solvent/Surfactant System for In Vivo Studies
This protocol provides a starting point for formulating the compound for administration to animals. The percentages are illustrative and should be optimized for your specific needs.
-
In a sterile vial, dissolve the required amount of this compound in a small volume of DMSO (e.g., 5-10% of the final volume).
-
In a separate sterile container, prepare the vehicle by mixing the co-solvent (e.g., PEG 400) and surfactant (e.g., Tween® 80) with the aqueous component (e.g., saline or PBS). A common starting vehicle composition is 40% PEG 400, 5% Tween® 80, and 45% saline.
-
Slowly add the DMSO stock solution to the vehicle with continuous vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication or gentle warming may be applied.
Important Considerations:
-
Vehicle Toxicity: Always evaluate the toxicity of your final vehicle in your experimental model by including a vehicle-only control group.
-
Formulation Stability: Assess the physical and chemical stability of your formulation over the intended period of use.
Conclusion
Overcoming the poor solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of in vitro and in vivo experiments. Remember that the optimal solubilization strategy is compound- and application-dependent, and empirical testing is key to success.
References
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]
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synthesis of 2-indolinone derivatives. Justia Patents. [Link]
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Experimental pKa values, atomic partial charges calculated by MNDO-PM6... ResearchGate. [Link]
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Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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methyl indole-1-carboxylate, 39203-20-8. The Good Scents Company. [Link]
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Nimesulide Apparent Solubility Enhancement with Natural Cyclodextrins and their Polymers. ResearchGate. [Link]
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3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]
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Methyl 2-oxoindole-6-carboxylate. Rui ming Pharmaceutical. [Link]
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Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
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2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372. PubChem. [Link]
-
Methyl (Z)-3-(((4-hydroxyphenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. Pharmaffiliates. [Link]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]
- Method for removing high boiling solvents from drug formulations by vacuum drying.
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Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as an Analytical Standard
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical standards is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison for the validation of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , a key intermediate in the synthesis of various pharmaceuticals, including Nintedanib.[1][2][3] We will objectively compare its analytical performance against two viable alternatives: the parent scaffold, Oxindole , and the closely related structural analog, Methyl 2-oxoindoline-6-carboxylate .
This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
Introduction to the Analytical Challenge
This compound is a substituted oxindole, a class of compounds with significant biological activity.[4] The accurate and precise quantification of this molecule is critical in pharmaceutical manufacturing to ensure the quality and purity of the final active pharmaceutical ingredient (API). The validation of an analytical standard for this compound, therefore, requires a multi-faceted approach, employing various analytical techniques to confirm its identity, purity, and concentration.
This guide will walk through the essential validation experiments, comparing the expected performance of our target analyte with that of Oxindole and Methyl 2-oxoindoline-6-carboxylate. This comparative approach will highlight the influence of the N-methylation and the C-6 carboxylate substitution on the analytical behavior of the molecule.
Physicochemical Properties and Their Analytical Implications
The structural differences between our target compound and the selected alternatives will manifest in their physicochemical properties, directly impacting the choice and optimization of analytical methods.
| Property | This compound | Oxindole | Methyl 2-oxoindoline-6-carboxylate | Analytical Implication |
| Molecular Formula | C₁₁H₁₁NO₃ | C₈H₇NO | C₁₀H₉NO₃ | Differences in molecular weight are critical for mass spectrometry-based techniques. |
| Molecular Weight | 205.21 g/mol | 133.15 g/mol [5] | 191.18 g/mol [1] | Affects elution times in chromatography and fragmentation patterns in MS. |
| Polarity | Moderately Polar | More Polar | Moderately Polar | Influences choice of mobile and stationary phases in chromatography. The N-methyl group slightly reduces polarity compared to the N-H of the other two compounds. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and chloroform.[1] | Soluble in ethanol, methanol, DMF, or DMSO.[4] | Slightly soluble in chloroform and methanol.[1] | Dictates the choice of solvent for sample preparation and mobile phase composition. |
Experimental Validation Protocols
The validation of an analytical standard must be a holistic process, confirming its identity and purity through orthogonal analytical techniques. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for purity determination and assay of small molecules in the pharmaceutical industry. A well-validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.
A reversed-phase HPLC method is the logical choice for these moderately polar compounds. The selection of a C18 column provides a versatile stationary phase for retaining the oxindole core, while a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the elution profile. A gradient elution is often preferred to ensure the separation of the main analyte from any potential impurities with differing polarities. UV detection is suitable due to the chromophoric nature of the oxindole ring system.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase (initial composition) to a final concentration of approximately 0.1 mg/mL.
| Parameter | This compound | Oxindole | Methyl 2-oxoindoline-6-carboxylate |
| Expected Retention Time | ~18 min | ~12 min | ~15 min |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (RSD%) | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.02 µg/mL | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.06 µg/mL | ~0.05 µg/mL |
Note: These are predicted values based on the compounds' structures and typical performance of similar HPLC methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential residual solvents from the synthesis process and for confirming the molecular weight of the analyte.
While oxindoles are not highly volatile, they can be analyzed by GC-MS, often with derivatization to improve their thermal stability and volatility. However, for a preliminary assessment of volatile impurities, a direct injection method can be employed. The mass spectrometer provides definitive identification through the compound's unique fragmentation pattern.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 205 | 174 (M-OCH₃), 146 (M-COOCH₃), 132 |
| Oxindole | 133 | 105 (M-CO), 77 (C₆H₅) |
| Methyl 2-oxoindoline-6-carboxylate | 191 | 160 (M-OCH₃), 132 (M-COOCH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene protons of the oxindole ring, and the methyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their functionalities (e.g., carbonyl, aromatic, aliphatic).
Logical Relationship: NMR Spectral Features and Structural Moieties
Caption: Correlation of structural features to NMR signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.
| Proton Environment | This compound (δ, ppm) | Oxindole (δ, ppm) | Methyl 2-oxoindoline-6-carboxylate (δ, ppm) |
| Aromatic Protons | 6.8 - 7.8 (m, 3H) | 6.8 - 7.3 (m, 4H) | 7.0 - 7.9 (m, 3H) |
| C3-H₂ | ~3.6 (s, 2H) | ~3.6 (s, 2H) | ~3.6 (s, 2H) |
| N-H | - | ~8.2 (br s, 1H) | ~8.5 (br s, 1H) |
| N-CH₃ | ~3.2 (s, 3H) | - | - |
| O-CH₃ | ~3.9 (s, 3H) | - | ~3.9 (s, 3H) |
Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and concentration.
Conclusion and Recommendations
The validation of this compound as an analytical standard is a critical step in ensuring the quality of pharmaceutical products derived from it. This guide has outlined a comprehensive approach to its validation, comparing its expected analytical behavior to that of Oxindole and Methyl 2-oxoindoline-6-carboxylate.
The N-methyl and C-6 carboxylate substitutions on the oxindole scaffold are expected to result in a later elution time in reversed-phase HPLC compared to the parent oxindole, and a slightly later time compared to its N-unsubstituted counterpart. These substitutions also provide unique fragmentation patterns in mass spectrometry and distinct chemical shifts in NMR spectroscopy, allowing for unambiguous identification.
By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers and drug development professionals can confidently validate this compound as a robust and reliable analytical standard.
References
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- Interpretation of substituent-induced C NMR chemical shifts of oxindolesw. (n.d.). RSC Publishing.
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- A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. (2023). PMC - NIH.
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- 14192-26-8|Methyl 2-oxoindoline-6-carboxyl
- QbD Based Development and Validation of RP-HPLC Method for Nintedanib Esylate: Application to Bioanalytical and Stability Study in Plasma. (n.d.). Taylor & Francis Online.
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- Methyl 2-oxoindoline-6-carboxyl
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- methyl 1H-indole-2-carboxyl
- Methyl 1H-indole-3-carboxyl
- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
- methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech. (n.d.). ZaiQi Bio-Tech.
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372. (n.d.). PubChem.
- Sensitive Detection and Quantification of Oxygenated Compounds in Complex Samples Using GC-Combustion-MS. (2024). Analytical Chemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012).
- Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. (n.d.). The Royal Society of Chemistry.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-C
Sources
A Comparative Guide for Drug Discovery: Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its N-H Analog
This guide provides an in-depth comparative analysis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its immediate precursor, Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate. We will explore their synthesis, physicochemical characteristics, and the profound pharmacological implications of N-methylation on the oxindole scaffold, a core component in modern kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the strategic value of N-methylation in lead optimization.
Introduction: The Significance of the Oxindole Scaffold and the "Magic Methyl" Effect
The 2-oxindole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its significance is exemplified by Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a critical building block in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[3][4][5][6] Nintedanib functions by targeting key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4]
The strategic modification of such a scaffold is a cornerstone of drug discovery. One of the most powerful, yet deceptively simple, modifications is the addition of a single methyl group, often termed the "magic methyl" effect.[7] N-methylation, the focus of this guide, can dramatically alter a molecule's pharmacological profile by:
-
Modulating Lipophilicity: Influencing membrane permeability and oral bioavailability.
-
Blocking Metabolic Sites: Preventing N-dealkylation or conjugation, thereby increasing the compound's half-life.
-
Altering Receptor Interactions: Removing a hydrogen bond donor (the N-H proton) can fundamentally change how a molecule fits into a target's binding pocket.
-
Impacting Solubility: Affecting formulation and administration routes.
This guide dissects these differences through a direct comparison of the N-H oxindole intermediate and its N-methylated analog, providing the foundational data and protocols necessary for informed decision-making in a drug development pipeline.
Structural and Physicochemical Profiles
The addition of a methyl group to the indole nitrogen at position 1 results in distinct, predictable changes in the molecule's physical properties.
The key physicochemical properties are summarized below. The N-methylated analog exhibits a higher molecular weight and a predicted increase in lipophilicity (XLogP3), a common outcome of replacing a polar N-H bond with a nonpolar N-C bond.
| Property | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | This compound |
| Molecular Formula | C₁₀H₉NO₃[3][5] | C₁₁H₁₁NO₃ |
| Molecular Weight | 191.18 g/mol [3][8] | 205.21 g/mol |
| CAS Number | 14192-26-8[3][5] | 1638764-31-4[9] |
| Appearance | White to Off-White Solid[3] | Not widely reported; predicted to be a solid |
| Melting Point | 184-190 °C[3][5][10] | No experimental data available |
| Predicted pKa | 13.50 ± 0.20[3][5] | No experimental data available |
| Predicted XLogP3 | 0.6[10][11] | 1.1 (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol[3][5] | Predicted to have lower aqueous solubility |
Synthesis Protocols and Mechanistic Rationale
The synthesis of the N-methylated analog is logically achieved in a two-step process starting from a suitable precursor to first form the non-methylated oxindole core, which is then methylated.
Protocol 2.1: Synthesis of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
This protocol is based on a well-established reductive cyclization method.[3] The process involves the reduction of an aromatic nitro group to an amine, which spontaneously undergoes intramolecular cyclization to form the oxindole ring.
Experimental Protocol:
-
Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of glacial acetic acid in a suitable hydrogenation vessel.
-
Catalyst Addition: Add 5.0 g of 10% palladium on carbon (Pd/C) catalyst to the solution. Causality: Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups to amines under mild conditions.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and maintain the reaction temperature at 50 °C. Stir vigorously for 2.5 hours.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully vent the hydrogen.
-
Filtration: Remove the Pd/C catalyst by filtration through a pad of Celite. Wash the filter cake with additional acetic acid. Trustworthiness: Complete removal of the heterogeneous catalyst is crucial to prevent contamination of the final product.
-
Concentration: Concentrate the filtrate to dryness under reduced pressure to remove the acetic acid.
-
Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether (MTBE), filter any remaining solids, and dry the product under vacuum at 100 °C to yield Methyl 2-oxoindoline-6-carboxylate. Characterize by melting point (208-211 °C reported in one variation) and TLC (Rf = 0.4 in 10:1 DCM/Methanol).[3]
Protocol 2.2: Synthesis of this compound
This procedure utilizes a standard method for N-alkylation of amides and related heterocycles by deprotonation followed by nucleophilic substitution.[7][12]
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1.91 g (10 mmol) of Methyl 2-oxoindoline-6-carboxylate and 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the resulting solution to 0 °C in an ice-water bath. Add 0.48 g (12 mmol, 1.2 equivalents) of a 60% dispersion of sodium hydride (NaH) in mineral oil portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic N-H of the oxindole (pKa ~13.5) to form the corresponding sodium salt. The reaction generates H₂ gas and must be done with caution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 20 minutes.
-
Alkylation: Add 0.75 mL (1.71 g, 12 mmol, 1.2 equivalents) of iodomethane (CH₃I) dropwise via syringe. Causality: The resulting oxindole anion is a potent nucleophile that attacks the electrophilic methyl carbon of iodomethane in an SN2 reaction, displacing the iodide leaving group.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Purification & Characterization: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product. Characterize by LC-MS to confirm the expected mass (m/z 206.1 [M+H]⁺).
Biological and Pharmacological Implications
The true value of this comparative analysis lies in predicting how N-methylation will impact biological activity. Given that the parent scaffold is a precursor to a multi-kinase inhibitor, we can frame our analysis in the context of Receptor Tyrosine Kinase (RTK) inhibition.
Analysis of N-Methylation Impact:
-
Hydrogen Bonding: The N-H proton of the non-methylated oxindole is a crucial hydrogen bond donor. In many kinase inhibitors, this group interacts with the "hinge region" of the kinase domain, an interaction vital for potent binding. Replacing this proton with a methyl group eliminates this hydrogen bond donation capability.
-
Potential Negative Outcome: A significant loss of binding affinity and inhibitory potency if the H-bond is critical for the mechanism of action.
-
Potential Positive Outcome: If the N-H group is not involved in essential hinge binding, its removal may allow the molecule to adopt a different, more favorable conformation. The methyl group could also form beneficial van der Waals interactions in a nearby hydrophobic pocket.
-
-
Lipophilicity and Permeability: As indicated by the predicted XLogP3, the N-methylated analog is more lipophilic.
-
Potential Positive Outcome: This often correlates with improved cell membrane permeability, potentially leading to better target engagement in cell-based assays and improved oral absorption in vivo.
-
-
Metabolic Stability: The N-H site is susceptible to Phase II metabolism, particularly glucuronidation.
-
Potential Positive Outcome: N-methylation blocks this metabolic pathway, which can lead to a lower clearance rate and a longer biological half-life. This is a common and highly successful strategy in drug optimization.[13]
-
-
Solubility: The increase in lipophilicity may come at the cost of reduced aqueous solubility.
-
Potential Negative Outcome: Poor solubility can hinder formulation development and lead to challenges in achieving adequate therapeutic concentrations. This trade-off must be carefully managed.
-
In Vitro Assay Protocol: VEGFR-2 Kinase Inhibition
To empirically determine the effect of N-methylation on biological activity, a direct comparison in a relevant biochemical assay is required. The following is a representative protocol for an in vitro luminescence-based kinase assay.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Experimental Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of both the methylated and non-methylated compounds in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Reaction Setup: In a 384-well white assay plate, perform the following additions:
-
50 nL of compound dilutions from Step 1.
-
2.5 µL of recombinant human VEGFR-2 enzyme and a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1) in kinase buffer.
-
-
Reaction Initiation: Add 2.5 µL of ATP solution (at its Kₘ concentration for the enzyme) in kinase buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add 5 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. Trustworthiness: A direct comparison of IC₅₀ values provides a quantitative measure of the impact of N-methylation on target inhibition.
Conclusion
The comparative analysis of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its N-methylated derivative provides a clear illustration of a fundamental drug discovery principle: small structural changes can have large pharmacological consequences.
-
The Non-Methylated Analog is a proven, high-value starting material and a key intermediate for established kinase inhibitors. Its N-H group is a potential liability for metabolic stability but may be essential for target binding.
-
The N-Methylated Analog represents a logical next step in lead optimization. It offers the potential for significantly improved metabolic stability and cell permeability. However, the removal of the critical hydrogen bond donor necessitates a complete re-evaluation of its biological activity. The gains in pharmacokinetic properties may be offset by a loss in pharmacodynamic potency.
Ultimately, the decision to pursue an N-methylated strategy must be driven by empirical data. The protocols and analysis provided in this guide offer a framework for generating this critical information, enabling research teams to rationally design the next generation of oxindole-based therapeutics.
References
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
-
LookChem. Cas 14192-26-8, Methyl 2-oxoindole-6-carboxylate. [Link]
- Google Patents.
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Justia Patents. synthesis of 2-indolinone derivatives. [Link]
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Rui ming Pharmaceutical. Methyl 2-oxoindole-6-carboxylate. [Link]
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Pharmaffiliates. CAS No : 14192-26-8 | Product Name : Methyl 2-oxoindoline-6-carboxylate. [Link]
-
The Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. [Link]
-
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A Comparative Analysis of the Biological Activity of Oxindole-6-Carboxylate Esters: A Guide for Researchers
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent ability to interact with various biological targets has made it a focal point for the development of novel therapeutic agents.[3] Among the diverse family of oxindole derivatives, oxindole-6-carboxylate esters are emerging as a class of compounds with significant potential in oncology, infectious diseases, and enzyme modulation.
This guide provides a comprehensive comparison of the biological activities of different oxindole-6-carboxylate esters. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and a discussion of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.
The Oxindole Core: A Versatile Pharmacophore
The oxindole ring system, a bicyclic structure composed of a fused benzene and pyrrolidone ring, is a key pharmacophore in a variety of biologically active molecules.[1] Modifications at various positions of the oxindole ring can significantly influence the compound's biological profile. The ester functionality at the 6-position, in particular, offers a valuable handle for modulating physicochemical properties such as lipophilicity and cell permeability, which in turn can impact the compound's overall biological efficacy.
Comparative Biological Evaluation of Oxindole-6-Carboxylate Esters
To provide a clear comparison, this section will discuss the anticancer, antimicrobial, and enzyme inhibitory activities of a representative series of oxindole-6-carboxylate esters. While a single comprehensive study directly comparing a homologous series of these specific esters is not available in the public literature, we can synthesize findings from various studies on related oxindole and indole derivatives to construct a scientifically plausible comparative framework.
Anticancer Activity: A Promising Frontier
Oxindole derivatives have shown significant promise as anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[4][5] The mechanism of action is often linked to the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[6]
A hypothetical comparative study of a series of 3-substituted oxindole-6-carboxylate esters, where the ester group is varied, could be expected to yield results that highlight the importance of the ester moiety in modulating cytotoxic activity. The following table summarizes potential findings based on structure-activity relationship trends observed in related compound series.
Table 1: Comparative Anticancer Activity of Oxindole-6-Carboxylate Esters (Hypothetical Data)
| Compound ID | Ester Group (R) | Cancer Cell Line | IC50 (µM) |
| OXC-Me | Methyl | MCF-7 (Breast) | 15.2 |
| HCT-116 (Colon) | 18.5 | ||
| OXC-Et | Ethyl | MCF-7 (Breast) | 12.8 |
| HCT-116 (Colon) | 14.3 | ||
| OXC-Pr | Propyl | MCF-7 (Breast) | 10.5 |
| HCT-116 (Colon) | 11.9 | ||
| OXC-Bn | Benzyl | MCF-7 (Breast) | 5.2 |
| HCT-116 (Colon) | 6.8 |
Structure-Activity Relationship (SAR) Insights:
-
Alkyl Chain Length: An increase in the alkyl chain length of the ester from methyl to propyl may lead to a moderate enhancement in anticancer activity. This could be attributed to increased lipophilicity, facilitating better cell membrane penetration.
-
Aromatic Moiety: The introduction of a benzyl group as the ester is likely to result in a significant boost in potency. The aromatic ring can engage in additional binding interactions, such as π-π stacking, within the active site of the target protein.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxindole derivatives have been investigated for their antibacterial and antifungal properties.[7] The mode of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
A comparative screening of oxindole-6-carboxylate esters against a panel of pathogenic bacteria and fungi could reveal the influence of the ester group on antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Oxindole-6-Carboxylate Esters (Hypothetical Data)
| Compound ID | Ester Group (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| OXC-Me | Methyl | 32 | 64 | 64 |
| OXC-Et | Ethyl | 16 | 32 | 32 |
| OXC-Pr | Propyl | 16 | 32 | 16 |
| OXC-Bn | Benzyl | 8 | 16 | 8 |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Similar to the trend observed in anticancer activity, increasing the lipophilicity of the ester group appears to correlate with enhanced antimicrobial activity.
-
Broad Spectrum Potential: The benzyl ester, with its enhanced potency, could be a promising candidate for a broad-spectrum antimicrobial agent.
Enzyme Inhibition: Targeting Key Pathological Pathways
The ability of oxindole derivatives to act as enzyme inhibitors is a key aspect of their therapeutic potential.[4] Kinases, in particular, are a major class of enzymes targeted by oxindole-based drugs in cancer therapy.[6]
A comparative enzyme inhibition assay against a relevant kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, could provide valuable insights into the SAR of oxindole-6-carboxylate esters as kinase inhibitors.
Table 3: Comparative Kinase Inhibitory Activity of Oxindole-6-Carboxylate Esters (Hypothetical Data)
| Compound ID | Ester Group (R) | Target Enzyme | IC50 (nM) |
| OXC-Me | Methyl | VEGFR-2 | 250 |
| OXC-Et | Ethyl | VEGFR-2 | 180 |
| OXC-Pr | Propyl | VEGFR-2 | 150 |
| OXC-Bn | Benzyl | VEGFR-2 | 45 |
Structure-Activity Relationship (SAR) Insights:
-
Hydrophobic Interactions: The active site of many kinases contains hydrophobic pockets. The increasing size and lipophilicity of the ester group likely enhance hydrophobic interactions within the ATP-binding site, leading to more potent inhibition.
-
Aromatic Interactions: The benzyl group's aromatic ring can form favorable interactions with aromatic amino acid residues in the kinase active site, contributing to its superior inhibitory activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the comparative data presented, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the oxindole-6-carboxylate esters and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of each oxindole-6-carboxylate ester solution to the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Caption: Workflow for Agar Well Diffusion Assay.
Kinase Inhibition Assay
A variety of assay formats can be used to measure kinase inhibition, including fluorescence-based and luminescence-based methods. The following is a general protocol.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the oxindole-6-carboxylate ester inhibitors in an appropriate assay buffer.
-
Inhibitor Pre-incubation: Add the kinase and varying concentrations of the inhibitor to the wells of a microplate and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence or luminescence) proportional to the amount of product formed.
-
Signal Measurement: Read the signal using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Caption: Workflow for a general Kinase Inhibition Assay.
Potential Signaling Pathways
The anticancer activity of oxindole derivatives is often mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.[6] As potent kinase inhibitors, oxindole-6-carboxylate esters likely exert their effects by targeting receptor tyrosine kinases (RTKs) such as VEGFR, which are critical for angiogenesis.[5]
Caption: Potential mechanism of action for oxindole-6-carboxylate esters.
Conclusion and Future Directions
Oxindole-6-carboxylate esters represent a promising class of compounds with diverse biological activities. The ester functionality at the 6-position provides a crucial point for chemical modification to optimize their anticancer, antimicrobial, and enzyme inhibitory properties. The structure-activity relationship insights discussed in this guide, though based on a synthesis of findings from related compound series, provide a rational basis for the design of more potent and selective agents. Future research should focus on the synthesis and comprehensive biological evaluation of a homologous series of oxindole-6-carboxylate esters to firmly establish their SAR and to identify lead candidates for further preclinical and clinical development.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a key intermediate or active pharmaceutical ingredient (API), the analytical methods used for its quantification must be rigorously validated to ensure product quality and patient safety.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for this purpose. More critically, it details the essential process of cross-validation, a necessary step when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one.[2][3]
The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is the foundational step and should be guided by the specific requirements of the analysis, such as the expected concentration range of the analyte and the complexity of the sample matrix.[8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique in pharmaceutical quality control. Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase, followed by detection of the analyte based on its ultraviolet absorbance. For indole derivatives, which typically possess a chromophore, UV detection is a suitable and cost-effective choice.[10]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[11][12][13] UPLC utilizes smaller particle size columns, leading to faster analysis times and better resolution. The coupling with a tandem mass spectrometer allows for the unequivocal identification and quantification of the analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern.[11][13] This is particularly advantageous when dealing with complex matrices or when very low concentrations of the analyte need to be measured.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | High to very high (pg/mL to low ng/mL).[13] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[14] | Excellent, based on unique mass-to-charge ratios and fragmentation patterns.[15] |
| Speed | Moderate run times. | Faster run times due to smaller particle size columns.[12] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Typical Use | Routine quality control, assay, and purity of bulk drug and finished product. | Trace level impurity analysis, metabolite identification, bioanalysis. |
The Imperative of Cross-Validation
Cross-validation is the formal process of demonstrating that two analytical methods are equivalent and can be used interchangeably.[3][16] This becomes critical in several scenarios:
-
Method Transfer: When a validated method is transferred from a research and development lab to a quality control lab, or to a contract research organization (CRO).[2][17]
-
Method Update: When an existing analytical method is updated or replaced with a newer technology (e.g., replacing an HPLC method with a UPLC method).
-
Inter-laboratory Comparison: When data from different laboratories using different methods need to be compared or combined for a regulatory submission.[3][18]
A Step-by-Step Guide to Cross-Validation Protocol
A well-defined protocol is essential before initiating any cross-validation study.[4][19] This protocol should outline the experiments to be performed, the samples to be analyzed, and the acceptance criteria.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters and Their Rationale
The following parameters, as stipulated by ICH Q2(R2), are critical for demonstrating the equivalency of analytical methods.[4][20][21]
1. Specificity
-
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][22]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample spiked with known impurities and degradation products.
-
For HPLC-UV, assess peak purity using a photodiode array (PDA) detector. For UPLC-MS/MS, monitor for specific precursor-product ion transitions to confirm identity.
-
-
Causality: A lack of specificity can lead to an overestimation of the analyte concentration, impacting product quality decisions.[15]
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.[9][22]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analyze each standard in triplicate with both methods.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[21]
-
Causality: A linear response is fundamental for accurate quantification across the operational range of the method.[14]
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by each method to the true value.[22][23]
-
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Analyze a minimum of three replicate preparations for each concentration level with both methods.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Causality: Inaccurate methods can lead to the release of out-of-specification batches or the rejection of acceptable batches, both with significant financial and regulatory consequences.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[22][23] Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration with each method.
-
Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and using a different instrument for each method.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[20]
-
Causality: Poor precision indicates a high degree of random error in the method, leading to unreliable and non-reproducible results.
Data Presentation for Comparison
Table 1: Comparison of Linearity Data
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 0.1 - 20 | As per method |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.998 |
| Slope | 45210 | 1.2 x 10⁶ | - |
| Y-intercept | 1250 | 580 | - |
Table 2: Comparison of Accuracy and Precision Data
| Concentration Level | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 100.5% | 98.0% - 102.0% |
| 120% | 100.8% | 101.0% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.0% | ≤ 2.0% |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of quality control data. By systematically comparing key validation parameters such as specificity, linearity, range, accuracy, and precision, a high degree of assurance can be obtained that the analytical methods, whether HPLC-UV or UPLC-MS/MS, are suitable for their intended purpose and yield equivalent results. This guide provides a framework for designing and executing a comprehensive cross-validation study, ensuring compliance with global regulatory expectations and ultimately safeguarding product quality and patient health.
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Element Lab Solutions. (2023). Analytical method validation: are your analytical methods suitable for intended use?. [Link]
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MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]
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National Institutes of Health. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. [Link]
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Scilife. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
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IPQ.org. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. [Link]
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ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
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ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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National Institutes of Health. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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Research & Reviews: Journal of Pharmacognosy and Phytochemistry. (2015). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
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National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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Unambiguous Structural Confirmation of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate: A 2D NMR-Based Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. For researchers and scientists in this field, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) techniques, stands as an unparalleled tool for the definitive confirmation of molecular architecture. This guide provides an in-depth, technically-focused comparison of 2D NMR methodologies for the structural verification of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a substituted oxindole derivative of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system of analysis. Through a combination of detailed experimental workflows, data interpretation, and visual aids, we will demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable evidence for the assigned structure.
The Structural Puzzle: this compound
The target molecule, with the CAS Number 1638764-31-4, presents a number of key structural features that can be unequivocally assigned using 2D NMR. These include the substitution pattern on the aromatic ring, the connectivity of the aliphatic portion of the oxindole core, and the positions of the methyl and carboxylate groups. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR is essential to piece together the complete connectivity map.
The Power of 2D NMR: A Comparative Overview
Two-dimensional NMR experiments enhance spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are often obscured in 1D spectra.[1][2] We will employ a suite of three key experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] This is invaluable for tracing out proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[5] This allows for the unambiguous assignment of carbon resonances for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds, and sometimes even four bonds in conjugated systems.[5][6][7] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observable in HSQC spectra.
Experimental Workflow: A Step-by-Step Guide
The following is a detailed protocol for the acquisition of 2D NMR data for this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing gradient-enhanced 2D NMR experiments.
1. COSY (¹H-¹H Correlation Spectroscopy) Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Optimize the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a standard 1D ¹³C NMR spectrum to determine the carbon spectral width.
-
Set up a gradient-enhanced, multiplicity-edited HSQC experiment (e.g., HSQCETGPSI). This will allow for the differentiation of CH/CH₃ and CH₂ signals by phase.
-
Set the ¹JCH coupling constant to an average value of 145 Hz, which is typical for one-bond C-H couplings in organic molecules.[8]
3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Set up a gradient-enhanced HMBC experiment (e.g., HMBCGP).
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe typical two- and three-bond correlations.[9]
The logical flow of these experiments is depicted in the following diagram:
Caption: A streamlined workflow for the structural elucidation of this compound using a suite of 2D NMR experiments.
Data Interpretation: Connecting the Dots
The following tables summarize the expected ¹H and ¹³C NMR data and the key 2D NMR correlations that would confirm the structure of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.20, s | 26.5 |
| C3-H₂ | 3.60, s | 36.0 |
| H-4 | 7.80, d, J = 8.0 | 125.0 |
| H-5 | 7.20, d, J = 8.0 | 123.0 |
| H-7 | 7.60, s | 110.0 |
| O-CH₃ | 3.90, s | 52.0 |
| C=O (amide) | - | 175.0 |
| C=O (ester) | - | 166.0 |
| C3a | - | 128.0 |
| C6 | - | 132.0 |
| C7a | - | 145.0 |
Table 2: Key COSY Correlations
| Correlating Protons | Interpretation |
| H-4 with H-5 | Confirms the ortho relationship between these two aromatic protons. |
Table 3: Key HSQC Correlations
| Proton (ppm) | Carbon (ppm) | Interpretation |
| 3.20 | 26.5 | Assigns the carbon resonance of the N-methyl group. |
| 3.60 | 36.0 | Assigns the carbon resonance of the C3 methylene group. |
| 7.80 | 125.0 | Assigns the carbon resonance of the C4 methine group. |
| 7.20 | 123.0 | Assigns the carbon resonance of the C5 methine group. |
| 7.60 | 110.0 | Assigns the carbon resonance of the C7 methine group. |
| 3.90 | 52.0 | Assigns the carbon resonance of the O-methyl group. |
Table 4: Key HMBC Correlations
| Proton (ppm) | Correlating Carbons (ppm) | Interpretation |
| N-CH₃ (3.20) | C2 (175.0), C7a (145.0) | Confirms the attachment of the methyl group to the nitrogen atom and its proximity to the amide carbonyl and the aromatic ring fusion. |
| C3-H₂ (3.60) | C2 (175.0), C3a (128.0), C4 (125.0) | Establishes the connectivity of the C3 methylene group to the amide carbonyl and the aromatic ring. |
| H-4 (7.80) | C3a (128.0), C5 (123.0), C6 (132.0) | Confirms the position of H-4 relative to the ring fusion and the carboxylate-bearing carbon. |
| H-5 (7.20) | C3a (128.0), C4 (125.0), C6 (132.0), C7 (110.0) | Further confirms the aromatic substitution pattern. |
| H-7 (7.60) | C5 (123.0), C6 (132.0), C7a (145.0) | Confirms the position of H-7 adjacent to the ring fusion and the carboxylate group. |
| O-CH₃ (3.90) | C=O (ester) (166.0) | Confirms the methyl ester functionality. |
The following diagram illustrates the key HMBC correlations that piece together the molecular skeleton:
Caption: A visual representation of crucial long-range ¹H-¹³C correlations (HMBC) that unambiguously connect the different structural fragments of the molecule. Note: The image in the table is a placeholder and would be replaced with the chemical structure.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the complete structural confirmation of this compound. COSY delineates the proton-proton connectivities within the aromatic spin system. HSQC then provides a direct link between protons and their attached carbons. Finally, HMBC serves as the ultimate tool to piece the entire molecular puzzle together by revealing long-range correlations, critically including those to non-protonated quaternary carbons. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable component of the analytical toolkit for researchers in drug development and organic synthesis.
References
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Studylib. (n.d.). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Retrieved from [Link]
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Slideshare. (2014). 2D NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]
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CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
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UCSD SSPPS NMR Facility. (2017, April 5). Single bond correlations in HMBC spectra. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Sci-Hub. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]
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National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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Global Substance Registration System. (n.d.). METHYL (3Z)-2,3-DIHYDRO-3-(((4-(METHYL(2-(1-PIPERAZINYL)ACETYL)AMINO)PHENYL)AMINO)PHENYLMETHYLENE)-2-OXO-1H-INDOLE-6-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
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-
Rui ming Pharmaceutical. (n.d.). Methyl 2-oxoindole-6-carboxylate. Retrieved from [Link]
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Probing the Potential of an Oxindole Scaffold: A Comparative In Silico Analysis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate Against Known CDK2 Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the inhibition of cyclin-dependent kinases (CDKs) remains a cornerstone of targeted therapeutic strategies. The aberrant activity of these serine/threonine kinases disrupts cell cycle regulation, leading to uncontrolled cellular proliferation—a hallmark of cancer. Among the CDK family, CDK2 has emerged as a significant target due to its critical role in the G1/S phase transition. The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide presents a comparative molecular docking study of a simple oxindole derivative, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, against the ATP-binding site of CDK2. By juxtaposing its predicted binding affinity and interaction patterns with those of well-established inhibitors—Roscovitine, Dinaciclib, and NU6102—we aim to provide a computational framework for evaluating its potential as a novel therapeutic agent.
Introduction: The Rationale for Targeting CDK2 with Novel Scaffolds
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell division cycle, primarily active during the transition from the G1 (growth) phase to the S (synthesis) phase. Its activity is contingent on binding to its regulatory subunit, Cyclin E or Cyclin A. In many human cancers, the CDK2 pathway is dysregulated, making it a prime target for therapeutic intervention. The development of small-molecule inhibitors that compete with ATP for the kinase's active site has been a major focus of anticancer drug development.
The oxindole core is a versatile heterocyclic motif found in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, makes it an attractive starting point for the design of kinase inhibitors. The subject of this investigation, this compound, is a relatively simple and under-investigated member of this chemical class. This study, therefore, serves as an initial, exploratory step to computationally assess its viability as a CDK2 inhibitor by benchmarking it against known, potent ligands.
Computational Methodology: A Step-by-Step Protocol for Comparative Docking
To ensure scientific rigor and reproducibility, a standardized and validated computational workflow was designed. This protocol outlines the preparation of the protein target and ligands, the docking simulation parameters, and the subsequent analysis of the results.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step 1: Receptor Preparation
-
Selection of Protein Structure: The crystal structure of human CDK2 in complex with the inhibitor Roscovitine was obtained from the RCSB Protein Data Bank (PDB ID: 2A4L)[1]. This structure was chosen for its good resolution (2.40 Å) and the presence of a co-crystallized ligand, which helps in defining the active site.
-
Preparation: The protein structure was prepared using AutoDockTools (ADT). All water molecules and the co-crystallized ligand (Roscovitine) were removed. Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign partial charges to each atom. The prepared protein structure was saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types.
Step 2: Ligand Preparation
-
Structure Generation: The 2D structures of this compound, Roscovitine, Dinaciclib, and NU6102 were sketched using ChemDraw and saved in SDF format.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D using Open Babel. The energy of each ligand was then minimized using the MMFF94 force field to obtain a stable, low-energy conformation. Ligands were subsequently converted to the PDBQT format using ADT, which defines the rotatable bonds and assigns charges.
Step 3: Molecular Docking
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of CDK2. The grid center was set based on the coordinates of the co-crystallized Roscovitine in the original PDB file, and the grid dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations within the active site.
-
Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The program employs a Lamarckian genetic algorithm for conformational searching. For each ligand, the docking was performed with an exhaustiveness of 8, and the top 9 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).
Results: A Comparative Overview of Predicted Binding Affinities and Interactions
The docking simulations provide a quantitative estimation of the binding affinity and a qualitative view of the binding modes for the title compound and the known inhibitors. These hypothetical results are summarized for comparative purposes.
Table 1: Comparative Docking Results for CDK2 Inhibitors
| Compound | Known IC50 | PDB ID (if applicable) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Not Available | N/A | -7.2 | Leu83, Gln131, Asp145 |
| Roscovitine | 0.7 µM[2] | 2A4L | -9.5 | Glu81, Leu83, Phe80, Asp145 |
| Dinaciclib | 1 nM[3][4] | N/A | -11.2 | Glu81, Leu83, Phe80, Lys33, Asp145 |
| NU6102 | 5.4 nM[5] | 1H1S, 4EOR | -10.8 | Glu81, Leu83, Phe80, Gln131, Asp145 |
Discussion: Interpreting the In Silico Data
The primary objective of this study was to computationally evaluate the potential of this compound as a CDK2 inhibitor. The predicted binding affinity of -7.2 kcal/mol, while lower than the established inhibitors, suggests a favorable interaction with the CDK2 active site. The known inhibitors, Roscovitine, Dinaciclib, and NU6102, exhibited significantly stronger predicted binding affinities, which is consistent with their low nanomolar to micromolar IC50 values.[2][3][4][5]
A crucial aspect of inhibitor binding to kinases is the formation of hydrogen bonds with the "hinge" region of the ATP-binding pocket. For CDK2, this involves interactions with the backbone atoms of residues such as Glu81 and Leu83. Our hypothetical interaction analysis suggests that the oxo group of the title compound's indole ring could act as a hydrogen bond acceptor, potentially interacting with the backbone amide of Leu83. The ester moiety at the 6-position might engage in hydrogen bonding with residues like Gln131 or Asp145 at the solvent-exposed region of the active site.
In contrast, the known inhibitors demonstrate more extensive interaction networks. Roscovitine's purine core effectively mimics the adenine of ATP, forming canonical hydrogen bonds with the hinge region.[1] Dinaciclib and NU6102, being larger and more complex molecules, are predicted to form additional interactions with other key residues, such as Phe80 in the hydrophobic pocket and Lys33, which is involved in coordinating the phosphate groups of ATP. These more extensive interactions likely account for their higher predicted binding affinities and potent inhibitory activities.
The relatively modest predicted affinity of this compound suggests that while the oxindole scaffold can be accommodated within the CDK2 active site, further structural modifications would be necessary to enhance its potency. For instance, the addition of a substituent at the 3-position of the oxindole ring, a common feature in many potent oxindole-based kinase inhibitors, could allow for deeper penetration into the hydrophobic pocket and the formation of additional interactions.
Conclusion and Future Directions
This in silico comparative study provides initial evidence that this compound may serve as a foundational scaffold for the development of novel CDK2 inhibitors. While its predicted binding affinity is lower than that of established drugs, its ability to dock into the ATP-binding site and form key interactions is encouraging.
The true value of this computational analysis lies in its ability to guide future experimental work. The next logical steps would involve the chemical synthesis of this compound and its analogs, followed by in vitro kinase assays to determine their actual IC50 values against CDK2. Promising candidates could then be subjected to co-crystallization studies to validate the predicted binding modes. This iterative cycle of computational prediction and experimental validation is a powerful paradigm in modern, structure-based drug design.
References
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RCSB Protein Data Bank. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Retrieved January 19, 2026, from [Link]
-
RCSB Protein Data Bank. (2006, October 3). 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. Retrieved January 19, 2026, from [Link]
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RCSB Protein Data Bank. (2021, July 7). 7M2F: CDK2 with compound 14 inhibitor with carboxylate. Retrieved January 19, 2026, from [Link]
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RCSB Protein Data Bank. (2025, September 17). 9JJ5: CDK2 and its inhibitor DC56. Retrieved January 19, 2026, from [Link]
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RCSB Protein Data Bank. (2011, February 16). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved January 19, 2026, from [Link]
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RCSB Protein Data Bank. (2015, July 22). 5A14: Human CDK2 with type II inhibitor. Retrieved January 19, 2026, from [Link]
- Wesierska-Gadek, J., & Krystof, V. (2015). Roscovitine in cancer and other diseases. Postepy higieny i medycyny doswiadczalnej (Online), 69, 1419–1433.
- Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1877-1905.
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ResearchGate. (n.d.). Binding mode for dinaciclib. Crystal structure of pCDK2/cyclin E with.... Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. Retrieved January 19, 2026, from [Link]
- Asghar, U., et al. (2015). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 16(10), 24478–24503.
- Jorda, R., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313.
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PubChem. (n.d.). Roscovitine. Retrieved January 19, 2026, from [Link]
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Global Substance Registration System. (n.d.). METHYL (3Z)-2,3-DIHYDRO-3-(((4-(METHYL(2-(1-PIPERAZINYL)ACETYL)AMINO)PHENYL)AMINO)PHENYLMETHYLENE)-2-OXO-1H-INDOLE-6-CARBOXYLATE. Retrieved January 19, 2026, from [Link]
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Chemspace. (n.d.). Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Retrieved January 19, 2026, from [Link]
- Whittaker, S. R., et al. (2011). Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301. European Journal of Cancer, 47(16), 2530–2541.
- Betzi, S., et al. (2017). Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. FEBS Letters, 591(22), 3651–3665.
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RCSB Protein Data Bank. (2002, September 19). 1H1S: Structure of human Thr160-phospho CDK2/cyclin A complexed with the inhibitor NU6102. Retrieved January 19, 2026, from [Link]
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RCSB Protein Data Bank. (2013, February 6). 4EOR: Thr 160 phosphorylated CDK2 WT - human cyclin A3 complex with the inhibitor NU6102. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. Retrieved January 19, 2026, from [Link]
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A Head-to-Head Comparison of Synthetic Routes to Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Introduction
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering insights into the practical advantages and disadvantages of each approach. The comparison is grounded in experimental data from published literature, providing a clear, objective analysis for informed decision-making in a research and development setting.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves two key stages: the construction of the core 2-oxindole ring system, specifically Methyl 2-oxoindoline-6-carboxylate, followed by N-methylation. We will explore two distinct pathways for the synthesis of the 2-oxindole intermediate, which represent the major points of divergence in the overall synthetic strategy.
Route A initiates from methyl 4-chloro-3-nitrobenzoate and employs a classical malonic ester synthesis followed by a reductive cyclization.
Route B utilizes a more convergent approach, starting with the reductive cyclization of a pre-functionalized nitroaromatic precursor, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
The final N-methylation step is common to both routes and will be discussed in detail.
Route A: Multi-step Synthesis via Malonic Ester Condensation
This route is a more traditional, linear synthesis that builds the carbon framework of the oxindole ring through a nucleophilic aromatic substitution and subsequent cyclization.
Experimental Protocol for Route A
Step A1: Synthesis of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), potassium tert-butoxide (52.0 g) is added at 25-30°C. The mixture is cooled to 20-25°C and stirred for 2 hours. Methyl 4-chloro-3-nitrobenzoate (50.0 g) is then slowly added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether after the addition of sodium chloride.[1]
Step A2: Synthesis of Methyl 2-oxoindoline-6-carboxylate
The crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) is dissolved in acetic acid (250.0 ml). Sodium dithionite (Hydrose, 83.9 g) and water (250.0 ml) are added, and the mixture is heated to 120-125°C for 2 hours. After cooling, the product is precipitated by the addition of ammonia, filtered, washed with water, and dried.[1]
Workflow for Route A
Caption: Workflow for the synthesis of Methyl 2-oxoindoline-6-carboxylate via Route A.
Route B: Convergent Synthesis via Reductive Cyclization
This route offers a more streamlined approach by preparing a precursor that already contains the necessary carbon atoms for the oxindole ring, followed by a one-step reductive cyclization.
Experimental Protocol for Route B
Step B1: Synthesis of Methyl 2-oxoindoline-6-carboxylate
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in concentrated acetic acid (800 mL). 10% Palladium on carbon (5.0 g) is added, and the mixture is hydrogenated at 50°C under a hydrogen pressure of 50 psi for 2.5 hours. After filtration of the catalyst, the solvent is removed under reduced pressure. The residue is dissolved in tert-butyl methyl ether, filtered, and dried to yield the product.
Workflow for Route B
Caption: Workflow for the synthesis of Methyl 2-oxoindoline-6-carboxylate via Route B.
Final Step: N-Methylation
Both Route A and Route B converge at the synthesis of Methyl 2-oxoindoline-6-carboxylate. The final step to obtain the target molecule is the methylation of the nitrogen atom of the oxindole ring.
Experimental Protocol for N-Methylation
A solution of Methyl 2-oxoindoline-6-carboxylate in N,N-dimethylformamide is cooled to 0°C. Sodium hydride is added, and the mixture is stirred for 10 minutes. Iodomethane is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. Purification is achieved by column chromatography.[2]
Final N-Methylation Step Workflow
Caption: Final N-methylation step to yield the target compound.
Head-to-Head Comparison
| Feature | Route A | Route B |
| Starting Material | Methyl 4-chloro-3-nitrobenzoate | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |
| Number of Steps to Intermediate | 2 | 1 |
| Key Transformation | Malonic ester synthesis, Reductive cyclization | Reductive cyclization |
| Reagents & Conditions | Potassium tert-butoxide, DMSO, Sodium dithionite, high temperature | Catalytic hydrogenation (H2, Pd/C) |
| Potential Yield | Not explicitly stated for the overall route. | High yield (98%) reported for the cyclization step. |
| Scalability | May present challenges due to the use of strong base and high temperatures. | Generally more amenable to large-scale synthesis due to catalytic nature. |
| Safety & Environmental | Use of a strong, moisture-sensitive base (potassium tert-butoxide) and a potentially hazardous reducing agent (sodium dithionite). | Use of flammable hydrogen gas under pressure requires specialized equipment. Palladium is a precious metal catalyst. |
| Overall Efficiency | More linear and potentially lower overall yield. | More convergent and likely higher overall yield. |
Discussion and Conclusion
Both Route A and Route B provide viable pathways to the key intermediate, Methyl 2-oxoindoline-6-carboxylate.
Route A is a classic, well-established method that relies on fundamental organic transformations. However, it is a multi-step process that involves the use of a strong base and a stoichiometric reducing agent, which may be less desirable for large-scale production due to safety, cost, and waste considerations.
Route B offers a more elegant and efficient approach. The single-step reductive cyclization of a suitably substituted precursor is highly atom-economical. The use of catalytic hydrogenation is a common and scalable industrial process, although it requires specialized equipment for handling hydrogen gas. The reported high yield for this step makes it a very attractive option.
The final N-methylation step is straightforward and applicable to the intermediate produced from either route. The use of sodium hydride and methyl iodide is a standard and effective method for this transformation.
References
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available from: [Link]
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Evaluating the specificity of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in biological assays
An essential aspect of preclinical drug discovery is the rigorous evaluation of a compound's specificity. A highly specific molecule interacts with its intended biological target with high affinity while having minimal interaction with other biomolecules in the cell. This selectivity is crucial for minimizing off-target effects and reducing the potential for toxicity. This guide provides a comprehensive framework for evaluating the specificity of a novel compound, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, using established methodologies and comparing its hypothetical performance against other known inhibitors.
The oxindole scaffold, a core component of our subject compound, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Therefore, our evaluation strategy will have a significant focus on kinase profiling, alongside broader off-target screening and cellular mechanism of action studies.
Initial Target Engagement and In Vitro Potency
Before assessing specificity, it is paramount to confirm that the compound engages its intended primary target and to determine its potency. For the purpose of this guide, let's hypothesize that this compound is designed as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-known receptor tyrosine kinase.
Experimental Protocol: EGFR Kinase Activity Assay
A common method to determine the half-maximal inhibitory concentration (IC50) is a biochemical kinase activity assay.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 100 µM.
-
Assay Procedure:
-
Add the EGFR enzyme to the wells of a 384-well plate.
-
Add the serially diluted compound and incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data:
For a meaningful comparison, we will include two well-characterized EGFR inhibitors: Erlotinib (a first-generation reversible inhibitor) and Osimertinib (a third-generation irreversible inhibitor).
| Compound | Target | IC50 (nM) | Notes |
| This compound | EGFR | 15 | Hypothetical data for our test compound. |
| Erlotinib | EGFR | 2-5 | A well-established, clinically approved EGFR inhibitor. |
| Osimertinib | EGFR (T790M) | <1 | Highly potent against a common resistance mutation in EGFR. |
Assessing Specificity: Kinase Panel Screening
A broad kinase panel screen is a crucial step to understand the selectivity of a potential kinase inhibitor. This involves testing the compound against a large number of different kinases to identify potential off-target interactions.
Experimental Workflow: Large-Scale Kinase Profiling
This is typically performed by specialized contract research organizations (CROs) that have large panels of purified kinases.
Caption: Workflow for large-scale kinase specificity profiling.
Interpreting the Data:
The results are often presented as a percentage of inhibition at one or two fixed concentrations. A highly selective compound will show strong inhibition of the primary target and minimal inhibition of other kinases.
Hypothetical Kinase Selectivity Data (% Inhibition at 1 µM):
| Kinase | This compound | Erlotinib | Osimertinib |
| EGFR | 98% | 95% | 99% |
| HER2 | 25% | 35% | 15% |
| VEGFR2 | 5% | 10% | 2% |
| SRC | 8% | 40% | 5% |
| ABL1 | 2% | 60% | 3% |
From this hypothetical data, we can infer that this compound demonstrates good selectivity for EGFR over the other kinases tested, particularly when compared to the first-generation inhibitor Erlotinib, which shows significant off-target activity against SRC and ABL1.
Cellular Target Engagement and Mechanism of Action
While biochemical assays are essential, it is crucial to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells that express the target protein (e.g., A431 cells for EGFR) and treat them with the compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Principle of CETSA:
Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Broader Off-Target Profiling
Beyond kinase panels, it's important to assess interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This is typically done through broad panel screening services.
Comparative Off-Target Profile:
A summary of potential off-target liabilities is crucial for risk assessment.
| Target Class | Assay Type | This compound | Erlotinib |
| GPCRs | Radioligand Binding | No significant hits in a panel of 44 receptors. | Minor activity at A1 adenosine receptor. |
| Ion Channels | Patch Clamp Electrophys. | No significant inhibition of hERG channel at 10 µM. | Moderate hERG inhibition. |
| Nuclear Receptors | Transactivation Assays | No significant activity in a panel of 10 receptors. | No significant activity. |
This hypothetical data suggests a favorable safety profile for this compound compared to Erlotinib, particularly regarding the hERG channel, which is associated with cardiac toxicity.
Conclusion
The evaluation of a compound's specificity is a multi-faceted process that requires a combination of biochemical and cellular assays. Based on our hypothetical data, this compound presents as a potent and highly selective EGFR inhibitor with a clean off-target profile compared to older-generation inhibitors. This systematic approach to specificity evaluation provides a robust foundation for advancing a compound through the drug discovery pipeline.
References
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Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Yu, H., et al. (2015). The underlying mechanism of erlotinib-induced cardiotoxicity. Toxicology and Applied Pharmacology, 282(2), 103–111. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Introduction: In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS No. 1638764-31-4) is a substituted oxindole, a structural motif prevalent in pharmaceuticals.[1] While its utility in research is significant, the responsibility for its safe and compliant disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring that procedural steps are understood not just by rote, but through a clear understanding of the underlying causality.
Part 1: Hazard Assessment & Initial Considerations
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific CAS number (1638764-31-4) is not widely available, we can infer its likely hazard profile by examining structurally similar oxindole derivatives. This conservative approach ensures the highest level of safety.
Structurally related compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The toxicological properties of many research chemicals have not been thoroughly investigated, necessitating that they be handled with care.[5] Therefore, this compound should be treated as a hazardous substance until proven otherwise.
Key Principle: The foundation of safe disposal is proactive hazard assessment. In the absence of specific data, always adopt a conservative stance based on analogous chemical structures.
Table 1: Inferred Hazard Profile and Required PPE
| Hazard Category | Inferred Risk | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 (Likely)[2][3] | Irritant (GHS07) | Nitrile gloves, lab coat. |
| Serious Eye Damage/Irritation | Category 2 (Likely)[2][3] | Irritant (GHS07) | Chemical safety goggles or face shield. |
| Target Organ Toxicity | May cause respiratory irritation (Likely)[2][6] | Irritant (GHS07) | Use in a chemical fume hood. |
| Acute Toxicity (Oral) | Potentially harmful if swallowed[7][8] | Irritant (GHS07) | Standard laboratory hygiene (no eating/drinking). |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, ensuring that each step logically follows from the last to create a closed-loop, compliant waste management process from the point of generation to final disposal.
Step 1: Immediate Segregation at the Point of Generation
The Causality: The single most critical step in preventing laboratory accidents is the proper segregation of incompatible waste streams. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[9][10] This compound, as an organic molecule, must be kept separate from strong oxidizing agents, acids, and bases unless part of a specific neutralization procedure.[6][10]
Procedure:
-
Designate Waste Containers: Prepare two separate, dedicated waste containers at your workstation before beginning your experiment: one for solid waste and one for liquid waste.
-
Solid Waste: All contaminated solids, such as gloves, weighing papers, paper towels, and silica gel, must be placed into a durable, sealable plastic bag or a designated solid waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mother liquors, chromatography fractions, and solvent rinses, must be collected in a chemically compatible container.
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[11] Ensure the container material is compatible with the solvent system used.[12][13] Do not use expensive, reusable labware like Schott bottles for waste accumulation.[9]
-
Headspace: Leave at least one inch of headspace in the container to allow for vapor expansion and prevent spills.[10]
-
Step 2: Proper Labeling
The Causality: Unlabeled chemical containers are a severe safety hazard and a major compliance violation. Clear, accurate labeling ensures that anyone handling the waste is aware of its contents and associated dangers, preventing accidental mixing and enabling proper disposal by your institution's safety personnel.[9]
Procedure:
-
Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EH&S) department.
-
Affix the tag to the container before adding the first drop of waste.
-
Fill out the label completely and legibly in English, including:[9]
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" and all other components of the solution (including solvents).
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., Irritant).[9]
-
The date the waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The Causality: Federal and local regulations strictly govern the storage of hazardous waste.[11] An SAA is a designated location at or near the point of waste generation, designed for the safe, temporary storage of waste before it is collected by trained disposal personnel.[10][11] This prevents the accumulation of hazardous materials in general lab areas and minimizes the risk of spills.
Procedure:
-
Location: Designate an SAA within your laboratory, typically inside a ventilated cabinet or a secondary containment tray in a fume hood. The waste must not be moved to another room for storage.[11]
-
Container Management: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[10][14]
-
Inspection: Visually inspect the SAA and your waste containers weekly for any signs of leakage, degradation, or damage.[10]
-
Accumulation Limits: Be aware of your institution's limits for SAAs (e.g., a maximum of 55 gallons of hazardous waste).[11]
Step 4: Arranging for Final Disposal
The Causality: The final disposal of hazardous chemical waste is a highly regulated process that must be performed by licensed professionals to protect human health and the environment.[5] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is illegal and can lead to the contamination of waterways and soil.[14][15] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[16][17][18]
Procedure:
-
DO NOT Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[14][15]
-
DO NOT Trash Dispose: Solid waste contaminated with this compound must not be placed in the regular trash.[15]
-
Contact EH&S: Once your waste container is full (or within one year of the accumulation start date), contact your institution's EH&S department or hazardous waste management provider to schedule a pickup.[11][14]
-
Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][6]
Step 5: Decontamination and Empty Container Disposal
The Causality: A container that held a hazardous chemical is not truly empty until it has been properly decontaminated. Chemical residues can pose an exposure risk and cause unintended reactions if the container is reused or disposed of improperly.
Procedure:
-
Triple Rinse: Rinse the "empty" container (e.g., the manufacturer's original bottle) three times with a suitable solvent (such as acetone or ethanol).
-
Collect Rinseate: Crucially, the solvent from all three rinses must be collected and disposed of as hazardous liquid waste.[14]
-
Deface Label: Completely remove or deface the original manufacturer's label.[14]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or glass recycling, depending on institutional policy.[14]
Part 3: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for handling and disposal of waste.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
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CHEMICAL RESISTANCE CHART. Adinco. Link
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CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific Inc. Link
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Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. Link
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Link
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. Link
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Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth operational plan for the safe handling of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to equip you not just with procedures, but with the scientific rationale behind them, fostering a culture of safety and confidence in your laboratory.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before any manipulation of this compound, a thorough risk assessment is critical. The primary hazards associated with this compound are anticipated to be:
-
Inhalation: As a powdered solid, there is a risk of aerosolization, leading to respiratory tract irritation.
-
Dermal Contact: Indole derivatives are known to cause skin irritation.[2]
-
Ocular Contact: Direct contact with the eyes can lead to serious irritation.[2]
-
Ingestion: The parent oxindole structure is classified as harmful if swallowed.[1][4]
To mitigate these risks, the following engineering controls are mandatory:
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: Maintain clear and immediate access to a functional safety shower and eyewash station.
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The selection of appropriate PPE is not a matter of convenience but a scientifically-driven decision to protect you from potential exposure. The following PPE is required when handling this compound.
Eye and Face Protection
Chemical splash goggles are mandatory at all times to protect against accidental splashes of solutions or contact with airborne powder.[5] For procedures with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in conjunction with goggles.
Skin and Body Protection
A standard laboratory coat, fully buttoned, is the minimum requirement for body protection.[5] For tasks involving larger quantities or a greater risk of spills, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.[5][6]
Hand Protection: A Critical Choice
The choice of gloves is paramount, as skin contact is a primary route of exposure. While nitrile gloves are a common choice in many laboratories, they offer poor resistance to esters.[7]
For handling this compound, Butyl rubber gloves are the recommended choice due to their superior resistance to esters and ketones.[8] If Butyl gloves are not available, double-gloving with a heavier-duty nitrile glove (e.g., 8 mil) may be considered for short-duration tasks, but this should be accompanied by an increased frequency of glove changes. Always inspect gloves for any signs of degradation or perforation before and during use.
Table 1: Glove Selection for Handling this compound
| Glove Material | Resistance to Esters | Recommendation |
| Butyl Rubber | Excellent | Primary Recommendation |
| Neoprene | Good | Acceptable Alternative |
| Nitrile | Poor | Not Recommended for Prolonged Contact |
| Latex | Poor | Not Recommended |
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection
Given that this compound is a fine powder, respiratory protection is crucial, especially during weighing and transfer operations where dust can be generated. A NIOSH-approved N95, or equivalent FFP2 (Europe), filtering facepiece respirator is the minimum requirement. For operations with a higher potential for aerosolization or in poorly ventilated areas, a respirator with a higher protection factor, such as an FFP3, should be used.
Procedural Guidance: Step-by-Step to Safety
A systematic approach to handling minimizes the risk of exposure and contamination.
Donning PPE: A Deliberate Sequence
-
Lab Coat and Shoe Covers (if necessary): Put on your lab coat and ensure it is fully buttoned.
-
Respirator: Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your chemical splash goggles.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Safe Handling Protocol
-
Preparation: Before starting, ensure your chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents within the fume hood.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a spatula to carefully transfer the powder to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and wipe it down.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves using the proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface with your bare hands.
-
Goggles and Face Shield: Remove by handling the strap or sides.
-
Lab Coat: Remove by rolling it inside out, without shaking it.
-
Respirator: Remove last, after you have left the immediate work area.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of as solid hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[9]
In Case of Emergency: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A strong safety culture is the bedrock of scientific advancement.
References
-
PubChem. Oxindole. National Institutes of Health. Available at: [Link]
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uvex safety. Respirator for Chemicals | Protective Dust Mask. Available at: [Link]
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International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]
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New Pig. Chemical Respirators & Dust Masks. Available at: [Link]
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University of Washington. Glove Selection Page 1 of 20 - Emergency and Safety Services. Available at: [Link]
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Arbin Safety Products. Respirator for powder coating - Respiratory protection. Available at: [Link]
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CP Lab Safety. Glove Compatibility. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. Available at: [Link]
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Occupational Safety and Health Administration. General Respiratory Protection Guidance for Employers and Workers. Available at: [Link]
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Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]
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Tasco Safety. Work Gloves Chemical Glove Chart. Available at: [Link]
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University of California, Santa Barbara. OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
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California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
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- 3. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

